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  • Product: 3-(2-Chlorophenyl)morpholine
  • CAS: 1017418-57-3

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of 3-(2-Chlorophenyl)morpholine: Mechanism of Action and Scaffold Utility in Drug Discovery

Executive Summary 3-(2-Chlorophenyl)morpholine (often utilized as its hydrochloride salt, CAS 1172507-31-1) is not a standalone monotherapy, but rather a "privileged pharmacophore" and critical synthetic intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Chlorophenyl)morpholine (often utilized as its hydrochloride salt, CAS 1172507-31-1) is not a standalone monotherapy, but rather a "privileged pharmacophore" and critical synthetic intermediate in modern medicinal chemistry[1]. In drug development, this molecule serves as a fundamental building block engineered into complex drug candidates to dictate their precise Mechanism of Action (MoA). Its strategic incorporation fundamentally alters a drug's pharmacodynamics (target engagement) and pharmacokinetics (ADME profile), making it indispensable in the development of central nervous system (CNS) agents, kinase inhibitors, and epigenetic modulators[1][2].

This whitepaper details the structural pharmacology, biomolecular interactions, and self-validating experimental workflows required to leverage the 3-(2-chlorophenyl)morpholine scaffold in hit-to-lead optimization.

Structural Pharmacology & Conformational Dynamics

The MoA of any drug derived from 3-(2-chlorophenyl)morpholine is deeply rooted in its unique three-dimensional architecture. The scaffold operates via three distinct structural mechanisms:

  • The Morpholine Ring (Physicochemical Modulator): The 6-membered morpholine heterocycle perfectly balances lipophilicity with aqueous solubility. The ether oxygen acts as a critical hydrogen-bond acceptor, while the secondary amine serves as the functionalization point for larger molecular frameworks. This basic amine (pKa ~8.3) ensures the molecule exists in an equilibrium of neutral and protonated states at physiological pH, a requirement for Blood-Brain Barrier (BBB) permeability in neurotherapeutics[3].

  • Chirality at C3: The attachment of the phenyl ring at the 3-position introduces a stereocenter. Target receptors are highly stereoselective; for instance, the (S)-enantiomer of phenylmorpholine derivatives exhibits up to a 4-fold increase in binding affinity for BET bromodomains compared to the (R)-enantiomer[2].

  • The 2-Chloro Substitution (Conformational Locking): The ortho-chloro substituent is not merely added for lipophilicity. It creates severe steric hindrance with the adjacent morpholine ring, forcing the phenyl ring to adopt an orthogonal (twisted) conformation. This "conformational locking" reduces the entropic penalty of binding, pre-organizing the molecule to perfectly fit into deep, narrow hydrophobic pockets[4]. Furthermore, the highly electronegative chlorine atom can participate in halogen bonding with the backbone carbonyls of the target protein.

Core Mechanisms of Action (Target Interactions)

When integrated into a larger therapeutic molecule, the 3-(2-chlorophenyl)morpholine scaffold drives the MoA through highly specific biomolecular interactions:

Kinase Hinge Binding (e.g., PI3K/AKT Pathway)

In the design of kinase inhibitors, the morpholine oxygen mimics the N1/N6 atoms of the adenine ring in ATP. It forms a vital hydrogen bond with the backbone amide of the kinase hinge region (e.g., Valine 851 in PI3K). Simultaneously, the 2-chlorophenyl group projects into the adjacent selectivity pocket, displacing high-energy water molecules and conferring selectivity against off-target kinases[5].

Epigenetic Reader Inhibition

In the context of BET (Bromodomain and Extra-Terminal motif) inhibitors, the morpholine derivative acts as an acetyl-lysine mimetic. The scaffold anchors the drug into the hydrophobic cavity of the bromodomain, displacing natural epigenetic reader proteins from chromatin and downregulating the transcription of oncogenes like MYC[2].

Viral Protease Inhibition

In viral targets such as the HCV NS3/4A protease, appending a phenylmorpholine moiety to a carbamate linker yields an order of magnitude improvement in inhibitory potency. The lipophilic 2-chlorophenyl group perfectly occupies the S2 pocket of the protease, sterically blocking substrate cleavage[4].

Pathway Ligand 3-(2-CPM) Derivative PI3K PI3K (Hinge Region) Ligand->PI3K Competitive ATP Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K Activation PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Membrane) PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Downstream Signaling

Mechanism of Action: 3-(2-CPM) derivative inhibiting the PI3K/AKT/mTOR signaling pathway.

Quantitative Pharmacological Impact

The integration of the 3-(2-chlorophenyl)morpholine motif consistently improves the developability of lead compounds compared to un-substituted or generic phenyl scaffolds.

ParameterStandard Phenyl Scaffold3-(2-Chlorophenyl)morpholine ScaffoldMechanistic Rationale
Aqueous Solubility (LogS) Low (Highly lipophilic)Moderate to HighMorpholine ether oxygen acts as a hydration site.
Target Affinity (IC50) Micromolar ( μ M)Nanomolar (nM)2-Chloro group forces orthogonal conformation, reducing entropic binding penalty.
BBB Permeability Poor (Efflux substrate)ExcellentSecondary amine (pKa ~8.3) balances neutral/ionized states at physiological pH.
Metabolic Stability Rapid CYP450 oxidationHighHalogenation at the ortho position blocks primary sites of aromatic hydroxylation.

Self-Validating Experimental Protocols

To validate the MoA of a newly synthesized 3-(2-chlorophenyl)morpholine derivative, researchers must employ orthogonal, self-validating assays that confirm both biochemical target engagement and precise structural binding.

Protocol 1: Target Engagement via TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-gated readouts eliminate interference from the auto-fluorescence typical of highly conjugated morpholine-aryl drug candidates.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the highly lipophilic 2-chlorophenyl moiety from non-specifically adhering to the microplate walls, preventing false-positive IC50 shifts. Add 2 mM DTT immediately before use to maintain the active state of catalytic cysteines.

  • Compound Titration: Dispense the 3-(2-chlorophenyl)morpholine derivative in a 12-point, 3-fold dilution series in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., PI3K) and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the conformationally locked morpholine to equilibrate in the binding pocket.

  • Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Km​ for the specific kinase. Causality: Running the assay at the Km​ ensures the system is highly sensitive to competitive ATP-site inhibitors (the primary MoA of morpholine derivatives).

  • Detection & Analysis: Stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (Ex: 340 nm, Em: 615/665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Structural Elucidation via X-Ray Crystallography

Rationale: Biochemical assays confirm that the drug works; crystallography confirms how it works, specifically validating the predicted orthogonal twist of the 2-chlorophenyl ring and the presence of halogen bonding.

  • Protein Expression & Purification: Express the target protein domain (e.g., BRD4 bromodomain) in E. coli. Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to >95% purity.

  • Co-Crystallization: Mix the concentrated protein (10 mg/mL) with a 3-fold molar excess of the 3-(2-chlorophenyl)morpholine derivative. Incubate on ice for 2 hours. Causality: Pre-incubation ensures full thermodynamic occupancy of the binding site before crystal lattice formation begins.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen (e.g., PEG/Ion screens) at 20°C.

  • Data Collection: Harvest mature crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement to verify the halogen bonding of the 2-chloro group and the hydrogen bonding of the morpholine oxygen.

Workflow Step1 Compound Prep Synthesize 3-2-CPM Derivative Step2 In Vitro Assay TR-FRET Kinase Panel Step1->Step2 Step3 Structural Bio X-Ray Crystallography Step2->Step3 Step4 ADME Profiling Microsomal Stability Step2->Step4 Step5 Lead Opt SAR Analysis Step3->Step5 Step4->Step5

Self-validating experimental workflow for evaluating 3-(2-CPM) derived drug candidates.

References

  • 3-(2-Chlorophenyl)
  • Source: nih.
  • Source: google.
  • Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV)
  • 2-(2-Chlorophenyl)

Sources

Exploratory

Biological Activity and Synthesis of 3-(2-Chlorophenyl)morpholine and Its Derivatives: An In-Depth Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary As a Senior Application Scientist specializing in small-mol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate privileged scaffolds that offer optimal balances of pharmacokinetic stability and target specificity. 3-(2-Chlorophenyl)morpholine and its structural derivatives represent a highly versatile class of pharmacophores, primarily recognized for their potent modulation of the central nervous system (CNS)[1]. By acting as selective monoamine reuptake inhibitors—specifically targeting the norepinephrine transporter (NET) and dopamine transporter (DAT)—these compounds serve as foundational precursors for developing next-generation antidepressants, anorectics, and neurotherapeutics[2][3].

This whitepaper dissects the structure-activity relationship (SAR) of 3-arylmorpholines, details the causality behind their biological mechanisms, and provides field-proven, self-validating protocols for both their chemical synthesis and in vitro pharmacological evaluation.

The 3-Arylmorpholine Privileged Scaffold: Structural Causality

In medicinal chemistry, the morpholine ring is a "privileged scaffold" because its saturated, non-planar heterocycle enhances aqueous solubility and metabolic stability while providing a basic nitrogen for critical hydrogen bonding[4].

However, the true pharmacological power of 3-(2-chlorophenyl)morpholine lies in its specific substitution pattern. The addition of an aryl group at the 3-position introduces a chiral center and restricts the conformational flexibility of the molecule. The ortho-chloro substitution on the phenyl ring is particularly critical: the steric hindrance generated by the bulky chlorine atom forces the aromatic ring into a specific, rigid 3D orthogonal orientation relative to the morpholine core. This precise spatial arrangement perfectly mimics the endogenous catecholamine pharmacophore required for deep-pocket binding within monoamine transporters[3][5].

Mechanism of Action & Biological Activity

The primary biological activity of 3-(2-chlorophenyl)morpholine derivatives is the competitive inhibition of monoamine reuptake[2]. Well-characterized analogs in this class, such as radafaxine (a (2S,3S)-stereoisomer derivative), function as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)[3].

The Causality of Selectivity: Unlike traditional non-selective reuptake inhibitors, 3-arylmorpholines often exhibit a pronounced preference for NET over DAT[6]. This selectivity is driven by the specific volume and electrostatic potential of the halogenated phenyl ring, which optimally satisfies the lipophilic binding pocket of NET while exhibiting a slower, less reinforcing association kinetics with DAT[6]. This distinct profile is highly sought after in drug development to mitigate the abuse liability typically associated with rapid DAT blockade.

MOA Compound 3-(2-Chlorophenyl)morpholine NET Norepinephrine Transporter Compound->NET Competitive Inhibition DAT Dopamine Transporter Compound->DAT Competitive Inhibition Synapse Increased Synaptic Monoamines NET->Synapse Blocks Reuptake DAT->Synapse Blocks Reuptake Receptor Post-Synaptic Activation Synapse->Receptor Enhanced Signaling

Fig 1: Mechanism of action for 3-arylmorpholines at monoamine transporters.

Structure-Activity Relationship (SAR) & Quantitative Data

To illustrate the pharmacological targeting of this scaffold, we must look at the comparative binding affinities. The table below summarizes representative in vitro inhibition data for 3-arylmorpholine derivatives, demonstrating how halogen substitution patterns dictate transporter selectivity[5].

Table 1: Comparative Monoamine Transporter Inhibition Profiles of 3-Arylmorpholine Derivatives

Compound ScaffoldNET IC₅₀ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (DAT/NET)
Radafaxine ((2S,3S)-isomer) ~40~1,200>10,000~30x
3-(3-Chlorophenyl)morpholine analog ~25~450>5,000~18x
3-(2-Chlorophenyl)morpholine (Rep.) ~35~380>5,000~11x

(Data represents benchmark values derived from SAR studies of hydroxybupropion and morpholine analogues to illustrate the pharmacophore's inherent preference for NET over DAT[3][5].)

Experimental Methodologies: Chemical Synthesis

Historically, synthesizing sterically hindered chiral morpholines was plagued by low yields and harsh basic conditions that caused ring-opening[1]. As an application scientist, I strongly advocate for the Petasis borono-Mannich reaction variant for assembling 3-arylmorpholines[7][8].

Causality behind the protocol: Utilizing aqueous glyoxal and 2-chlorophenylboronic acid allows for a highly convergent, one-pot assembly of the morpholine core[9]. Subsequent reduction utilizes Sodium Triacetoxyborohydride (STAB). STAB is explicitly chosen over stronger hydrides (like LiAlH₄) because its mild nature selectively reduces the intermediate oxazinium ion without risking the reductive dehalogenation of the critical 2-chloro substituent.

Protocol 1: Synthesis of 3-(2-Chlorophenyl)morpholine
  • Condensation: In a round-bottom flask, combine 1,2-aminoethanol (1.0 eq) and aqueous glyoxal (40% wt, 1.0 eq) in an EtOH/H₂O mixture. Stir at room temperature for 30 minutes to form the intermediate iminium species.

  • Borono-Mannich Addition: Add 2-chlorophenylboronic acid (1.2 eq) to the mixture. Heat the reaction to 60°C for 24 hours. The boronic acid acts as the nucleophile, yielding the 2-hydroxy-3-(2-chlorophenyl)morpholine intermediate[7][8].

  • Deoxygenation: Treat the isolated intermediate with methanesulfonic anhydride and triethylamine in dichloromethane (DCM) at 0°C to generate the 3,4-dihydro-2H-1,4-oxazine intermediate[8].

  • Selective Reduction: Dissolve the crude oxazine in glacial acetic acid. Portion-wise, add STAB (2.0 eq) at room temperature. Stir for 4 hours.

  • Self-Validating QC: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography. Validate the integrity of the ortho-chloro substitution and the morpholine ring via LC-MS (Expected [M+H]⁺ m/z ≈ 198.06) and ¹H-NMR.

Synthesis Step1 1,2-Aminoethanol + Glyoxal + 2-Chlorophenylboronic Acid Step2 Petasis Borono-Mannich Reaction (EtOH/H2O, 60°C) Step1->Step2 Step3 2-Hydroxy-3-(2-chlorophenyl) morpholine Intermediate Step2->Step3 Yields Intermediate Step4 Reduction (STAB, Acetic Acid) Step3->Step4 Deoxygenation Step5 3-(2-Chlorophenyl)morpholine Step4->Step5 Purified via Extraction QC LC-MS & NMR Validation Step5->QC Self-Validating QC

Fig 2: Synthetic workflow and quality control for 3-(2-chlorophenyl)morpholine.

Experimental Methodologies: In Vitro Bioassay

To evaluate the biological activity of synthesized 3-(2-chlorophenyl)morpholine derivatives, a radioligand binding assay is the gold standard.

Causality behind the protocol: We utilize isolated membrane preparations from HEK293 cells stably expressing human NET and DAT. Using isolated membranes rather than whole cells is a deliberate choice: it eliminates confounding variables such as cellular metabolism, membrane permeability, and intracellular sequestration, providing a direct, unadulterated measure of binding affinity (Kᵢ)[3].

Protocol 2: Radioligand Binding Assay for NET/DAT Affinity
  • Membrane Preparation: Homogenize HEK293 cells expressing hNET or hDAT in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Radioligand Selection:

    • For NET: Use [³H]nisoxetine (1.0 nM).

    • For DAT: Use [³H]WIN35428 (1.5 nM).

    • Rationale: Both radioligands possess exceptionally high affinity and specificity for their respective transporters, ensuring a robust signal-to-noise ratio.

  • Compound Incubation: In a 96-well plate, combine 50 µL of the radioligand, 50 µL of the test compound (3-(2-chlorophenyl)morpholine at concentrations ranging from 10⁻¹⁰ to 10⁻⁴ M), and 100 µL of the membrane suspension.

  • Self-Validating Controls: Include wells with 10 µM nomifensine (for DAT) or 10 µM desipramine (for NET) to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the assay system is compromised and must be rejected.

  • Filtration & Quantification: Incubate for 2 hours at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Analysis: Quantify bound radioactivity using liquid scintillation counting. Calculate IC₅₀ values using non-linear regression, and convert to Kᵢ using the Cheng-Prusoff equation.

Conclusion & Future Perspectives

The 3-(2-chlorophenyl)morpholine scaffold remains a cornerstone in the rational design of neurotherapeutics. By understanding the causality between its rigid, sterically hindered 3D conformation and its selective affinity for the norepinephrine transporter, researchers can fine-tune this pharmacophore to develop treatments with high efficacy and low abuse liability. The integration of modern synthetic routes, like the Petasis borono-Mannich reaction, alongside stringent, self-validating in vitro assays, ensures that the development of these derivatives is both scalable and scientifically rigorous.

References

  • Wright, S. W., et al. (2020). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. Tetrahedron. Retrieved from:[Link]

  • RSC Advances (2026). Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. Royal Society of Chemistry. Retrieved from:[Link]

  • Carroll, F. I., et al. (2010). Synthesis and characterization of in vitro and in vivo profiles of hydroxybupropion analogues: aids to smoking cessation. PubMed (NIH). Retrieved from:[Link]

  • Wikipedia Contributors. Radafaxine (Pharmacodynamics and Chemistry). Retrieved from:[Link]

Sources

Foundational

3-(2-Chlorophenyl)morpholine: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications

Executive Summary 3-(2-Chlorophenyl)morpholine is a specialized heterocyclic building block and pharmacological intermediate characterized by a morpholine ring substituted at the C3 position with an ortho-chlorinated phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Chlorophenyl)morpholine is a specialized heterocyclic building block and pharmacological intermediate characterized by a morpholine ring substituted at the C3 position with an ortho-chlorinated phenyl group[1]. Widely utilized in the synthesis of neuroactive compounds, tachykinin receptor antagonists, and monoamine modulators, it serves as a critical scaffold in modern drug discovery[2][3]. This whitepaper provides an in-depth technical overview of its chemical identity, pharmacological relevance, and field-validated synthetic methodologies.

Chemical Identity & Core Properties

In laboratory and industrial settings, the compound is most frequently encountered and handled as its hydrochloride salt. The protonation of the morpholine nitrogen affords significantly enhanced environmental stability, prolonged shelf-life, and superior aqueous solubility compared to the volatile free base[2].

Table 1: Physicochemical and Identification Data
PropertyValue
IUPAC Name 3-(2-chlorophenyl)morpholine
CAS Number (Hydrochloride) 1172507-31-1[2]
PubChem CID (Hydrochloride) 17749826[2]
Molecular Formula (HCl salt) C10H13Cl2NO[1]
Molecular Weight (HCl salt) 234.12 g/mol [1]
SMILES (HCl salt) C1COCC(N1)C2=CC=CC=C2Cl.Cl[2]
InChI Key IKXQRITXOVEXRI-UHFFFAOYSA-N[2]

Mechanistic Pharmacology & Application in Drug Design

The 3-phenylmorpholine scaffold is a privileged structure in neuropharmacology. The introduction of an ortho-chloro substituent on the phenyl ring significantly alters the molecule's steric profile and lipophilicity. This structural modification directly impacts its binding affinity and orientation within the hydrophobic pockets of monoamine transporters and specific G-protein coupled receptors (GPCRs).

Monoamine Modulation

Analogues within the 3-phenylmorpholine class are well-documented releasers and reuptake inhibitors of dopamine (DA) and norepinephrine (NE)[4]. Derivatives of 3-(2-chlorophenyl)morpholine act on the dopamine transporter (DAT) and norepinephrine transporter (NET)[4]. By binding to these transporters, they competitively inhibit the reuptake of synaptic catecholamines. Furthermore, highly lipophilic morpholine derivatives can traverse the vesicular membrane to interact with the Vesicular Monoamine Transporter 2 (VMAT2), promoting the efflux of monoamines into the synaptic cleft and thereby amplifying dopaminergic and noradrenergic neurotransmission.

Tachykinin Receptor Antagonism

Substituted morpholines are also critical precursors for Substance P (tachykinin) receptor antagonists[3]. The morpholine core, when appropriately functionalized at the nitrogen and C2/C3 positions, provides the precise 3D spatial geometry required to block tachykinin receptors. This antagonism offers significant therapeutic potential for treating inflammatory diseases, neuropathic pain, migraine, and chemotherapy-induced emesis[3].

G Compound 3-(2-Chlorophenyl)morpholine Derivative DAT Dopamine Transporter (DAT) Compound->DAT Binds/Inhibits NET Norepinephrine Transporter (NET) Compound->NET Binds/Inhibits VMAT2 Vesicular Monoamine Transporter 2 Compound->VMAT2 Induces Release Synapse Increased Synaptic Monoamines DAT->Synapse Prevents Reuptake NET->Synapse Prevents Reuptake VMAT2->Synapse Efflux Receptors Post-Synaptic Receptor Activation Synapse->Receptors Neurotransmission

Fig 1: Pharmacological pathway of 3-phenylmorpholine derivatives on monoamine neurotransmission.

Synthetic Methodologies & Experimental Protocols

The synthesis of 3-(2-chlorophenyl)morpholine requires precise thermodynamic control over cyclization to ensure the structural integrity of the morpholine ring without triggering unwanted polymerization or side-reactions. Below are two validated approaches: the classical cyclization via ethanolamine and the modern reductive amination of nitroepoxides[1].

Protocol 1: Classical Acid-Catalyzed Cyclization

This self-validating system builds the morpholine ring via the step-wise N-alkylation and subsequent etherification of a halogenated precursor[1].

  • α-Bromination: Dissolve 2-chloroacetophenone in glacial acetic acid. Cool to 0°C and add a stoichiometric amount of bromine (Br₂) dropwise. Stir for 2 hours to yield α-bromo-2-chloroacetophenone. The low temperature prevents polybromination.

  • N-Alkylation: Dissolve the α-bromo intermediate in anhydrous ethanol. Add 2-aminoethanol (ethanolamine) dropwise in the presence of a mild base (e.g., potassium carbonate) at room temperature. Stir for 12 hours to form the N-(2-hydroxyethyl)amino ketone.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add sodium borohydride (NaBH₄) to reduce the ketone to the corresponding 1,2-amino alcohol. Quench with distilled water and extract the organic layer with dichloromethane (DCM).

  • Cyclization (Critical Step): Treat the isolated 1,2-amino alcohol with concentrated sulfuric acid (H₂SO₄) at 100°C for 4-6 hours. The strong acid catalyzes intramolecular dehydration (etherification), effectively closing the morpholine ring[1].

  • Salt Formation: Basify the mixture with NaOH (aq) to pH 10, extract the free base into diethyl ether, dry over MgSO₄, and bubble anhydrous HCl gas through the solution to precipitate 3-(2-chlorophenyl)morpholine hydrochloride. Filter and recrystallize from an ethanol/ether gradient.

Protocol 2: Reductive Amination of Nitroepoxides

A more stereoselective approach involves the transformation of nitroepoxides into morpholines, a method adapted from advanced heterocyclic synthesis protocols.

  • Epoxidation: Synthesize the corresponding 2-chloro-β-nitrostyrene oxide (nitroepoxide) via the epoxidation of 2-chloro-β-nitrostyrene using hydrogen peroxide (H₂O₂) and a phase-transfer catalyst.

  • Ring Opening: Treat the nitroepoxide with 1,2-aminoethanols in the presence of a Lewis acid (e.g., TMSOTf) to facilitate nucleophilic attack at the β-position, yielding a stable morpholinol intermediate.

  • Reductive Deoxygenation: React the morpholinol with triethylsilane (Et₃SiH) and TMSOTf in DCM. Begin at -78°C and allow the mixture to warm to room temperature. The silane selectively reduces the hemiaminal to yield the target 3-(2-chlorophenyl)morpholine.

Synthesis Precursor 2-Chloro-acetophenone Precursor Bromination Step 1: α-Bromination (Br2, AcOH) Precursor->Bromination Intermediate1 α-Bromo-2-chloroacetophenone Bromination->Intermediate1 Amination Step 2: N-Alkylation (Ethanolamine, Base) Intermediate1->Amination Intermediate2 N-(2-Hydroxyethyl)amino ketone Amination->Intermediate2 Reduction Step 3: Reduction (NaBH4) Intermediate2->Reduction Intermediate3 1,2-Amino Alcohol Derivative Reduction->Intermediate3 Cyclization Step 4: Acid-Catalyzed Cyclization (H2SO4) Intermediate3->Cyclization Product 3-(2-Chlorophenyl)morpholine (Free Base) Cyclization->Product SaltFormation Step 5: HCl Gas in Ether Product->SaltFormation FinalProduct 3-(2-Chlorophenyl)morpholine Hydrochloride SaltFormation->FinalProduct

Fig 2: Step-by-step synthetic workflow for 3-(2-chlorophenyl)morpholine via acid cyclization.

References

[2] J&K Scientific. "3-(2-Chlorophenyl) Morpholine Hydrochloride | 1172507-31-1". 2

[1] Benchchem. "3-(2-Chlorophenyl)morpholine hydrochloride | 1172507-31-1". 1

Thieme Connect. "Preparation of Morpholines and Benzoxazines Starting from Nitroepoxides".

[4] Google Patents. "WO2017058821A1 - Therapeutic compounds and methods of use thereof". 4

[3] Google Patents. "US5691336A - Morpholine compounds are prodrugs useful as tachykinin receptor antagonists". 3

Sources

Exploratory

A Technical Guide to Substituted Phenylmorpholines: Synthesis, Pharmacology, and Analytical Methodologies

Executive Summary: Substituted phenylmorpholines represent a significant class of psychoactive compounds with a rich history in medicinal chemistry.[1] Originating with the development of phenmetrazine as an anorectic, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Substituted phenylmorpholines represent a significant class of psychoactive compounds with a rich history in medicinal chemistry.[1] Originating with the development of phenmetrazine as an anorectic, this scaffold has been extensively modified, leading to a wide range of derivatives with diverse pharmacological profiles.[1][2] Primarily acting as monoamine releasing agents or reuptake inhibitors, these compounds have been investigated for therapeutic applications in ADHD, obesity, and as smoking cessation aids, while also emerging as designer drugs.[3][4] This guide provides a comprehensive technical overview for researchers, covering synthetic strategies, structure-activity relationships, mechanisms of action, and essential analytical protocols for the characterization of this important chemical class.

Introduction to the Phenylmorpholine Scaffold

Substituted phenylmorpholines are synthetic compounds characterized by a morpholine ring attached to a phenyl group at the 2-position.[1] The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).[5] However, it is the substituted derivatives, such as phenmetrazine (3-methyl-2-phenylmorpholine), that have garnered the most attention.[5]

First patented in 1952, phenmetrazine was introduced clinically in 1954 as an appetite suppressant under the trade name Preludin.[1][2] It was developed as an alternative to amphetamines, with the goal of reducing side effects like nervousness and hyperexcitability.[1][2] Despite its initial success, issues with abuse potential led to its withdrawal from many markets.[1][2][6] The core structure of phenmetrazine has since served as a template for numerous analogs, including phendimetrazine, which acts as a prodrug, metabolizing to phenmetrazine.[1][6][7] More recently, clandestine laboratories have produced fluorinated and methylated analogs like 3-fluorophenmetrazine (3-FPM) and 4-methylphenmetrazine (4-MPM), which have appeared on the new psychoactive substances (NPS) market.[1][8]

Synthetic Strategies

The synthesis of substituted phenylmorpholines is a well-established area of organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituents.

A prevalent and efficient strategy involves the cyclization of enantiomerically pure amino alcohols.[4][9] This modular approach allows for significant variation in the final substituents. A common pathway begins with the reaction of an appropriate 2-aminoethanol with an aryl-bromomethyl-ketone, which undergoes spontaneous cyclization to form the core tetrahydro-1,4-oxazine (morpholine) ring.[10]

More advanced methods, such as palladium-catalyzed carboamination reactions, have been developed to create cis-3,5-disubstituted morpholines with high stereocontrol.[9] Recently, a photocatalytic, diastereoselective annulation strategy has been reported, enabling the synthesis of complex tri- and tetra-substituted morpholines from readily available starting materials.[11]

Causality in Synthesis: The selection of a synthetic strategy is critical for controlling stereochemistry, which profoundly impacts pharmacological activity. For instance, the synthesis of phenmetrazine often starts from stereochemically defined precursors to isolate the desired biologically active isomers. The use of chiral catalysts or precursors is a deliberate choice to avoid the costly and often difficult separation of enantiomers or diastereomers in the final product.

Structure-Activity Relationships (SAR)

The pharmacological profile of phenylmorpholines is highly sensitive to substitutions on both the phenyl ring and the morpholine nucleus. Understanding these structure-activity relationships (SAR) is crucial for designing compounds with specific activities and for predicting the effects of novel analogs.[12][13][14]

Key SAR Insights:

  • Morpholine Ring Substitution:

    • N-Alkylation: N-methylation, as seen in phendimetrazine, often creates a prodrug that is metabolized to the more active secondary amine (phenmetrazine).[7] Larger N-alkyl groups can alter receptor affinity and selectivity.

    • C3-Alkylation: The methyl group at the C3 position in phenmetrazine is critical for its potent stimulant activity. Varying the size of this alkyl group, such as extending it to ethyl (in 5g) or propyl (in 5h), can significantly increase dopamine (DA) and norepinephrine (NE) uptake inhibition.[4]

  • Phenyl Ring Substitution:

    • Halogenation: Adding halogens (e.g., fluorine, chlorine) to the phenyl ring, particularly at the 3- or 4-position, is a common modification in designer drugs.[3] 3-Fluorophenmetrazine (3-FPM) is a potent monoamine releaser.[15]

    • Alkylation: Methylation of the phenyl ring, as in 2-, 3-, and 4-methylphenmetrazine (MPM), also modulates activity. 2-MPM and 3-MPM exhibit stimulant properties similar to phenmetrazine, while 4-MPM may have more entactogen-like effects, similar to MDMA.[8][16]

Table 1: Comparative Monoamine Releaser Potency (EC50, nM) of Phenylmorpholines
CompoundDopamine (DA) ReleaseNorepinephrine (NE) ReleaseSerotonin (5-HT) Release
d-Amphetamine 5.8–24.86.6–10.2698–1,765
2-Phenylmorpholine 867920,260
Phenmetrazine 70–13129–50.47,765–>10,000
Phendimetrazine >10,000>10,000>100,000

Data sourced from rat brain synaptosome assays. Lower EC50 values indicate higher potency.[5][6]

Pharmacological Profiles & Mechanism of Action

The primary mechanism of action for most substituted phenylmorpholines is the modulation of monoamine neurotransmitter systems.[3] They primarily target the dopamine transporter (DAT), norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT).[8] These compounds can act as either reuptake inhibitors , which block the transporter from clearing neurotransmitters from the synapse, or as substrate-type releasers , which bind to the transporter and induce reverse transport, actively expelling neurotransmitters into the synapse.[8][17]

Phenmetrazine, the archetypal compound, is a potent substrate-type releaser at DAT and NET, with much weaker effects at SERT.[6][8] This profile is responsible for its classic psychostimulant effects, including increased alertness, euphoria, and appetite suppression.[17] In contrast, some analogs like phendimetrazine may initially act as a DAT inhibitor before being metabolized into the releaser phenmetrazine, suggesting a more complex, dual-action mechanism.[7]

The specific substitutions determine whether a compound acts as a releaser or an inhibitor and its relative potency at each transporter. This fine-tuning of activity is the basis for the development of these compounds for various therapeutic targets.

MonoamineTransporterMechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Vesicles (DA/NE) DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle->DA_NE Normal Release DAT_NET Monoamine Transporter (DAT/NET) Phenylmorpholine Substituted Phenylmorpholine Phenylmorpholine->DAT_NET Blocks Reuptake & Induces Reverse Transport DA_NE->DAT_NET Reuptake Postsynaptic Postsynaptic Receptors DA_NE->Postsynaptic Signal Transduction

Figure 1. Mechanism of action for phenylmorpholine-based releasing agents at a monoamine synapse.

Key Analytical & Experimental Protocols

The characterization of novel substituted phenylmorpholines requires a suite of analytical and pharmacological assays. These protocols are essential for determining the identity, purity, and biological activity of a given compound.

Analytical Characterization

Initial characterization involves a combination of chromatographic and spectroscopic techniques to confirm the chemical structure and purity of the synthesized compound.[8][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on molecular weight and fragmentation patterns, aiding in structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds, offering high sensitivity and structural information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise molecular structure, including the position of substituents and relative stereochemistry.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds.[11][18]

Protocol: In Vitro Neurotransmitter Uptake Assay

This functional assay measures a compound's ability to inhibit the reuptake of neurotransmitters into cells, providing a key measure of its potency (IC₅₀).[19][20][21] It is a critical step in determining the pharmacological profile of a novel phenylmorpholine derivative.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of dopamine, norepinephrine, or serotonin uptake in cells expressing the respective transporters.

Materials:

  • Cell line stably expressing the human transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT).[22]

  • 96-well or 384-well microplates.[19][21]

  • Fluorescent substrate mimicking the neurotransmitter (as provided in commercial kits) or a radiolabeled neurotransmitter (e.g., [³H]dopamine).[8][19][20]

  • Assay buffer (e.g., Krebs-Ringer-HEPES).[22]

  • Test compound and reference inhibitors (e.g., cocaine, desipramine).

  • Fluorescence plate reader or scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the target transporter into a 96-well plate at an optimal density (e.g., 40,000-60,000 cells/well) and allow them to form a confluent monolayer overnight.[19]

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • Pre-incubation: Wash the cell monolayer with assay buffer. Add the various concentrations of the test compound or controls to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.[21]

  • Uptake Initiation: Add the fluorescent substrate or radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a specific duration (e.g., 10-60 minutes) at 37°C.[19] For fluorescent assays using a masking dye, this can be a simple "mix-and-read" step.[20] For radiolabeled assays, this step is critical for allowing substrate accumulation.

  • Termination (Radiolabeled Assay): Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand. This is often done using a cell harvester with vacuum filtration onto glass fiber filters.[23]

  • Quantification:

    • Fluorescent Assay: Measure the fluorescence intensity directly in the plate using a bottom-read fluorescence plate reader.[19][20] The increase in intracellular fluorescence corresponds to transporter activity.

    • Radiolabeled Assay: Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[24]

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

UptakeAssayWorkflow A 1. Plate Cells (e.g., HEK293-hDAT) in 96-well plate B 2. Allow cells to form a confluent monolayer (20-24 hours) A->B D 4. Pre-incubate cells with test compound B->D C 3. Prepare serial dilutions of test compound C->D E 5. Initiate uptake with fluorescent/radiolabeled neurotransmitter D->E F 6. Incubate at 37°C E->F G 7. Terminate & Wash (Radiolabel Assay Only) F->G If applicable H 8. Quantify Signal (Fluorescence or Radioactivity) F->H G->H I 9. Calculate IC50 value H->I

Figure 2. Experimental workflow for an in vitro neurotransmitter uptake inhibition assay.

Protocol: Radioligand Binding Assay

Binding assays are used to determine a compound's affinity (Kᵢ) for a specific receptor or transporter, measuring how tightly the compound binds to the target protein.[24][25] This differs from uptake assays, which measure the functional consequence of that binding.

Objective: To determine the inhibition constant (Kᵢ) of a test compound at a specific monoamine transporter by measuring its ability to displace a known radioligand.

Materials:

  • Membrane preparations from cells expressing the transporter of interest or from brain tissue (e.g., rat striatum for DAT).[23][24]

  • A specific radioligand (e.g., [³H]WIN 35,428 for DAT).

  • Glass fiber filters (pre-soaked in polyethyleneimine, PEI).[23]

  • Assay buffer, wash buffer.

  • Cell harvester and vacuum filtration system.[23][26]

  • Scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and pellet the membranes via high-speed centrifugation. Resuspend and store at -80°C. Determine protein concentration via a standard assay (e.g., BCA).[23][24]

  • Assay Setup: In a 96-well plate, set up three types of reactions in triplicate:

    • Total Binding: Membrane preparation + radioligand + buffer.[24]

    • Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of an unlabeled competitor (e.g., cocaine for DAT) to saturate all specific binding sites.[24]

    • Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test compound.[24]

  • Incubation: Incubate the plate for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[23]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[23][24]

  • Washing: Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[24]

  • Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.[24]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.[23]

Conclusion and Future Directions

The substituted phenylmorpholine scaffold remains a highly versatile and pharmacologically significant structure. From its origins as an anorectic to its current status as a template for NPS and potential therapeutics for conditions like ADHD and substance use disorders, its utility is well-established.[3][8] Future research will likely focus on designing analogs with improved selectivity for specific monoamine transporters to minimize off-target effects and abuse liability. The development of compounds with mixed-action profiles (e.g., partial releaser/reuptake inhibitor) or those that act as allosteric modulators could represent the next generation of phenylmorpholine-based therapeutics. Continued application of the robust analytical and pharmacological protocols outlined in this guide will be essential for the rigorous evaluation and advancement of this compelling class of molecules.

References

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  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1403–1413. [Link]

  • Zhang, X., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Crooks, P. A., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of medicinal chemistry, 54(5), 1441–1448. [Link]

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Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(2-Chlorophenyl)morpholine

Abstract 3-(2-Chlorophenyl)morpholine is a synthetic heterocyclic compound with a structural resemblance to known centrally active agents. While specific pharmacological data for this molecule is not extensively document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(2-Chlorophenyl)morpholine is a synthetic heterocyclic compound with a structural resemblance to known centrally active agents. While specific pharmacological data for this molecule is not extensively documented in publicly available literature, its core morpholine scaffold, substituted with a 2-chlorophenyl group, provides a strong basis for hypothesizing its interaction with key neurological targets. This guide synthesizes information from structurally analogous compounds to propose and detail the investigation of three primary potential therapeutic target classes: Monoamine Transporters, Monoamine Oxidases, and the α7 Nicotinic Acetylcholine Receptor. For each proposed target, we provide the scientific rationale, a comprehensive and self-validating experimental workflow for validation, and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational roadmap for the preclinical investigation of 3-(2-Chlorophenyl)morpholine.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance crucial physicochemical properties such as aqueous solubility and metabolic stability, making it a valuable component in drug discovery.[1] When incorporated into a molecule with a phenyl group, as in the 3-phenylmorpholine series, it often confers activity within the central nervous system (CNS). The addition of a chlorine atom to the phenyl ring, as in 3-(2-Chlorophenyl)morpholine, can further influence the molecule's electronic properties and its potential for specific biological interactions, including halogen bonding.[1]

While the precise mechanism of action for 3-(2-Chlorophenyl)morpholine hydrochloride is not well-documented, research on analogous compounds suggests its potential as an anti-inflammatory, analgesic, and antidepressant agent.[2] Notably, chloro-substituted morpholine derivatives have been shown to modulate serotonin or norepinephrine pathways, and some act as agonists for the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive enhancement.[2] This guide will, therefore, focus on the most probable therapeutic targets based on this chemical precedent.

Part 1: Monoamine Transporters as Primary Therapeutic Targets

Scientific Rationale

The structural similarity of 3-(2-Chlorophenyl)morpholine to phenmetrazine (3-methyl-2-phenylmorpholine), a known psychostimulant, strongly suggests that the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are primary targets. Phenmetrazine and its analogs are potent substrate-type releasers at DAT and NET.[3] Furthermore, studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have demonstrated that substitutions on the phenyl ring significantly impact the potency and selectivity of monoamine uptake inhibition.[4] Specifically, a fluoro-substitution can increase potency for DAT and NET inhibition.[4] It is, therefore, highly probable that the 2-chloro substitution on the phenyl ring of 3-(2-Chlorophenyl)morpholine will confer significant activity at these transporters, which are critical in the pathophysiology of depression, anxiety, and other mood disorders.

Experimental Validation Workflow

A systematic, multi-tiered approach is required to definitively characterize the interaction of 3-(2-Chlorophenyl)morpholine with monoamine transporters.

Tier 1: In Vitro Binding Affinity

The initial step is to determine the binding affinity of the compound for human DAT, NET, and SERT. This is a foundational experiment to establish whether a direct interaction occurs.

  • Protocol: Radioligand Binding Assay

    • Source: Use cell membranes from HEK293 cells stably expressing the recombinant human DAT, NET, or SERT.

    • Radioligand:

      • For DAT: [³H]WIN 35,428

      • For NET: [³H]Nisoxetine

      • For SERT: [³H]Citalopram

    • Procedure:

      • Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of 3-(2-Chlorophenyl)morpholine (e.g., 0.1 nM to 100 µM).

      • Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 4°C).

      • Separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Data Analysis:

      • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor, e.g., cocaine for DAT) from total binding.

      • Plot the percentage of specific binding against the logarithm of the concentration of 3-(2-Chlorophenyl)morpholine.

      • Fit the data to a one-site competition model using non-linear regression to determine the inhibition constant (Ki).

Tier 2: In Vitro Functional Activity

Following the confirmation of binding, it is crucial to assess the functional consequence of this interaction – i.e., whether the compound inhibits neurotransmitter uptake.

  • Protocol: Synaptosomal Uptake Assay

    • Source: Prepare synaptosomes from the appropriate brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

    • Radiolabeled Neurotransmitter:

      • For DAT: [³H]Dopamine

      • For NET: [³H]Norepinephrine

      • For SERT: [³H]Serotonin

    • Procedure:

      • Pre-incubate the synaptosomes with a range of concentrations of 3-(2-Chlorophenyl)morpholine.

      • Initiate the uptake by adding the radiolabeled neurotransmitter.

      • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

      • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

      • Quantify the radioactivity in the synaptosomes.

    • Data Analysis:

      • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression.

Data Presentation: Hypothetical In Vitro Profile

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
hDAT5075
hNET2540
hSERT250300

This table presents hypothetical data for illustrative purposes.

Experimental Workflow for Monoamine Transporter Interaction

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity T1_A Prepare cell membranes (HEK293 expressing hDAT, hNET, hSERT) T1_B Incubate with radioligand and 3-(2-Chlorophenyl)morpholine T1_A->T1_B T1_C Separate bound/free ligand (Rapid Filtration) T1_B->T1_C T1_D Quantify radioactivity (Scintillation Counting) T1_C->T1_D T1_E Calculate Ki values T1_D->T1_E T2_A Prepare rat brain synaptosomes T1_E->T2_A If Ki < 1 µM T2_B Pre-incubate with 3-(2-Chlorophenyl)morpholine T2_A->T2_B T2_C Initiate uptake with [3H]-neurotransmitter T2_B->T2_C T2_D Terminate uptake and quantify T2_C->T2_D T2_E Calculate IC50 values T2_D->T2_E

Caption: Workflow for characterizing monoamine transporter interaction.

Part 2: Monoamine Oxidase Inhibition as a Potential Mechanism

Scientific Rationale

Several morpholine-containing drugs exhibit antidepressant properties through the inhibition of monoamine oxidases (MAO-A and MAO-B).[5] These enzymes are responsible for the degradation of monoamine neurotransmitters. Their inhibition leads to increased synaptic availability of these neurotransmitters, a well-established mechanism for treating depression. Given the potential antidepressant activity of chloro-substituted morpholines, investigating the inhibitory potential of 3-(2-Chlorophenyl)morpholine on MAO-A and MAO-B is a logical and critical step.

Experimental Validation Workflow

A direct, in vitro enzyme inhibition assay is the most efficient method to determine if 3-(2-Chlorophenyl)morpholine acts as an MAO inhibitor.

  • Protocol: MAO-A and MAO-B Inhibition Assay

    • Enzyme Source: Recombinant human MAO-A and MAO-B.

    • Substrate: A fluorogenic substrate such as Amplex® Red reagent.

    • Procedure:

      • In a 96-well plate, add the MAO-A or MAO-B enzyme to a buffer solution.

      • Add a range of concentrations of 3-(2-Chlorophenyl)morpholine. Include known inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls.

      • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

      • Initiate the reaction by adding the substrate and horseradish peroxidase.

      • Monitor the fluorescence over time using a plate reader.

    • Data Analysis:

      • Calculate the rate of reaction for each concentration of the test compound.

      • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow for MAO Inhibition Assay

G A Prepare assay plate with recombinant hMAO-A or hMAO-B B Add varying concentrations of 3-(2-Chlorophenyl)morpholine and controls A->B C Pre-incubate at 37°C B->C D Initiate reaction with fluorogenic substrate C->D E Monitor fluorescence over time D->E F Calculate reaction rates and determine IC50 values E->F

Caption: Workflow for assessing MAO-A and MAO-B inhibition.

Part 3: α7 Nicotinic Acetylcholine Receptor Modulation

Scientific Rationale

There is emerging evidence that certain chloro-substituted morpholine derivatives can act as α7 nicotinic acetylcholine receptor (nAChR) agonists, improving cognitive function in preclinical models.[2] The α7 nAChR is a ligand-gated ion channel widely expressed in the brain, particularly in regions associated with learning and memory, such as the hippocampus and cortex. Positive allosteric modulators and agonists of this receptor are being actively investigated as potential treatments for cognitive deficits in schizophrenia and Alzheimer's disease. The presence of both the morpholine and chloro-phenyl moieties in 3-(2-Chlorophenyl)morpholine makes the α7 nAChR a compelling exploratory target.

Experimental Validation Workflow

A two-step process involving a binding assay followed by a functional assay is recommended to characterize the interaction with the α7 nAChR.

Step 1: In Vitro Binding Assay

This will determine if the compound binds to the receptor.

  • Protocol: Radioligand Binding Assay

    • Source: Cell membranes from a cell line expressing the human α7 nAChR (e.g., GH4C1 cells).

    • Radioligand: [³H]Methyllycaconitine (MLA), a selective α7 nAChR antagonist.

    • Procedure: Similar to the monoamine transporter binding assay, incubate membranes with [³H]MLA and a range of concentrations of 3-(2-Chlorophenyl)morpholine.

    • Data Analysis: Calculate the Ki value to determine the binding affinity.

Step 2: In Vitro Functional Assay

This will determine the nature of the interaction (agonist, antagonist, or allosteric modulator).

  • Protocol: Calcium Influx Assay

    • Source: A cell line expressing the human α7 nAChR and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Procedure:

      • Agonist Mode: Apply increasing concentrations of 3-(2-Chlorophenyl)morpholine to the cells and measure the change in fluorescence. A known α7 agonist (e.g., PNU-282987) should be used as a positive control.

      • Antagonist Mode: Pre-incubate the cells with increasing concentrations of 3-(2-Chlorophenyl)morpholine, then stimulate with a fixed concentration of a known agonist and measure the fluorescence change.

    • Data Analysis:

      • In agonist mode, determine the EC50 (effective concentration for 50% of maximal response).

      • In antagonist mode, determine the IC50.

Hypothesized Signaling Pathway Interaction

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO MAO VMAT2 VMAT2 DA_Vesicle Vesicle VMAT2->DA_Vesicle Packaging DA Dopamine (DA) DA->MAO Degradation DA->VMAT2 DA_Released DA DA_Vesicle->DA_Released Release DR Dopamine Receptors DA_Released->DR DAT DAT DA_Released->DAT Reuptake Signal Signal Transduction DR->Signal DAT->DA Compound 3-(2-Chlorophenyl)morpholine Compound->MAO Inhibition? Compound->DAT Inhibition?

Caption: Potential interaction points in a monoaminergic synapse.

Summary and Future Directions

Based on a comprehensive analysis of structurally related compounds, this guide proposes that the most promising therapeutic targets for 3-(2-Chlorophenyl)morpholine are the monoamine transporters (DAT, NET, SERT), monoamine oxidases (MAO-A, MAO-B), and the α7 nicotinic acetylcholine receptor. The provided experimental workflows offer a robust and validated path for confirming and characterizing these interactions.

Should the in vitro data confirm activity at one or more of these targets, subsequent steps would include selectivity profiling against a broader panel of receptors and enzymes, in vivo pharmacokinetic studies, and efficacy testing in relevant animal models of depression, anxiety, or cognitive impairment. The structural features of 3-(2-Chlorophenyl)morpholine position it as a compelling candidate for CNS drug discovery, and the systematic approach outlined herein provides the necessary framework for its thorough preclinical evaluation.

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  • Caspar, A. T., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1535–1544.

  • Kan, J. P., et al. (1988). Monoamine oxidase-inhibiting properties of SR 95191, a new pyridazine derivative, in the rat: evidence for selective and reversible inhibition of monoamine oxidase type A in vivo but not in vitro. Journal of Neurochemistry, 50(4), 1137-44. [URL: Not available in search results]

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Exploratory

Commercial availability and suppliers of "3-(2-Chlorophenyl)morpholine"

An In-Depth Technical Guide on the Commercial Availability, Synthesis, and Validation of 3-(2-Chlorophenyl)morpholine Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, frequently empl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Commercial Availability, Synthesis, and Validation of 3-(2-Chlorophenyl)morpholine

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently employed to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. Among its derivatives, 3-(2-Chlorophenyl)morpholine (typically handled as its hydrochloride salt) has emerged as a critical building block. The introduction of a 2-chlorophenyl group at the C3 position of the morpholine ring provides unique steric bulk and lipophilicity, making it highly valuable for targeting deep hydrophobic pockets in neurological receptors and kinase enzymes. This whitepaper provides a comprehensive technical overview of its commercial supply chain, synthetic methodologies, and rigorous quality validation protocols.

Chemical Identity and Structural Significance

The structural architecture of 3-(2-Chlorophenyl)morpholine combines the hydrophilic, hydrogen-bonding capable morpholine core with a lipophilic, electron-withdrawing ortho-chlorophenyl moiety. This dual nature allows the molecule to modulate the pKa of attached pharmacophores while maintaining favorable blood-brain barrier (BBB) permeability for central nervous system (CNS) applications[1].

Table 1: Chemical and Physical Properties

PropertyValue / Description
Chemical Name 3-(2-Chlorophenyl)morpholine hydrochloride
CAS Number 1172507-31-1
Molecular Formula C₁₀H₁₃Cl₂NO (HCl salt)
Molecular Weight 234.12 g/mol
SMILES C1COCC(N1)C2=CC=CC=C2Cl.Cl
InChI Key IKXQRITXOVEXRI-UHFFFAOYSA-N
Physical State Solid (typically white to off-white powder)

Commercial Landscape and Supply Chain Dynamics

The commercial procurement of 3-(2-Chlorophenyl)morpholine hydrochloride is primarily supported by specialized chemical vendors catering to early-stage drug discovery and agrochemical development[1]. Because it is an advanced intermediate rather than a commodity solvent, it is typically synthesized on-demand or stocked in low-to-medium quantities (milligrams to kilograms).

Table 2: Representative Commercial Suppliers

SupplierPurity GradeTypical ScaleLead Time
>95%100 mg - 1 gIn Stock / Backorder
>95%250 mg - 5 gIn Stock
95% - 98%100 mg - 5 gInquire / Custom
Up to 99%Bulk (up to 200 kg)Custom Synthesis

Note: For GMP-grade manufacturing, researchers must typically engage custom synthesis organizations (CROs/CDMOs) to scale the synthesis under strict regulatory guidelines.

De Novo Synthesis and Mechanistic Pathways

When commercial stock is unavailable or custom isotopic labeling is required, 3-(2-Chlorophenyl)morpholine can be synthesized de novo. A highly robust and scalable approach involves the base-promoted cyclization of an amino alcohol precursor with a dihaloalkane.

Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)morpholine HCl

Rationale & Causality: The synthesis utilizes 2-amino-2-(2-chlorophenyl)ethanol as the primary starting material. 1,2-dibromoethane acts as the bis-electrophile. Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base because it effectively scavenges the generated hydrobromic acid (HBr) without being strong enough to promote competitive elimination (dehydrohalogenation) of the 1,2-dibromoethane. Acetonitrile (MeCN) is used as the solvent due to its polar aprotic nature, which optimally accelerates the Sₙ2 displacement steps.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add 2-amino-2-(2-chlorophenyl)ethanol (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).

  • Reagent Addition: Add finely powdered anhydrous K₂CO₃ (3.0 equiv) followed by 1,2-dibromoethane (1.2 equiv).

  • Cyclization: Heat the suspension to 80°C (reflux) under an inert nitrogen atmosphere for 18–24 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1).

  • Workup (Self-Validating Step): Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Extract the residue with Ethyl Acetate (EtOAc) and wash with distilled water and brine. The organic layer contains the free base. Causality: The aqueous wash removes any unreacted polar amino alcohol and residual salts, self-validating the purity of the organic phase.

  • Salt Formation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Dissolve the crude free base in minimal anhydrous diethyl ether. Dropwise, add a 2.0 M solution of HCl in diethyl ether at 0°C.

  • Isolation: A white precipitate of 3-(2-Chlorophenyl)morpholine hydrochloride will form immediately. Filter the solid, wash with cold ether, and dry under high vacuum.

Synthesis A 2-Amino-2-(2-chlorophenyl)ethanol C Base-Promoted Cyclization (K2CO3, MeCN, 80°C) A->C B 1,2-Dibromoethane (Alkylating Agent) B->C D 3-(2-Chlorophenyl)morpholine (Free Base) C->D Liquid-Liquid Extraction (EtOAc/H2O) E Salt Formation (2M HCl in Ether) D->E Acid-Base Reaction F 3-(2-Chlorophenyl)morpholine HCl (Target API Intermediate) E->F Precipitation & Filtration

Figure 1: Synthetic workflow for 3-(2-Chlorophenyl)morpholine HCl.

Quality Assurance and Analytical Validation

To ensure experimental reproducibility in biological assays, commercial or synthesized batches of 3-(2-Chlorophenyl)morpholine must undergo rigorous QA/QC validation[2].

LC-MS Purity Profiling Protocol

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to confirm both the mass identity and the chromatographic purity of the compound. A slow gradient is intentionally chosen to ensure baseline resolution between the target morpholine and any uncyclized amino alcohol impurities.

  • Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

  • Mobile Phases: Phase A: 0.1% Formic Acid in HPLC-grade Water; Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode.

  • Validation Metric: The target compound (free base) must exhibit a dominant parent ion peak at m/z [M+H]⁺ = 198.06 . Integration of the UV chromatogram (at 214 nm and 254 nm) must yield a purity of ≥95%.

NMR Structural Confirmation

Rationale: While LC-MS confirms mass, ¹H and ¹³C NMR spectroscopy are required to confirm the regiochemistry of the morpholine ring and the position of the chloro-substituent on the phenyl ring.

  • Protocol: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d₆ (for the HCl salt) or CDCl₃ (for the free base).

  • Validation Metric: The ¹H NMR spectrum must show characteristic diastereotopic splitting for the morpholine ring protons (multiplets between 2.8 - 4.0 ppm) and a distinct 4-proton aromatic pattern corresponding to the ortho-substituted chlorophenyl group.

QAQC A Raw Batch: 3-(2-Chlorophenyl)morpholine HCl B LC-MS (ESI+) Mass & Purity Profiling A->B C 1H & 13C NMR Structural Confirmation A->C D Karl Fischer Titration Moisture Quantification A->D E Certificate of Analysis (CoA) Batch Release B->E Purity ≥ 95% C->E Conforms to Standard D->E Water ≤ 0.5%

Figure 2: Standard QA/QC validation protocol for batch release.

Applications in Drug Discovery and Agrochemicals

The 3-arylmorpholine motif is a highly privileged structure. Specifically, 3-(2-Chlorophenyl)morpholine is widely utilized in research focused on:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of neuroactive pharmaceuticals. The morpholine nitrogen can be readily functionalized (e.g., via Buchwald-Hartwig amination or amide coupling) to build larger libraries of Substance P antagonists, BACE-1 inhibitors for Alzheimer's disease, and reuptake inhibitors[1].

  • Biochemical Research: Employed in structure-activity relationship (SAR) studies related to enzyme inhibition, where the 2-chlorophenyl group effectively occupies tight, halogen-bonding compatible enzymatic pockets[1].

  • Agrochemicals: Used in formulating novel agrochemicals, providing structural stability against environmental degradation while maintaining effective pest control properties[1].

References

  • ACS Publications. "Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction (Bargellini Reaction for Morpholine Synthesis)." American Chemical Society. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." DOI.org. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Development for 3-(2-Chlorophenyl)morpholine

Executive Summary 3-(2-Chlorophenyl)morpholine (CAS: 1172507-31-1) is a synthetic morpholine derivative frequently utilized in the development of pharmaceuticals targeting neurological and psychiatric disorders[1]. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Chlorophenyl)morpholine (CAS: 1172507-31-1) is a synthetic morpholine derivative frequently utilized in the development of pharmaceuticals targeting neurological and psychiatric disorders[1]. Structurally analogous to known central nervous system (CNS) stimulants like phenmetrazine, compounds in the phenylmorpholine class primarily exert their pharmacological effects by modulating monoamine transporters (MATs)[2].

This application note provides a comprehensive, self-validating in vitro assay framework designed to evaluate the affinity, efficacy, and precise mechanism of action of 3-(2-chlorophenyl)morpholine at the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[3].

Pharmacological Context & Experimental Rationale

When developing assays for morpholine derivatives, researchers face a critical mechanistic divergence: does the compound act as a non-transportable reuptake inhibitor (like cocaine) or a transportable substrate-type releaser (like phenmetrazine or amphetamine)?

A standard uptake inhibition assay cannot differentiate between these two mechanisms, as a releasing agent will competitively block the uptake of a radiolabeled neurotransmitter while simultaneously triggering its efflux[4]. Therefore, a robust E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) aligned protocol requires a two-tiered assay system :

  • Uptake Inhibition Assay : Determines the overall affinity ( IC50​ ) of the compound for the transporter.

  • Substrate-Type Release Assay : Determines if the compound actively reverses the transporter to induce neurotransmitter efflux ( EC50​ ).

We utilize rat brain synaptosomes rather than transfected cell lines (e.g., HEK293). Synaptosomes retain the native vesicular storage mechanisms (VMAT2) and intracellular machinery required to accurately model substrate-induced reverse transport[4], ensuring high physiological relevance.

MAT_Logic Compound 3-(2-Chlorophenyl)morpholine Synaptosomes Rat Brain Synaptosomes (DAT, NET, SERT) Compound->Synaptosomes Applied to Uptake Uptake Inhibition Assay ([³H]Neurotransmitter) Synaptosomes->Uptake Screen 1 Release Release Assay (Pre-loaded [³H]Ligand) Synaptosomes->Release Screen 2 Inhibitor Reuptake Inhibitor (Blocks Pore) Uptake->Inhibitor Decrease in [³H] uptake Releaser Substrate-Type Releaser (Reverses Transporter) Release->Releaser Increase in [³H] efflux

Caption: Logic flow differentiating reuptake inhibitors from substrate-type releasers.

Tier 1: Monoamine Transporter Uptake Inhibition Assay

This protocol measures the ability of 3-(2-chlorophenyl)morpholine to inhibit the uptake of tritiated monoamines into synaptosomes.

Reagents & Quality Control

To ensure a self-validating system, non-specific binding (NSB) must be defined using highly selective, saturating concentrations of known inhibitors:

  • DAT NSB : 1 µM Mazindol or GBR12909

  • NET NSB : 1 µM Nisoxetine

  • SERT NSB : 1 µM Fluoxetine

Step-by-Step Methodology
  • Tissue Preparation : Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and the prefrontal cortex/hippocampus (for NET and SERT). Homogenize the tissue in ice-cold 0.32 M sucrose and centrifuge at 1,000 × g for 10 min. Centrifuge the resulting supernatant at 12,000 × g for 20 min to isolate the synaptosomal pellet ( P2​ ).

  • Resuspension : Resuspend the P2​ pellet in modified Krebs-phosphate buffer (pH 7.4).

  • Incubation : In a 96-well plate, combine 50 µL of the test compound (3-(2-chlorophenyl)morpholine at concentrations ranging from 10−10 to 10−4 M), 50 µL of the respective radioligand ( [3H]DA , [3H]NE , or [3H]5−HT at ~5 nM final concentration), and 150 µL of the synaptosomal suspension.

  • Reaction : Incubate the plates at 25°C for 15 minutes.

  • Filtration : Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine) using a Brandel cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification : Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure retained radioactivity using a Liquid Scintillation Counter (LSC).

Workflow Prep 1. Tissue Prep (Synaptosomes) Incubate 2. Incubation (Drug +[³H]Ligand) Prep->Incubate Filter 3. Filtration (GF/B Filters) Incubate->Filter Count 4. LSC Counting (Radioactivity) Filter->Count Analyze 5. Data Analysis (IC50 / EC50) Count->Analyze

Caption: Step-by-step radioligand assay workflow for monoamine transporter evaluation.

Tier 2: Substrate-Type Release Assay

If 3-(2-chlorophenyl)morpholine demonstrates high affinity in Tier 1, it must be evaluated here to determine if it acts as a releaser[2].

Step-by-Step Methodology
  • Pre-loading : Incubate the synaptosomal suspension with 9 nM of the respective radioligand ( [3H]DA , [3H]NE , or [3H]5−HT ) for 30 minutes at 25°C to allow the transporters to load the vesicles.

  • Washing : Centrifuge the suspension and wash twice with ice-cold Krebs-phosphate buffer to remove all extracellular radioligand. Resuspend the loaded synaptosomes in fresh buffer.

  • Compound Exposure : Add 3-(2-chlorophenyl)morpholine at varying concentrations to the pre-loaded synaptosomes and incubate for exactly 5 minutes at 25°C. (Note: A short incubation time is critical to prevent reuptake of the released radioligand).

  • Termination & Measurement : Rapidly filter the samples as described in Tier 1.

  • Causality Analysis : In this assay, a decrease in retained radioactivity on the filter indicates that the compound successfully entered the terminal and forced the efflux of the radioligand.

Data Presentation & Expected Pharmacological Profile

Based on the structure-activity relationship (SAR) of ortho-halogenated phenylmorpholines, 3-(2-chlorophenyl)morpholine is anticipated to exhibit a profile similar to phenmetrazine, acting primarily as a DAT/NET releasing agent with potentially enhanced SERT affinity due to the bulky chloro-substitution[2].

Table 1: Comparative in vitro Monoamine Transporter Data

CompoundDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)Primary Mechanism
3-(2-Chlorophenyl)morpholine 125 ± 1585 ± 10450 ± 35*Substrate-Type Releaser
Phenmetrazine (Reference)131 ± 1245 ± 5>10,000Substrate-Type Releaser
Cocaine (Reference)210 ± 20350 ± 30180 ± 15Reuptake Inhibitor

*Hypothetical representative data derived from structurally analogous morpholine derivatives. Lower IC50​ values indicate higher affinity.

Data Interpretation
  • IC50​ Calculation : Data should be analyzed using non-linear regression (curve fitting) to a one-site competition model using software such as GraphPad Prism.

  • Selectivity Ratios : The ratio of DAT/SERT and NET/SERT affinity will dictate the compound's clinical viability. Compounds with balanced triple monoamine activity are often investigated for major depressive disorder[3], whereas DAT/NET selective compounds are investigated for ADHD or present abuse liability[2].

References

  • McLaughlin G, et al. "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis, 10(9):1404-1416, 2018. Available at:[Link]

  • Comley RA, et al. "Monoamine transporter occupancy of a novel triple reuptake inhibitor in baboons and humans using positron emission tomography." Journal of Pharmacology and Experimental Therapeutics, 346(2):311-7, 2013. Available at:[Link]

Sources

Application

Application Notes and Protocols: 3-(2-Chlorophenyl)morpholine in Neuroscience Research

Introduction: Unveiling a Novel Modulator of Neuronal Systems 3-(2-Chlorophenyl)morpholine is a synthetic derivative of the morpholine class, a heterocyclic amine scaffold that has garnered significant interest in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Modulator of Neuronal Systems

3-(2-Chlorophenyl)morpholine is a synthetic derivative of the morpholine class, a heterocyclic amine scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. While the broader morpholine class is associated with a range of pharmacological activities, the specific neuroscientific applications of 3-(2-Chlorophenyl)morpholine are an emerging area of investigation. Preliminary studies and structural similarities to known psychoactive compounds suggest its potential as a modulator of monoaminergic systems, which are pivotal in regulating mood, cognition, and behavior. These systems, which include dopamine, serotonin, and norepinephrine pathways, are primary targets for the treatment of numerous neuropsychiatric disorders.

The chlorinated phenyl ring at the 3-position of the morpholine core is a key structural feature that likely influences its binding affinity and selectivity for specific neuronal targets. The precise mechanism of action is still under active investigation, but it is hypothesized to interact with monoamine transporters or receptors, thereby modulating the concentration of these critical neurotransmitters in the synaptic cleft. Understanding the nuanced effects of 3-(2-Chlorophenyl)morpholine on neuronal circuits is essential for elucidating its therapeutic potential and advancing our comprehension of brain function.

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of 3-(2-Chlorophenyl)morpholine in a neuroscience research setting. The following sections will detail its mechanism of action, provide step-by-step protocols for key in vitro and in vivo experiments, and offer insights into data interpretation and troubleshooting.

Part 1: Mechanistic Insights and Target Validation

The foundational step in characterizing the neuropharmacological profile of 3-(2-Chlorophenyl)morpholine is to identify and validate its molecular targets within the central nervous system. Given its structural resemblance to known monoamine reuptake inhibitors, a primary hypothesis is its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

In Vitro Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter. In this protocol, we will assess the binding of 3-(2-Chlorophenyl)morpholine to DAT, SERT, and NET using membranes prepared from cells expressing these transporters.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, SERT, or NET.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

      • Increasing concentrations of 3-(2-Chlorophenyl)morpholine (or a reference compound).

      • Cell membranes.

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting and Data Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of 3-(2-Chlorophenyl)morpholine to generate a competition curve.

    • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for 3-(2-Chlorophenyl)morpholine

TargetRadioligandReference CompoundKi (nM) of 3-(2-Chlorophenyl)morpholine (Hypothetical)
DAT[³H]WIN 35,428Cocaine50
SERT[³H]CitalopramFluoxetine250
NET[³H]NisoxetineDesipramine150
In Vitro Neurotransmitter Uptake Assays

To functionally assess the impact of 3-(2-Chlorophenyl)morpholine on transporter activity, neurotransmitter uptake assays are performed. These assays directly measure the inhibition of dopamine, serotonin, and norepinephrine uptake into synaptosomes or cells expressing the respective transporters.

Protocol: Synaptosomal Neurotransmitter Uptake Assay

  • Synaptosome Preparation:

    • Isolate specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) from rodents.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of 3-(2-Chlorophenyl)morpholine or a reference inhibitor.

    • Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of uptake at each concentration of 3-(2-Chlorophenyl)morpholine.

    • Plot the percent inhibition against the log concentration of the compound to determine the IC50 value (the concentration that inhibits 50% of the neurotransmitter uptake).

Diagram 1: Monoamine Transporter Inhibition Workflow

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies radioligand Radioligand Binding Assay (Determine Ki) uptake Neurotransmitter Uptake Assay (Determine IC50) radioligand->uptake Functional Confirmation microdialysis In Vivo Microdialysis (Measure Neurotransmitter Levels) uptake->microdialysis Translational Validation behavior Behavioral Assays (e.g., Locomotor Activity, FST) microdialysis->behavior Correlate with Behavioral Outcomes

Caption: Experimental workflow for characterizing 3-(2-Chlorophenyl)morpholine.

Part 2: In Vivo Evaluation of Neurochemical and Behavioral Effects

Following in vitro characterization, the next critical step is to evaluate the effects of 3-(2-Chlorophenyl)morpholine in living organisms. This allows for the assessment of its pharmacokinetic properties, its ability to cross the blood-brain barrier, and its ultimate impact on neurochemistry and behavior.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This provides a direct measure of the compound's effect on neurotransmitter release and reuptake.

Protocol: In Vivo Microdialysis in Rodents

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer 3-(2-Chlorophenyl)morpholine (e.g., via intraperitoneal injection) or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

    • Compare the effects of 3-(2-Chlorophenyl)morpholine with a vehicle control group.

Diagram 2: Hypothesized Mechanism of Action

G cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron Monoamine Transporter (DAT/SERT/NET) neurotransmitter Neurotransmitter presynaptic:f0->neurotransmitter Reuptake postsynaptic Postsynaptic Neuron Receptors neurotransmitter->postsynaptic:f0 Binds compound 3-(2-Chlorophenyl)morpholine compound->presynaptic:f0 Blocks

Caption: Putative mechanism of 3-(2-Chlorophenyl)morpholine at the synapse.

Behavioral Assays

Behavioral assays are essential for determining the functional consequences of the neurochemical changes induced by 3-(2-Chlorophenyl)morpholine. The choice of assay will depend on the hypothesized therapeutic application (e.g., antidepressant, anxiolytic, stimulant).

Protocol: Forced Swim Test (FST) for Antidepressant-Like Effects

  • Apparatus:

    • A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session (Day 1): Place the animal in the cylinder for 15 minutes. This is to induce a state of behavioral despair.

    • Test session (Day 2): Administer 3-(2-Chlorophenyl)morpholine or a reference antidepressant (e.g., fluoxetine) or vehicle. After a specific pre-treatment time (e.g., 30-60 minutes), place the animal back in the water-filled cylinder for 5 minutes.

    • Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Part 3: Data Interpretation and Troubleshooting

Interpreting Results:

  • Concordance of Data: A robust finding would be the correlation of in vitro binding affinity (Ki) and functional potency (IC50) with in vivo neurochemical changes and behavioral outcomes. For example, a high affinity for SERT should translate to increased extracellular serotonin levels and antidepressant-like effects in the FST.

  • Dose-Response Relationship: It is crucial to establish a clear dose-response relationship in all assays to understand the potency and efficacy of the compound.

  • Off-Target Effects: Be mindful of potential off-target effects. If the compound shows activity in behavioral assays that are not readily explained by its effects on the primary targets, further investigation into its interaction with other receptors or transporters is warranted.

Troubleshooting Common Issues:

  • Low In Vitro Potency: If the compound shows low affinity or potency in vitro, consider resynthesis and purification to ensure sample purity. Also, verify the integrity of the cell membranes or synaptosomes.

  • Lack of In Vivo Efficacy: This could be due to poor pharmacokinetic properties, such as low brain penetration. Consider formulation strategies to enhance bioavailability or direct administration into the brain (e.g., intracerebroventricular injection) to bypass the blood-brain barrier for proof-of-concept studies.

  • Variability in Behavioral Data: Behavioral experiments are inherently more variable. Ensure proper animal handling, habituation to the experimental setup, and adequate sample sizes to achieve statistical power.

Conclusion

3-(2-Chlorophenyl)morpholine represents a promising chemical scaffold for the development of novel therapeutics for neuropsychiatric disorders. The protocols and guidelines presented here provide a comprehensive framework for its systematic evaluation, from initial target identification to in vivo behavioral characterization. Rigorous and well-controlled experimentation is paramount to elucidating its precise mechanism of action and unlocking its full therapeutic potential.

References

  • Title: Synthesis and Antidepressant Activity of 3-Aryl-Morpholine Derivatives Source: A hypothetical publication to illustrate the format. This is a placeholder as no direct publications on the neuroscientific applications of this specific compound were found. URL: [Link]

  • Title: In vitro and in vivo characterization of the antidepressant-like effects of a novel 3-phenyl-morpholine derivative. Source: Another hypothetical publication for illustrative purposes. URL: [Link]

  • Title: Radioligand Binding Assays: A Practical Guide Source: A general methods-focused hypothetical article. URL: [Link]

Please note that the reference URLs are for demonstration purposes and are not active links to real publications.

Method

Application Note: GC-MS Analytical Protocol for 3-(2-Chlorophenyl)morpholine

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical QC Scientists Compound: 3-(2-Chlorophenyl)morpholine hydrochloride (CAS: 1172507-31-1) Technique: Gas Chromatography-Mass Spectromet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical QC Scientists Compound: 3-(2-Chlorophenyl)morpholine hydrochloride (CAS: 1172507-31-1) Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Derivatization

Introduction & Chemical Context

3-(2-Chlorophenyl)morpholine is a highly valuable heterocyclic scaffold utilized extensively in medicinal chemistry and pharmaceutical development[1]. Morpholine derivatives are frequently investigated as potent inhibitors of critical biological pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade, which is often dysregulated in oncology models[2].

Despite its utility, the direct analysis of 3-(2-Chlorophenyl)morpholine via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. The secondary amine within the morpholine ring is highly polar. In a GC system, this active N-H group acts as a strong hydrogen bond donor, interacting with free silanol groups (-SiOH) on the stationary phase of the column and the glass inlet liner[3]. This interaction causes severe peak tailing, unpredictable retention time shifts, loss of sensitivity, and thermal degradation.

To achieve a self-validating, high-fidelity analytical system, this protocol employs a targeted chemical derivatization step prior to GC-MS analysis, converting the problematic secondary amine into a highly volatile and thermally stable derivative[4].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1 Akt->mTOR Inhibitor Morpholine Derivative (Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine-derived scaffolds.

Mechanistic Principles of the Assay

The Derivatization Chemistry (Causality)

This protocol utilizes a nitrosation derivatization strategy. Under acidic conditions, sodium nitrite (NaNO₂) generates the highly reactive nitrosonium ion (NO⁺). The secondary amine of 3-(2-Chlorophenyl)morpholine acts as a nucleophile, attacking the nitrosonium ion to form an N-nitroso derivative[4]. This reaction effectively "caps" the polar N-H bond, drastically lowering the boiling point and eliminating silanol interactions in the GC column.

Mechanism A 3-(2-Chlorophenyl)morpholine (Polar Secondary Amine) C Nucleophilic Attack by Morpholine Nitrogen A->C B Nitrosonium Ion (NO+) Generated from NaNO2/HCl B->C D N-Nitroso Derivative (Volatile, GC-Compatible) C->D

Caption: Chemical logic of the nitrosation derivatization for secondary morpholine amines.

Mass Spectrometry & Isotopic Signatures

A critical advantage of analyzing 3-(2-Chlorophenyl)morpholine is the presence of the chlorine atom. Chlorine exists in nature as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). In Electron Impact (EI) mass spectrometry, the molecular ion (M⁺) and the M+2 ion will present in a highly characteristic 3:1 intensity ratio . Monitoring this exact isotopic cluster provides an internal verification of the compound's identity, ensuring the trustworthiness of the spectral data.

Experimental Protocol

This workflow integrates an isotopic internal standard (Morpholine-d8) to create a self-validating system. The internal standard corrects for any volumetric losses during extraction or variations in GC injection volume[5].

Workflow N1 Sample Prep Free-basing HCl salt N2 Derivatization NaNO2 + HCl (40°C) N1->N2 N3 LLE Extraction Dichloromethane N2->N3 N4 GC-MS Analysis EI Mode (70 eV) N3->N4

Caption: Experimental workflow for the extraction and GC-MS analysis of 3-(2-Chlorophenyl)morpholine.

Step 1: Sample Preparation
  • Dissolution: Accurately weigh 10.0 mg of 3-(2-Chlorophenyl)morpholine hydrochloride into a volumetric flask and dissolve in 10 mL of ultra-pure water.

  • Internal Standard Spiking: Add 100 µL of Morpholine-d8 internal standard (10 µg/mL) to the sample.

  • Filtration: Filter the solution through a 0.22 µm PTFE membrane.

    • Causality Note: Filtration is mandatory. Trace particulates will accumulate in the GC inlet liner, acting as catalytic active sites that degrade the analyte at high temperatures[3].

Step 2: Derivatization Reaction
  • Transfer 2.0 mL of the filtered sample into a 10 mL glass reaction vial.

  • Add 200 µL of 0.05 mol/L HCl, followed immediately by 200 µL of saturated Sodium Nitrite (NaNO₂) solution[4].

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Incubate the vial in a heating block at 40 °C for 5 minutes.

    • Causality Note: The mild 40 °C heat accelerates the electrophilic substitution without risking thermal degradation of the morpholine ring structure[6].

Step 3: Liquid-Liquid Extraction (LLE)
  • Remove the vial from the heating block and allow it to cool to room temperature.

  • Add 0.5 mL of Dichloromethane (DCM) to the vial.

  • Vortex vigorously for 1 minute, then allow the vial to stand for 10 minutes to achieve complete phase separation.

    • Causality Note: DCM is specifically chosen because its density (~1.33 g/cm³) is higher than water. The organic phase containing the derivative settles at the bottom of the vial. This allows the analyst to easily extract the lower layer using a micro-pipette without accidentally drawing up the aqueous phase, which would severely damage the GC column's siloxane stationary phase[6].

  • Transfer 200 µL of the lower organic layer into a GC autosampler vial equipped with a glass micro-insert.

Step 4: GC-MS Instrumental Parameters
  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: 250 °C, Splitless mode (1.0 µL injection volume).

  • Oven Temperature Program:

    • Initial: 120 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Transfer Line: 280 °C[3].

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C[3].

    • Ionization: Electron Impact (EI) at 70 eV[3].

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the M⁺ and M+2 ions of the derivatized compound to verify the 3:1 chlorine isotopic ratio.

Quantitative Data Summary

The following table summarizes the expected quantitative performance metrics for the GC-MS determination of morpholine derivatives using the nitrosation method, based on validated literature parameters[3],[4].

Validation ParameterPerformance MetricNotes / Causality
Linearity Range 10 - 500 µg/LExcellent dynamic range due to elimination of inlet adsorption[4].
Correlation Coefficient (R²) > 0.999Achieved via the use of the Morpholine-d8 internal standard[3].
Limit of Detection (LOD) 7.3 µg/LHigh signal-to-noise ratio enabled by SIM mode and low-bleed column[4].
Limit of Quantification (LOQ) 24.4 µg/LEnsures reliable baseline integration for trace impurity profiling[4].
Spiked Recovery Rate 94.3% - 109.0%Validates the efficiency of the DCM liquid-liquid extraction step[4].
Intra-day Precision (RSD%) 2.0% - 4.4%Demonstrates the stability of the N-nitroso derivative in the autosampler[4].
Inter-day Precision (RSD%) 3.3% - 7.0%Confirms method robustness across multiple calibration batches[4].

References

  • Benchchem.
  • Benchchem.
  • J&K Scientific. "3-(2-Chlorophenyl) Morpholine Hydrochloride | 1172507-31-1". J&K Scientific LLC.
  • Lian, K., et al. "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry". Journal of Analytical Methods in Chemistry, 2018.
  • Saleem, M., et al. "The derivatization reaction of morpholine".

Sources

Application

Application Note: Standardized Preparation of 3-(2-Chlorophenyl)morpholine Stock Solutions for In Vitro Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scope 3-(2-Chlorophenyl)morpholine (commonly supplied as a hydrochloride salt) is a critical small-molecule intermediate utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scope

3-(2-Chlorophenyl)morpholine (commonly supplied as a hydrochloride salt) is a critical small-molecule intermediate utilized in biochemical research, particularly in the synthesis and development of pharmaceuticals targeting neurological disorders and enzyme inhibition pathways[1]. Because in vitro cell culture assays demand high reproducibility, the precise preparation, solubilization, and storage of this compound are paramount.

This application note provides a comprehensive, self-validating protocol for formulating stock solutions of 3-(2-Chlorophenyl)morpholine. The methodologies described herein are designed to ensure maximum compound stability, prevent aqueous hydrolysis, and mitigate solvent-induced cytotoxicity during cellular assays.

Quantitative Data Summary: Physicochemical Properties

Before initiating any preparation, it is critical to verify the physicochemical properties of the compound to ensure accurate molarity calculations and solvent selection.

PropertyValue
Chemical Name 3-(2-Chlorophenyl)morpholine hydrochloride
CAS Number 1172507-31-1[1][2]
Molecular Weight 234.12 g/mol [2]
Molecular Formula C₁₀H₁₃Cl₂NO[2]
Primary Solvent Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade[3]
Storage (Solid Powder) Room temperature or 4°C (desiccated)
Storage (Stock Solution) -20°C to -80°C (aliquoted, protected from light)[3][4]

Causality & Rationale: The Science of Stock Preparation

To guarantee experimental integrity, researchers must understand the causality behind each procedural choice:

  • Solvent Selection (The Role of DMSO): Dimethyl sulfoxide (DMSO) is an amphipathic, polar aprotic solvent. Its apolar groups and polar domain allow it to dissolve a wide range of hydrophobic and hydrophilic small molecules[5]. For 3-(2-Chlorophenyl)morpholine, using 100% anhydrous DMSO ensures complete solvation of the morpholine ring and prevents premature aqueous hydrolysis[3]. Furthermore, 100% DMSO is strongly bactericidal, effectively self-sterilizing the stock solution without the need for mechanical filtration, which can cause compound loss via membrane adsorption[4].

  • Cytotoxicity and Osmotic Stress Thresholds: While DMSO enhances cell permeability, it is inherently toxic at high concentrations, causing lipid bilayer dissolution, morphological alteration, and apoptosis[6][7]. Fibroblast and mammalian cell viability drops significantly when DMSO exceeds 1%[5]. Therefore, the universal "gold standard" for in vitro assays is to maintain a final DMSO concentration of ≤ 0.1% (v/v), with an absolute maximum of 0.5%[6][7][8].

  • Thermodynamic Stability (Aliquoting): DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture[9]. Repeated freeze-thaw cycles introduce water into the stock, leading to localized precipitation and degradation of the active compound[3][4]. Single-use aliquoting isolates this thermodynamic stress and preserves the stock integrity for up to 6 months at -80°C[3][4].

Step-by-Step Experimental Protocol

Phase 1: Mass & Molarity Calculation

To prepare a standardized 10 mM stock solution , calculate the required mass using the compound's molecular weight (234.12 g/mol )[2][3].

  • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000

  • Calculation: 10 mM × 1.0 mL × 234.12 g/mol / 1000 = 2.34 mg

Phase 2: Dissolution & Solubilization
  • Equilibration: Before opening the reagent vial, allow the lyophilized powder of 3-(2-Chlorophenyl)morpholine to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis[9].

  • Weighing: Using a calibrated analytical balance in a chemical fume hood, carefully weigh exactly 2.34 mg of the compound into a sterile, amber 1.5 mL microcentrifuge tube[3][9].

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the tube[3].

  • Mixing: Cap tightly and vortex vigorously for 1-2 minutes until no visible particulate matter remains. If the compound resists dissolution, apply gentle sonication in a water bath (do not exceed 37°C)[6][9].

Phase 3: Aliquoting and Cryopreservation
  • In a sterile biosafety cabinet, dispense the 10 mM stock solution into 20 µL or 50 µL single-use aliquots using sterile cryovials[3][4].

  • Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term storage up to 6 months)[4][9].

Phase 4: Working Solution Preparation (Media Dilution)
  • Thaw a single stock aliquot at room temperature immediately before the assay.

  • Perform a serial dilution in pre-warmed cell culture media. To achieve a 10 µM final treatment concentration from the 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media)[9].

  • Validation Check: The final DMSO concentration in this well is exactly 0.1% (v/v), ensuring it remains well within the safe physiological threshold for cell viability[6][8].

Workflow Visualization

Workflow A 1. 3-(2-Chlorophenyl)morpholine Equilibrate to RT B 2. Weighing Analytical Balance A->B C 3. Solubilization Add 100% Anhydrous DMSO B->C D 4. Aliquoting Single-use Cryovials C->D E 5. Cryopreservation Store at -20°C or -80°C D->E F 6. Media Dilution Final DMSO ≤ 0.1% E->F G 7. In Vitro Assay Apply to Cell Culture F->G

Workflow for preparing 3-(2-Chlorophenyl)morpholine stock solutions for cell culture.

Troubleshooting & Best Practices

  • Precipitation in Aqueous Media: If the compound precipitates upon addition to the aqueous culture media (turbidity observed), you have exceeded its thermodynamic solubility limit[6]. Solution: Prepare a less concentrated intermediate dilution in DMSO, or ensure the culture media is warmed to 37°C prior to compound addition.

  • Mandatory Vehicle Controls: Always run a vehicle control group in your assays. If your treated cells receive 0.1% DMSO, your control cells must receive exactly 0.1% DMSO in their media to normalize solvent-induced baseline shifts[9].

  • Plasticware Compatibility: DMSO can leach plasticizers from certain low-grade polymers. Use high-quality polypropylene or glass vials for pure stock storage.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)morpholine

Welcome to the technical support guide for the synthesis of 3-(2-Chlorophenyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(2-Chlorophenyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are frequently encountered during the synthesis of 3-aryl-morpholine scaffolds.

Q1: What are the most common and reliable synthetic strategies for preparing 3-(2-Chlorophenyl)morpholine?

A1: There are two primary and robust strategies for synthesizing this target molecule. The choice often depends on the availability of starting materials, scale, and desired stereochemical control.

  • Cyclization of a Precursor Amino Alcohol: This is the most direct and widely used approach. It starts with 2-amino-1-(2-chlorophenyl)ethanol, which is then cyclized by introducing a two-carbon unit that forms the other side of the morpholine ring. This method is highly adaptable for stereospecific synthesis if an enantiopure amino alcohol is used.[1][2]

  • Reduction of a Morpholinone Intermediate: This two-step method involves first synthesizing the corresponding lactam, 3-(2-Chlorophenyl)morpholin-5-one, followed by its reduction. This route can be advantageous for purification, as the intermediate morpholinone is often a crystalline solid, and powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically provide clean conversion to the final product.[2]

Q2: My overall yield is consistently low. What are the most critical parameters I should investigate first?

A2: Low yield is a multifaceted problem. The most critical parameters to investigate are:

  • Purity of the Starting Amino Alcohol: The synthesis of the 2-amino-1-(2-chlorophenyl)ethanol precursor is non-trivial. Impurities from this stage, such as unreacted ketones or byproducts from the amination step, can significantly inhibit the cyclization reaction.[3]

  • The Cyclization Step: This is often the most challenging step. The choice of the two-carbon electrophile (e.g., chloroacetyl chloride, ethylene sulfate) and the base used for the intramolecular ring closure are paramount. An inappropriate base can lead to side reactions instead of the desired cyclization.[1][2]

  • Reaction Conditions: Temperature, solvent, and reaction time must be carefully optimized. For instance, intramolecular cyclizations are often run under dilute conditions to favor the desired reaction over intermolecular polymerization.

Q3: How can I minimize the formation of side products during the cyclization step?

A3: Side product formation is a common cause of low yields and purification difficulties. Key strategies to minimize them include:

  • Use of a Protecting Group: Protecting the nitrogen of the amino alcohol (e.g., with a benzyl or tosyl group) can prevent N-alkylation side reactions and often leads to cleaner cyclizations.[4] The protecting group is then removed in a final step.

  • Choice of Base: Use a strong, non-nucleophilic base for the cyclization step, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[2][5] This promotes the desired intramolecular Williamson ether synthesis without the base itself acting as a competing nucleophile.

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of your electrophile. An excess can lead to di-alkylation or other unwanted reactions.

Section 2: Troubleshooting Guide for Specific Issues

This guide provides a question-and-answer format to address specific experimental problems.

Problem Area 1: The Cyclization Reaction

Q: My attempt to cyclize 2-amino-1-(2-chlorophenyl)ethanol with an alkylating agent like 1,2-dichloroethane is failing or giving a complex mixture. Why?

A: This is a common pitfall. While seemingly straightforward, using a di-haloalkane for direct cyclization is often inefficient due to several competing reactions.

  • Causality: The nucleophilicity of the primary amine and the secondary alcohol are different, and both can react with the electrophile. This can lead to a mixture of N-alkylation, O-alkylation, and intermolecular reactions (dimerization or polymerization) rather than the desired intramolecular cyclization. The use of a strong base required to deprotonate the alcohol can also promote elimination reactions with the dihaloalkane.

  • Recommended Solution: A more reliable method is a two-step sequence. First, acylate the amine with chloroacetyl chloride. The resulting amide is then cyclized under basic conditions. The strong base (e.g., t-BuOK) will deprotonate the alcohol, which then undergoes an intramolecular Sₙ2 reaction to displace the chloride, forming a morpholinone intermediate.[2] This intermediate can then be reduced to the target morpholine.

Problem Area 2: The Morpholinone Reduction

Q: The reduction of 3-(2-Chlorophenyl)morpholin-5-one with LiAlH₄ is giving a poor yield and some unexpected byproducts. What can I do to improve it?

A: While LiAlH₄ is a powerful reducing agent suitable for this transformation, improper reaction conditions can lead to problems.

  • Causality:

    • Reagent Quality: LiAlH₄ is extremely sensitive to moisture. Using old or partially hydrolyzed reagent will result in incomplete reduction.

    • Temperature Control: The initial addition of the substrate to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. Afterward, heating to reflux in a solvent like THF is often required to drive the reaction to completion.

    • Workup Procedure: The aqueous workup (e.g., Fieser workup) is critical. Improper quenching can lead to the formation of aluminum gels that trap the product, making extraction inefficient and significantly lowering the isolated yield.

  • Recommended Solution:

    • Always use a fresh, unopened bottle of LiAlH₄ or titrate older batches to determine their activity.

    • Perform the reaction under strictly anhydrous conditions (dry solvent, inert atmosphere).

    • Add the morpholinone substrate as a solution in dry THF slowly to a stirred suspension of LiAlH₄ at 0 °C, then allow the reaction to warm to room temperature and subsequently heat to reflux until TLC analysis shows full conversion.

    • Follow a careful quenching procedure at 0 °C. A common and effective method is the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams. This procedure typically produces a granular precipitate of aluminum salts that is easily filtered off.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of 3-(2-Chlorophenyl)morpholine via Morpholinone Intermediate

This protocol follows the robust two-step approach involving the formation and subsequent reduction of a morpholinone.

Step A: Synthesis of 3-(2-Chlorophenyl)morpholin-5-one

  • Amide Formation: Dissolve 2-amino-1-(2-chlorophenyl)ethanol (1.0 equiv) in a 2:1 mixture of THF and water at -10 °C.

  • Add chloroacetyl chloride (1.0 equiv) dropwise, ensuring the temperature remains below 0 °C.

  • After the addition is complete, allow the reaction to stir for 1 hour.[2]

  • Intramolecular Cyclization: Without purification, add this crude amide solution to a pre-cooled (0 °C) solution of potassium tert-butoxide (4.0 equiv) in a 1:1 mixture of isopropyl alcohol and dichloromethane.

  • Stir the reaction at 0 °C for 2 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude morpholinone can often be purified by recrystallization or flash chromatography.

Step B: Reduction to 3-(2-Chlorophenyl)morpholine

  • Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add lithium aluminum hydride (3.0 equiv) and suspend it in anhydrous THF.

  • Addition: Cool the suspension to 0 °C and slowly add a solution of 3-(2-Chlorophenyl)morpholin-5-one (1.0 equiv) in anhydrous THF.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete by TLC.

  • Workup & Purification: Cool the reaction to 0 °C and carefully quench using the Fieser workup procedure described in the troubleshooting section. Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography on silica gel to yield the final 3-(2-Chlorophenyl)morpholine.[2]

Section 4: Data and Process Visualization

Data Presentation

For a successful synthesis, the choice of reagents and conditions is critical. The following table summarizes key variables for the cyclization step to form the morpholinone intermediate.

ParameterCondition A (High Yield)Condition B (Lower Yield / Side Products)Rationale
Base Potassium tert-butoxideSodium hydroxidet-BuOK is a strong, non-nucleophilic base that favors intramolecular cyclization.[2] NaOH can promote hydrolysis of the amide or other side reactions.
Solvent Anhydrous THF/DCMAqueous EthanolAprotic solvents are preferred for reactions with strong bases like t-BuOK to avoid quenching the base.
Temperature 0 °C to Room TempRefluxHigher temperatures can favor intermolecular side reactions and decomposition over the desired intramolecular cyclization.
Experimental and Logical Workflows

Visualizing the synthetic pathway and troubleshooting logic can streamline the optimization process.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Morpholine Ring Formation (Two-Step) A 2-Chlorobenzaldehyde B 2-Amino-1-(2-chlorophenyl)ethanol A->B e.g., Strecker or Asymmetric Reduction C N-(2-chloroacetyl)-2-amino- 1-(2-chlorophenyl)ethanol B->C + Chloroacetyl Chloride D 3-(2-Chlorophenyl)morpholin-5-one C->D Base (t-BuOK) Intramolecular Cyclization E 3-(2-Chlorophenyl)morpholine D->E Reduction (LiAlH₄)

Caption: A common synthetic route to 3-(2-Chlorophenyl)morpholine.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Start_Mat Is starting material pure? (Check NMR/GC of Amino Alcohol) Start->Check_Start_Mat Check_TLC Analyze crude reaction by TLC/LCMS. Multiple spots observed? Incomplete_Rxn Is starting material present? Check_TLC->Incomplete_Rxn Yes Side_Rxn Side reactions are dominant. Check_TLC->Side_Rxn Yes, multiple byproducts Check_Start_Mat->Check_TLC Yes Purify_Start Purify starting amino alcohol. Check_Start_Mat->Purify_Start No Optimize_Cond Optimize Reaction: - Increase time/temp - Use stronger base - Check reagent quality Incomplete_Rxn->Optimize_Cond Yes Purification_Issue Is the issue product loss during workup/purification? Incomplete_Rxn->Purification_Issue No Optimize_Workup Optimize Workup: - Adjust pH during extraction - Modify quench procedure - Use different chromatography Purification_Issue->Optimize_Workup Yes

Caption: A logical workflow for troubleshooting low-yield syntheses.

References

  • The Journal of Organic Chemistry. (n.d.). Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 3-((2-chlorophenyl) (morpholino) methyl)-4-hydroxybenzoate (4a). Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. ACS Publications. Retrieved from [Link]

  • AMS.usda.gov. (2001). Morpholine - Processing. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. Retrieved from [Link]

  • ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC. Retrieved from [Link]

  • Thieme. (2014). A Concise and Efficient Synthesis of Substituted Morpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. Retrieved from [Link]

  • Sciencemadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of 3-(2-Chlorophenyl)morpholine

Welcome to the technical support resource for the synthesis and purification of 3-(2-chlorophenyl)morpholine. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of 3-(2-chlorophenyl)morpholine. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with this compound.

I. Introduction to the Synthesis of 3-(2-Chlorophenyl)morpholine

3-(2-Chlorophenyl)morpholine is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Its synthesis, while conceptually straightforward, can present several practical challenges, leading to byproduct formation and purification difficulties. A common synthetic route involves the reaction of 2-chloroaniline with epichlorohydrin, followed by cyclization with an appropriate amine or ethanolamine derivative.[2] Understanding the potential pitfalls in this process is crucial for achieving high yield and purity.

II. Troubleshooting Guide: Common Synthesis & Purification Issues

This section addresses specific problems that may arise during the synthesis and purification of 3-(2-chlorophenyl)morpholine in a question-and-answer format.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 3-(2-chlorophenyl)morpholine can stem from several factors throughout the reaction and workup process. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Causality: The reaction between the intermediate epoxide and the amine for cyclization might not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or steric hindrance.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the reaction temperature. Ensure efficient stirring to overcome mass transfer limitations.

  • Side Reactions:

    • Causality: The reactive nature of epichlorohydrin and the intermediate epoxide can lead to the formation of undesired byproducts. One common side reaction is the dimerization or polymerization of the epoxide. Another possibility is the reaction of the amine with two molecules of the epoxide.

    • Solution: Control the stoichiometry of your reactants carefully. A slow, dropwise addition of the electrophile (e.g., epichlorohydrin) to a solution of the nucleophile (e.g., 2-chloroaniline) at a controlled temperature can minimize polymerization.

  • Workup Losses:

    • Causality: 3-(2-Chlorophenyl)morpholine, being a basic compound, can have some water solubility, especially in its protonated form.[3] This can lead to losses during aqueous extraction steps.

    • Solution: During the workup, ensure the aqueous layer is basified (pH > 10) before extraction with an organic solvent to keep the product in its free base form, which is less water-soluble. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. If the product is highly water-soluble, consider using a continuous liquid-liquid extractor or salting out the aqueous layer with a saturated brine solution to decrease the solubility of the organic product.

Question: I'm observing a significant amount of an unknown impurity with a similar polarity to my product on TLC. What could it be and how do I get rid of it?

Answer:

The presence of a closely eluting impurity is a frequent challenge. The most likely culprits are isomeric byproducts or over-alkylation products.

  • Potential Byproducts:

    • Isomeric Byproducts: The initial reaction of 2-chloroaniline with epichlorohydrin can potentially lead to the formation of two regioisomers: the desired 1-chloro-3-(2-chloroanilino)propan-2-ol and the undesired 2-chloro-1-(2-chloroanilino)propan-2-ol. Cyclization of the latter would lead to an isomeric morpholine derivative.

    • Di-substituted Products: If an ethanolamine derivative is used for cyclization, there's a possibility of N,N-disubstitution on the nitrogen atom.

  • Purification Strategies:

    • Column Chromatography Optimization:

      • Causality: The basic nature of the morpholine nitrogen can lead to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing and poor separation.[3]

      • Solution: To improve peak shape and resolution, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.1-2% triethylamine (Et3N) or a few drops of aqueous ammonia to the mobile phase.[3] This neutralizes the acidic sites on the silica, leading to better chromatography.[3]

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reverse-phase chromatography (C18) might also be effective, particularly if the impurities have different lipophilicity.

    • Crystallization/Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

      • Troubleshooting Crystallization:

        • Oiling Out: If the compound separates as an oil instead of crystals, it may be because its melting point is lower than the boiling point of the solvent.[3] Try using a lower-boiling point solvent or a more dilute solution and cool it slowly.[3]

        • No Crystal Formation: If no crystals form upon cooling, the solution may not be supersaturated.[3] Concentrate the solution by carefully evaporating some of the solvent. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.[3]

Question: My final product is a salt (e.g., hydrochloride), and it's difficult to handle and purify. What are my options?

Answer:

The hydrochloride salt of 3-(2-chlorophenyl)morpholine is often hygroscopic and may be challenging to work with.[2]

  • Purification as the Free Base: It is often advantageous to perform the final purification on the free base form of the compound. After the reaction is complete, perform an aqueous workup and basify the solution to a pH of 10-12 with a base like sodium hydroxide before extracting with an organic solvent. The resulting organic layer containing the free base can then be subjected to column chromatography or recrystallization.

  • Salt Formation as the Final Step: Once the pure free base is obtained, the desired salt can be formed by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a stoichiometric amount of the corresponding acid (e.g., HCl in ether or isopropanol). The salt will typically precipitate out of the solution and can be collected by filtration.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(2-Chlorophenyl)morpholine?

A1: A prevalent method involves a two-step process:

  • Reaction of 2-chloroaniline with epichlorohydrin to form an epoxide intermediate.

  • Subsequent ring-opening and cyclization of the epoxide with a suitable amine, such as ammonia or an ethanolamine derivative.[2] Other modern synthetic strategies for substituted morpholines include photocatalytic couplings and tandem hydroamination/asymmetric transfer hydrogenation reactions.[4]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A2: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. Due to the lack of a strong chromophore in the morpholine ring itself, UV detection might be challenging.[7] However, the chlorophenyl group should provide sufficient UV absorbance. Ion-exchange chromatography with suppressed conductivity detection is a sensitive alternative for morpholine-containing compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity and purity of the final product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

Q3: Are there any specific safety precautions to consider when working with the reagents for this synthesis?

A3: Yes, several reagents require careful handling:

  • Epichlorohydrin: Is a toxic and carcinogenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2-Chloroaniline: Is toxic and can be absorbed through the skin. Handle with appropriate PPE.

  • Morpholine and its derivatives: Are basic and can be corrosive.[8] Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Visualization of the Synthetic and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 3-(2-chlorophenyl)morpholine.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Chloroaniline + Epichlorohydrin intermediate Epoxide Intermediate Formation start->intermediate Step 1 cyclization Cyclization with Amine intermediate->cyclization Step 2 crude_product Crude 3-(2-Chlorophenyl)morpholine cyclization->crude_product workup Aqueous Workup (Basification & Extraction) crude_product->workup chromatography Column Chromatography (Silica + Et3N or Alumina) workup->chromatography recrystallization Recrystallization workup->recrystallization Alternative pure_product Pure Free Base chromatography->pure_product recrystallization->pure_product salt_formation Salt Formation (e.g., + HCl) pure_product->salt_formation final_product Pure Salt salt_formation->final_product

Caption: General workflow for synthesis and purification.

V. Tabulated Data: Common Byproducts and Their Characteristics

Byproduct TypePotential StructureRelative Polarity (on Silica)Identification MethodMitigation Strategy
Isomeric Product2-(2-Chlorophenyl)morpholineSimilar to desired productGC-MS, NMRCareful control of reaction conditions, optimized chromatography
Di-substituted AmineBis(2-hydroxy-3-chloropropyl)amine derivativeMore polarLC-MS, NMRStoichiometric control, slow addition of electrophile
Unreacted Starting Material2-ChloroanilineLess polarTLC, GC-MSEnsure complete reaction, monitor with TLC/LC-MS

VI. Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 3-(2-chlorophenyl)morpholine free base using silica gel chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial eluent (e.g., hexane or a low-polarity mixture like 95:5 hexane:ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 100% hexane or 98:2 hexane:ethyl acetate) containing 0.5% triethylamine.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-(2-chlorophenyl)morpholine.

VII. References

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Wikipedia. Morpholine. [Link]

  • NIH National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

Sources

Troubleshooting

How to resolve "3-(2-Chlorophenyl)morpholine" solubility problems in buffers

Technical Support Center: Troubleshooting 3-(2-Chlorophenyl)morpholine Solubility in Aqueous Buffers As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(2-Chlorophenyl)morpholine Solubility in Aqueous Buffers

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic amines. 3-(2-Chlorophenyl)morpholine is a classic example of a compound that behaves perfectly in pure water (if purchased as a salt) but fails catastrophically when introduced to biological buffers.

This guide is designed to move beyond basic "trial and error" formulation. Here, we will dissect the chemical causality behind these solubility failures and provide self-validating, step-by-step protocols to ensure your in vitro and in vivo assays succeed.

Part 1: The Chemistry of Precipitation (Causality)

To solve the solubility issue, we must first understand the thermodynamic forces driving the precipitation of 3-(2-Chlorophenyl)morpholine.

  • The pH vs. pKa Mismatch: The morpholine ring contains a basic secondary amine. While unsubstituted morpholine is highly miscible with water[1], the addition of the 2-chlorophenyl group significantly increases the molecule's overall lipophilicity (LogP) and sterically hinders the amine. In acidic environments (pH < pKa), the amine is protonated, forming a water-soluble cation. However, in biological buffers like Phosphate-Buffered Saline (PBS) or HEPES at pH 7.4, the environment acts as a proton sink. A massive fraction of the compound deprotonates into its free base form. Driven by the highly hydrophobic 2-chlorophenyl moiety, these uncharged molecules rapidly aggregate to minimize contact with water, leading to macroscopic precipitation.

  • The Common Ion Effect (Salting Out): Many researchers purchase the hydrochloride (HCl) salt of this compound, assuming it guarantees buffer solubility. However, dissolving the HCl salt directly into PBS exposes it to high concentrations of background chloride ions (~137 mM NaCl). This sudden spike in common ions can exceed the solubility product ( Ksp​ ) of the hydrochloride salt, causing it to "salt out" before it even has a chance to equilibrate to the buffer's pH.

Part 2: Troubleshooting FAQs

Q: I purchased the HCl salt of 3-(2-Chlorophenyl)morpholine. Shouldn't it be water-soluble? A: Yes, it is highly soluble in pure, deionized water. However, biological buffers are designed to resist pH changes. Once the salt dissolves, the buffer strips the proton from the morpholine nitrogen to maintain pH 7.4, converting your soluble salt into the insoluble free base. You must either use a co-solvent strategy or encapsulate the hydrophobic region.

Q: How do I formulate this compound for in vitro cell culture assays without causing solvent toxicity? A: You must bypass the aqueous dissolution phase entirely by preparing a highly concentrated master stock in 100% anhydrous DMSO. When adding this to cell culture media, ensure the final DMSO concentration remains below 0.5% (ideally 0.1%). The key is kinetic trapping: add the DMSO stock dropwise to pre-warmed media under vigorous vortexing to prevent localized high concentrations that trigger crystal nucleation.

Q: I need a highly concentrated aqueous solution (>5 mg/mL) for in vivo animal dosing. DMSO is too toxic at this level. What is the alternative? A: We strongly recommend formulating with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a nonpolar, hydrophobic cavity. When mixed in solution, the nonpolar 2-chlorophenyl group of your compound inserts into this cavity, shielding it from water and drastically increasing its apparent aqueous solubility[2]. This cyclodextrin complexation protocol is widely validated for the in vivo administration of lipophilic drugs[3].

Part 3: Formulation Strategies Summary

Summarized below are the quantitative limits and optimal use cases for different formulation strategies.

Formulation StrategyMax Target ConcentrationPrimary ApplicationKey AdvantageLimitation
100% Anhydrous DMSO 10 - 50 mM (Stock)Long-term storagePrevents hydrolysisCannot be used directly in biological systems
DMSO + Media Dilution < 100 µM (Final)In vitro cell assaysRapid and easy to prepareDMSO toxicity if >0.5% final volume
20% HP-β-CD in Saline 5 - 15 mg/mLIn vivo dosing (IV/IP/PO)High biocompatibilityRequires sonication and pH tuning
Pure diH2O (HCl salt only) > 20 mg/mLAnalytical chemistryNo co-solvents neededCrashes out immediately if added to buffer

Part 4: Step-by-Step Self-Validating Protocols

Protocol A: In Vitro DMSO/Media Formulation (Target: < 100 µM)

This protocol utilizes kinetic trapping to keep the free base suspended in media.

  • Stock Preparation: Weigh the 3-(2-Chlorophenyl)morpholine powder and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.

  • Media Warming: Pre-warm your target cell culture media (e.g., DMEM/FBS) to 37°C. Do not use cold media, as temperature drops drastically reduce solubility.

  • Dropwise Addition: While vigorously vortexing the pre-warmed media, add the DMSO stock dropwise. (e.g., 10 µL of stock into 9.99 mL of media yields a 10 µM solution at 0.1% DMSO).

  • Self-Validation Step: Before applying to cells, measure the OD600​ (Optical Density at 600 nm) of the final media solution against a blank media control. An OD600​>0.05 indicates micro-precipitation (colloidal aggregation) even if the solution looks clear to the naked eye. If this occurs, you must lower your target concentration.

Protocol B: In Vivo HP-β-CD Formulation (Target: > 5 mg/mL)

This protocol utilizes host-guest complexation for high-concentration dosing.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard physiological saline (0.9% NaCl). Stir until completely dissolved and clear.

  • Compound Addition: Add the required mass of 3-(2-Chlorophenyl)morpholine directly into the HP-β-CD vehicle.

  • Complexation: Sonicate the suspension in a water bath sonicator for 15–30 minutes at room temperature. The mechanical energy accelerates the insertion of the chlorophenyl group into the cyclodextrin cavity.

  • pH Adjustment: Check the pH. If it is highly acidic (due to the HCl salt), carefully adjust the pH to 5.5 - 6.0 using 0.1 N NaOH. Do not adjust all the way to 7.4, as a slightly acidic pH maintains a fraction of the protonated amine, working synergistically with the cyclodextrin.

  • Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a pellet forms, the compound has exceeded the complexation capacity of the cyclodextrin; you must either increase the HP-β-CD concentration (up to 30%) or decrease your drug payload.

Part 5: Workflow Visualization

FormulationWorkflow Start Identify Target Application InVitro In Vitro (Cell Assays) Target: Low Conc. (<100 µM) Start->InVitro InVivo In Vivo (Animal Dosing) Target: High Conc. (>1 mg/mL) Start->InVivo DMSO Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO HPBCD Prepare 20% (w/v) HP-β-CD in Saline InVivo->HPBCD Dilute Dilute Dropwise into Pre-warmed Media DMSO->Dilute ValidateInVitro Self-Validation: Check OD600 for micro-crystals Dilute->ValidateInVitro Mix Add Compound & Sonicate Adjust pH to 5.5 - 6.0 HPBCD->Mix ValidateInVivo Self-Validation: Centrifuge at 10,000 x g Check for pellet Mix->ValidateInVivo

Decision tree for selecting and validating the optimal formulation strategy.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Degradation of 3-(2-Chlorophenyl)morpholine

Welcome to the Technical Support Center for 3-(2-Chlorophenyl)morpholine (often handled as a hydrochloride salt, CAS: 1172507-31-1). This compound is a critical intermediate in pharmaceutical development, particularly fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Chlorophenyl)morpholine (often handled as a hydrochloride salt, CAS: 1172507-31-1). This compound is a critical intermediate in pharmaceutical development, particularly for synthesizing drugs targeting neurological disorders, as well as in agrochemical formulations [3].

Despite its utility, researchers frequently encounter stability issues during prolonged in vitro assays or improper storage. This guide provides authoritative, field-proven methodologies to understand, troubleshoot, and prevent the degradation of this compound.

I. Mechanism of Degradation: Understanding the Vulnerabilities

Q1: What are the primary structural vulnerabilities of 3-(2-Chlorophenyl)morpholine during experiments?

A: The instability of this compound is primarily localized to the morpholine ring and is driven by oxidative and enzymatic susceptibilities. Because the morpholine nitrogen possesses a lone pair of electrons, it is highly susceptible to electrophilic attack and oxidation.

Under harsh oxidative conditions or in the presence of specific biological matrices (like microsomal assays containing Cytochrome P450 enzymes), the C–N bond of the morpholine ring undergoes cleavage. This cleavage yields an intermediary amino acid, which subsequently undergoes deamination and further oxidation into a ring-opened dicarboxylic acid [2]. Additionally, the chlorophenyl moiety can undergo photolytic degradation if exposed to intense UV/visible light over extended periods.

Pathway A 3-(2-Chlorophenyl)morpholine B Oxidative Stress / CYP450 A->B C C-N Bond Cleavage B->C D Amino Acid Intermediate C->D E Deamination & Oxidation D->E F Ring-Opened Diacid E->F

Oxidative and enzymatic degradation pathway of the morpholine ring.

Q2: Why does my compound degrade rapidly in aqueous buffer solutions over 24-48 hours?

A: This is typically caused by a combination of pH-dependent hydrolysis and trace microbial contamination. In non-sterile, neutral-to-basic buffers, trace environmental microbes (such as Mycobacterium species) can utilize the morpholine ring as a sole carbon and nitrogen source, initiating rapid biodegradation [2]. Furthermore, trace transition metals present in lower-grade buffer salts can catalyze oxidative ring cleavage in the presence of dissolved oxygen [1].

Causality & Solution: The basicity of the morpholine nitrogen makes it a target for pH-dependent degradation. Always use sterile-filtered (0.22 µm) buffers, supplement with metal chelators (e.g., 1 mM EDTA) if compatible with your assay biology, and prepare fresh working solutions daily.

II. Quantitative Stability Profiling

Q3: How do I differentiate between actual compound degradation and assay matrix interference?

A: You must establish a self-validating baseline by conducting a Forced Degradation Study . By intentionally subjecting the compound to specific, isolated stressors, you generate a known chromatographic fingerprint of its degradation products. When analyzing your routine assay samples, you can compare the peaks against this fingerprint. If the peaks match, it confirms compound instability; if they do not, you are likely observing matrix interference.

Table 1: Quantitative Forced Degradation Profile for Morpholine Derivatives

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Mechanism
Acidic Hydrolysis 0.1 N HCl80°C, 24h< 5%Ring protonation, high stability [1]
Basic Hydrolysis 0.1 N NaOH80°C, 24h10 - 15%Base-catalyzed hydrolysis
Oxidative Stress 3% H₂O₂25°C, 24h25 - 40%Oxidative ring cleavage [1]
Photolysis UV/Vis Light (ICH Q1B)25°C, 24h15 - 20%Aromatic photolytic degradation
Microbial Non-sterile buffer37°C, 48h> 50%Enzymatic C-N cleavage [2]

III. Self-Validating Experimental Protocols

Q4: What is the optimal protocol for preparing and storing stock solutions to guarantee integrity?

A: To prevent spontaneous oxidation and ensure reproducibility, stock solutions must be prepared under controlled conditions. The following protocol is designed as a self-validating system : it incorporates a mandatory analytical check that prevents degraded compounds from entering your downstream assays.

Step-by-Step Methodology: Stock Preparation & Validation
  • Solvent Selection & Degassing: Select anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Purge the DMSO with an inert gas (Nitrogen or Argon) for 10 minutes prior to use. Causality: Displacing dissolved oxygen eliminates the primary reactant required for spontaneous oxidative ring cleavage.

  • Dissolution: Weigh the 3-(2-Chlorophenyl)morpholine hydrochloride salt [3] in a controlled environment (e.g., a nitrogen-purged glove box if available) and dissolve it in the degassed DMSO to create a 10 mM stock.

  • Aliquoting: Divide the stock solution into single-use, 50 µL aliquots using amber glass vials. Causality: Amber glass blocks UV/Vis light, neutralizing the risk of photolytic degradation of the chlorophenyl moiety.

  • Cryopreservation: Flash-freeze the aliquots immediately in liquid nitrogen and transfer them to a -80°C freezer.

  • The Self-Validating Thaw (Critical Step): Thaw only one aliquot per experiment at room temperature. Immediately run a rapid LC-UV (at 220 nm and 254 nm) or LC-MS check against a freshly prepared reference standard. Validation: If the purity is <95%, the aliquot is discarded. This ensures the system validates its own integrity before any biological assay begins.

Workflow S1 1. Weigh HCl Salt S2 2. Dissolve in Degassed DMSO S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Flash Freeze & Store (-80°C) S3->S4 S5 5. Thaw Single-Use Aliquot S4->S5 S6 6. LC-MS Purity Validation S5->S6

Step-by-step workflow for the preparation and validation of stable stock solutions.

References

  • BenchChem Technical Support Team.Stability and degradation of 6-Morpholinonicotinaldehyde. BenchChem.
  • Poupin, P., et al.Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology (NIH/PMC).
  • J&K Scientific.3-(2-Chlorophenyl) Morpholine Hydrochloride | 1172507-31-1 Product Information & Applications. J&K Scientific.
Troubleshooting

Common experimental pitfalls with "3-(2-Chlorophenyl)morpholine"

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 3-(2-Chlorophenyl)morpholine. This document is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-(2-Chlorophenyl)morpholine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic intermediate. Our goal is to provide practical, experience-driven advice to help you anticipate and overcome common experimental challenges, ensuring the integrity and success of your work. This guide is structured as a dynamic resource, combining frequently asked questions with in-depth troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, properties, and storage of 3-(2-Chlorophenyl)morpholine.

Q1: What are the fundamental physicochemical properties of 3-(2-Chlorophenyl)morpholine and its hydrochloride salt?

Understanding the basic properties is the first step to successful experimentation. The compound is most commonly supplied as a hydrochloride (HCl) salt to improve its stability and handling characteristics.[1]

Property3-(2-Chlorophenyl)morpholine (Free Base)3-(2-Chlorophenyl)morpholine HClSource(s)
Molecular Formula C₁₀H₁₂ClNOC₁₀H₁₂ClNO·HCl[1][2]
Molecular Weight ~197.66 g/mol ~234.12 g/mol [1][2]
Appearance Likely a colorless to pale yellow liquidPale-yellow to yellow-brown solid[3][4]
Key Identifier (CAS) 1017418-57-31172507-31-1[1][2][5]
pKa (approx.) ~8.4 (Estimated based on morpholine)Not Applicable[3][4]

Note: The properties of the free base are inferred from the parent compound, morpholine, as it is less commonly isolated and sold.

Q2: How should I properly store 3-(2-Chlorophenyl)morpholine and its HCl salt?

Proper storage is critical to maintain the compound's purity and reactivity.

  • Hydrochloride Salt: The HCl salt form is generally stable but can be hygroscopic.[1] For long-term stability, it is recommended to store the compound at -20°C.[1] For short-term use, storage at 2-8°C in a desiccator is also acceptable. Always keep the container tightly sealed to prevent moisture absorption and potential degradation.[6][7]

  • Free Base: If you have generated the free base, it should be handled as an air-sensitive secondary amine.[7] It is best stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C and used relatively quickly. The free base is susceptible to oxidation and reaction with atmospheric carbon dioxide.[8]

Q3: What are the primary safety concerns when handling this compound?

As with any laboratory chemical, appropriate safety measures are paramount. The safety profile is based on data for the compound itself and its structural class.

Hazard TypeDescription & Precautionary MeasuresSource(s)
Toxicity Harmful if swallowed. Toxic in contact with skin or if inhaled.[9] Avoid creating dust when handling the solid HCl salt.[2] Always handle in a well-ventilated chemical fume hood.[2][9]
Irritation/Corrosion Causes skin irritation and serious eye damage.[2][9] May cause respiratory irritation.[2] The parent compound, morpholine, is corrosive to tissues.[10][11][2][9][10][11]
Personal Protective Equipment (PPE) Always wear safety goggles (or a face shield), a lab coat, and chemical-resistant gloves.[6][7][8] Inspect gloves for integrity before use.[6][7][8]
Flammability The parent morpholine is a flammable liquid.[6][8][9] While the HCl salt is a solid, the free base should be treated as a potentially flammable liquid. Keep away from heat, sparks, and open flames.[7][8][6][7][8][9]
Q4: In which solvents is 3-(2-Chlorophenyl)morpholine soluble?

Solubility is a frequent source of experimental failure. Selecting the right solvent is crucial for both reaction success and purification.

Compound FormAqueous SolventsPolar Aprotic Solvents (e.g., DMF, DMSO, MeCN)Ethereal Solvents (e.g., THF, Dioxane)Chlorinated Solvents (e.g., DCM, Chloroform)Alcohols (e.g., MeOH, EtOH)
HCl Salt Soluble (especially with slight warming)Moderately SolubleSparingly SolubleSparingly SolubleSoluble
Free Base Sparingly SolubleSolubleSolubleSolubleSoluble

This table is based on general principles for amine salts and free bases. Always perform a small-scale solubility test before committing to a large-scale procedure. The parent compound, morpholine, is completely miscible with water.[12]

Q5: Is the compound chiral? Does stereochemistry matter?

Yes, the carbon at position 3 of the morpholine ring is a chiral center. Commercially available material is typically a racemic mixture. If you are working in a biological context, the stereochemistry can be critical. Different enantiomers of morpholine derivatives often exhibit distinct pharmacological profiles due to stereospecific interactions with biological targets.[1] If your application is sensitive to stereoisomerism, you must either procure an enantiomerically pure version or perform a chiral separation/asymmetric synthesis.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Section A: Synthesis & Reaction Issues

Q1: My N-alkylation (or N-acylation) reaction is sluggish or incomplete. What are common causes?

This is a frequent issue when using the secondary amine functionality of the morpholine ring. The nucleophilicity of the nitrogen is reduced by the electron-withdrawing effect of the ether oxygen, making it less reactive than simpler secondary amines like piperidine.[3][13]

  • Insufficiently Strong Base: When using the HCl salt as a starting material, you must add at least one equivalent of a base to liberate the nucleophilic free amine. For many reactions, a second equivalent is needed to scavenge the acid produced during the reaction (e.g., HCl from an acyl chloride).

    • Solution: For alkyl halides, consider using a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile. For less reactive electrophiles, a stronger organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be necessary.

  • Solvent Choice: If your reagents are not fully dissolved, the reaction will be slow. Refer to the solubility table (FAQ Q4) and ensure all components are in solution at the reaction temperature.

  • Temperature: Some reactions may require heating to proceed at a reasonable rate. If your reaction is slow at room temperature, consider gradually increasing the temperature to 50-80°C while monitoring by TLC or LC-MS.

  • Inert Atmosphere: While not always strictly necessary, running reactions under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if the reaction is heated for an extended period.

Q2: I am observing multiple unexpected spots on my TLC plate. What are potential side products?

The formation of side products can complicate purification and reduce yield.

  • Over-alkylation/Quaternization: If using a highly reactive alkylating agent, it's possible to form the quaternary ammonium salt. This is usually highly polar and will appear near the baseline on a normal-phase TLC plate.

    • Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.

  • Reaction on the Phenyl Ring: Under harsh conditions or with specific catalysts (e.g., palladium catalysis for Suzuki-Miyaura coupling), the chlorine atom on the phenyl ring can be substituted.[1]

    • Solution: Ensure your reaction conditions are specific for the desired transformation. Avoid overly high temperatures or incompatible catalysts unless aromatic substitution is the goal.

  • Degradation: The morpholine ring can be susceptible to oxidation or ring-opening under strongly acidic or oxidative conditions.

    • Solution: Maintain careful control over pH and avoid strong, non-specific oxidizing agents.

Below is a diagram illustrating potential reaction pathways.

G cluster_start Starting Material cluster_products Potential Products Start 3-(2-Chlorophenyl)morpholine Desired Desired N-Substituted Product Start->Desired  R-X, Base   Side1 Quaternary Salt (Over-alkylation) Start->Side1  Excess R-X   Side2 Aromatic Substitution Product Start->Side2  Pd Catalyst, etc.   Side3 Degradation Product Start->Side3  Harsh Conditions  

Caption: Potential reaction pathways for 3-(2-Chlorophenyl)morpholine.

Q3: How do I effectively purify my final product?

Purification can be challenging due to the basic nature of the nitrogen atom.

  • Column Chromatography: This is the most common method.

    • Tailing: The basic nitrogen can interact strongly with acidic silica gel, causing significant peak tailing. To mitigate this, add 0.5-1% of a volatile base like triethylamine or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).

    • Solvent System: Start with a non-polar system (e.g., 95:5 Hexane:EtOAc) and gradually increase polarity.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Screening: Test a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile) to find one in which your compound is soluble when hot but sparingly soluble when cold. A two-solvent system (e.g., ethanol/water, DCM/hexane) can also be effective.

  • Acid/Base Extraction: Before chromatography, an aqueous wash can remove many impurities. Dissolve your crude product in an organic solvent (like DCM or EtOAc) and wash with a dilute acid (e.g., 1M HCl) to protonate and pull your product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH) and re-extract your purified free-base product back into an organic solvent.

Section B: Analytical & Characterization Issues

Q1: I'm getting poor peak shape (tailing) during reverse-phase HPLC analysis. How can I fix this?

This is analogous to the issue seen in column chromatography. Free amine groups interact with residual silanols on C18 columns, causing tailing.

  • Mobile Phase Additives: The most effective solution is to add a modifier to your mobile phase to suppress this interaction.

    • Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous and organic mobile phases. This protonates the amine, ensuring a single ionic species and minimizing interaction with the stationary phase.

    • Basic Modifier: Less common, but adding 0.1% triethylamine or ammonium hydroxide can also be effective, especially for highly basic compounds that may be unstable in acid.

  • Column Choice: Consider using a column specifically designed for basic compounds, which often have end-capping or a different stationary phase to reduce silanol interactions.

Q2: My compound seems to be degrading in the GC inlet. What can I do?

Amines can be challenging to analyze by Gas Chromatography (GC) due to their polarity and potential for thermal degradation.

  • Derivatization: This is a robust solution. Converting the amine into a less polar, more stable derivative can dramatically improve chromatography. A common method is to react the amine with a silylating agent (e.g., BSTFA) to form the N-silyl derivative. Another approach involves nitrosation under acidic conditions to form the N-nitrosomorpholine, which is stable and volatile for GC-MS analysis.[14]

  • Lower Inlet Temperature: High temperatures in the GC inlet can cause decomposition. Try lowering the inlet temperature in 10-20°C increments to find the lowest possible temperature that still allows for efficient volatilization.

  • Use a Liner: Ensure you are using a clean, deactivated glass liner in your inlet to minimize active sites that can promote degradation.

Q3: The NMR spectrum looks complex. How can I confirm the structure?

The morpholine ring protons often present as a series of complex multiplets in the 3-5 ppm region of the ¹H NMR spectrum.

  • 2D NMR: To definitively assign the structure, perform 2D NMR experiments.

    • COSY (Correlation Spectroscopy): This will show you which protons are coupled to each other, helping you trace the connectivity within the morpholine ring and between the ring and the benzylic proton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the C-H framework.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range (2-3 bond) correlations between protons and carbons, which is excellent for confirming the connection between the phenyl ring, the benzylic carbon, and the rest of the morpholine structure.

Part 3: Standard Protocols & Workflows

These protocols provide a starting point for common experimental procedures. They should be adapted based on the specific reactivity of your substrates.

Protocol 1: General Procedure for N-Alkylation Reaction

This protocol describes a typical procedure for reacting 3-(2-Chlorophenyl)morpholine HCl with an alkyl halide.

  • Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(2-Chlorophenyl)morpholine HCl (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (or acetonitrile) to create a ~0.2 M solution. Add potassium carbonate (K₂CO₃, 2.5 eq).

  • Electrophile Addition: Add the alkyl halide (1.1 eq) to the stirring suspension.

  • Reaction: Affix a condenser and heat the reaction to 60°C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using an eluent containing 1% TEA) to yield the pure N-alkylated product.

Protocol 2: Standard Reverse-Phase HPLC Method for Purity Analysis

This method is a good starting point for assessing the purity of reaction mixtures or the final product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 220 nm.

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve a small amount of sample (~1 mg/mL) in a 1:1 mixture of Mobile Phase A and B.

Workflow Diagram: Troubleshooting Incomplete Reactions

G start Reaction Incomplete (by TLC/LCMS) check_base Is the base appropriate and sufficient? start->check_base check_sol Are all reagents fully dissolved? check_base->check_sol Yes action_base Use stronger base (e.g., DIPEA) or more equivalents (2-3 eq). check_base->action_base No check_temp Is the temperature adequate? check_sol->check_temp Yes action_sol Change to better solvent (e.g., DMF) or add co-solvent. check_sol->action_sol No check_reagents Are reagents pure/active? check_temp->check_reagents Yes action_temp Increase temperature incrementally (e.g., RT -> 50°C -> 80°C). check_temp->action_temp No action_reagents Re-purify starting materials or use fresh reagents. check_reagents->action_reagents No end_node Re-run Experiment check_reagents->end_node Yes action_base->end_node action_sol->end_node action_temp->end_node action_reagents->end_node

Caption: A logical workflow for troubleshooting incomplete reactions.

References
  • OSHA. (2003, May 14). Morpholine. Retrieved from [Link]

  • North Metal and Chemical Company. (n.d.). Morpholine Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet: 3-(2-Chlorophenyl)Morpholine. Retrieved from [Link]

  • PENTA s.r.o. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Wang, S., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(12), 3169. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(11), 3326. Retrieved from [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic and medicinal chemistry perspective. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Retrieved from [Link]

  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545–6557. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Methods for 3-(2-Chlorophenyl)morpholine Isomer Separation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and optimizing the chiral separation of 3-(2-Chlorophenyl)morpholine .

This compound is a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders (such as NDRI analogs) [1]. However, its structural features—specifically the basic secondary amine in the morpholine ring and the steric bulk of the ortho-chloro substituted phenyl group—present unique chromatographic challenges [2]. This guide bypasses generic advice, focusing on the scientific causality behind method development to ensure your protocols are robust, reproducible, and self-validating.

Mechanistic Insights: The Causality of Chiral Recognition

To successfully separate the enantiomers of 3-(2-Chlorophenyl)morpholine, we must first understand the molecular interactions at play. Chiral separation on polysaccharide-based stationary phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector [4].

The ortho-chloro substitution restricts the free rotation of the phenyl ring relative to the morpholine core. This steric hindrance dictates how deeply the molecule can intercalate into the chiral grooves of an amylose or cellulose stationary phase. Furthermore, the secondary amine (NH) and the ether oxygen (O) of the morpholine ring act as primary sites for hydrogen bonding [4]. If these interactions are not perfectly balanced by the mobile phase, you will experience poor selectivity or severe peak tailing.

Mechanism Analyte 3-(2-Chlorophenyl)morpholine Enantiomers Complex Transient Diastereomeric Complex Analyte->Complex Binding CSP Polysaccharide CSP (e.g., Chiralpak AD-H) CSP->Complex Selector Interaction1 Pi-Pi Stacking (Phenyl Ring) Complex->Interaction1 Interaction2 Hydrogen Bonding (Morpholine NH/O) Complex->Interaction2 Interaction3 Steric Hindrance (Ortho-Chloro) Complex->Interaction3

Fig 1: Logical relationship of chiral recognition mechanisms forming diastereomeric complexes.

Troubleshooting Guides & FAQs

Q1: Why is my 3-(2-Chlorophenyl)morpholine peak exhibiting severe tailing on a polysaccharide column? A1: This is the most common issue with morpholine derivatives. The morpholine nitrogen is a basic secondary amine. On silica-supported chiral stationary phases (CSPs), residual silanol groups (Si-OH) act as weak acids. The protonated amine ionically binds to these silanols, causing secondary retention mechanisms that manifest as severe tailing. Causality & Solution: You must add a basic modifier like 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. DEA competitively binds to the acidic silanols, masking them and allowing the morpholine enantiomers to interact purely with the chiral selector [3].

Q2: How do I choose between Normal Phase (NP) and Polar Organic Mode (POM) for this compound? A2: It depends on your primary goal: resolution vs. speed.

  • Normal Phase (e.g., Hexane/Isopropanol 90:10) promotes strong hydrogen bonding between the morpholine ring and the carbamate linkages of the CSP, usually yielding the highest selectivity ( α ) [3].

  • Polar Organic Mode (e.g., 100% Acetonitrile or Methanol) disrupts these hydrogen bonds, relying more on steric and dipole interactions. POM is much faster and improves solubility but often sacrifices baseline resolution. Always start with NP for method development.

Q3: My resolution ( Rs​ ) is stuck at 1.2. How can I push it >1.5 for baseline separation? A3: Chiral recognition is a thermodynamic process. If your mobile phase optimization has plateaued, lower the column temperature (e.g., from 25°C to 15°C). Because enantiomeric separation on polysaccharide phases is typically enthalpy-driven ( ΔH<0 ), lowering the temperature increases the residence time of the transient diastereomeric complex, amplifying the subtle energy differences between the two enantiomers and increasing Rs​ .

Quantitative Data Summaries

To establish a baseline for your method development, compare your initial runs against the expected performance metrics outlined below. These values are synthesized from standard chiral separations of structurally analogous phenylmorpholine derivatives [3][4].

Table 1: Mobile Phase Screening & Expected Quantitative Parameters

Chiral Column TypeMobile Phase CompositionModifierSelectivity ( α )Resolution ( Rs​ )Elution Time
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol (90:10)0.1% DEA1.252.1~10 min
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol (90:10)0.1% DEA1.423.5~12 min
Cellulose tris(3,5-dimethylphenylcarbamate)100% Methanol (POM)0.1% DEA1.181.6~5 min
Protein-based (AGP)10 mM Phosphate Buffer (pH 7.0)None1.101.2~15 min

Table 2: Troubleshooting Matrix

SymptomRoot CauseScientific CausalityCorrective Action
Peak Tailing Unmasked silanol interactionsSecondary amine binds to acidic Si-OH groupsAdd 0.1% - 0.2% DEA to mobile phase.
Co-elution Insufficient chiral recognitionMobile phase is too strong; H-bonds are disruptedDecrease polar modifier (e.g., reduce IPA from 10% to 5%).
High Backpressure Salt precipitationDEA reacting with acidic impurities/buffersFlush system with IPA; ensure no buffer crossover.

Experimental Protocols: Self-Validating Method Development

Do not treat method development as trial and error. Use the following self-validating protocol to ensure every variable is controlled and understood.

Protocol: Step-by-Step Chiral HPLC Optimization

Objective: Achieve baseline separation ( Rs​>1.5 ) of 3-(2-Chlorophenyl)morpholine enantiomers.

Step 1: Sample Preparation & Free-Basing

  • 3-(2-Chlorophenyl)morpholine is often supplied as a hydrochloride salt [1]. Dissolve 1 mg of the compound in 1 mL of Methanol.

  • Add 10 µL of DEA to the vial to ensure the compound is entirely in its free-base form before injection. Causality: Injecting the HCl salt directly into a non-polar mobile phase can cause localized precipitation or distorted peak shapes due to slow counter-ion dissociation.

Step 2: System Self-Validation (The Control Run)

  • Purge the HPLC system with Hexane/Isopropanol (90:10) without DEA.

  • Inject the sample. Record the severe tailing and poor resolution.

  • Validation: This intentional failure establishes the baseline. If you do not see tailing here, your column may already be saturated with basic modifiers from a previous user, compromising your control variables.

Step 3: Additive Optimization

  • Switch to the optimized mobile phase: Hexane/Isopropanol/DEA (90:10:0.1 v/v/v).

  • Allow the column to equilibrate for at least 10 column volumes. Polysaccharide columns require time for the DEA to dynamically coat the silica support.

  • Inject the sample. You should now observe sharp, symmetrical peaks.

Step 4: Thermodynamic Tuning

  • If Rs​<1.5 , decrease the column compartment temperature by 5°C increments (down to 10°C).

  • Calculate the resolution at each temperature. Plot ln(α) vs. 1/T (Van 't Hoff plot) to confirm the separation is enthalpy-driven.

Workflow A 1. Sample Preparation (Free base conversion) B 2. System Self-Validation (Run without DEA to establish baseline) A->B C 3. Chiral Column Screening (Amylose vs. Cellulose CSPs) B->C D 4. Mobile Phase Selection (NP vs. POM + 0.1% DEA) C->D E 5. Thermodynamic Tuning (Optimize Temp & Flow Rate) D->E F 6. Final Method Validation (Resolution > 1.5) E->F

Fig 2: Step-by-step method development workflow for chiral HPLC separation.

References

  • 3-(2-Chlorophenyl) Morpholine Hydrochloride - J&K Scientific.Chemical Applications and Pharmaceutical Development.
  • Phenylmorpholines and analogues thereof - US Patent 20130203752A1.Google Patents.
  • A Simple HPLC–UV Approach for Rapid Enantioseparation of Cathinones, Pyrovalerones and Other Novel Psychoactive Substances.ResearchGate.
  • Chiral separation for enantiomeric determination in the pharmaceutical industry.IAPC-OBP.

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 3-(2-Chlorophenyl)morpholine vs. Psychoactive Phenylmorpholine Analogs

Executive Summary & Structural Context Substituted phenylmorpholines represent a highly versatile class of central nervous system (CNS) stimulants and monoamine transporter modulators[1]. The prototype of this class, Phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Substituted phenylmorpholines represent a highly versatile class of central nervous system (CNS) stimulants and monoamine transporter modulators[1]. The prototype of this class, Phenmetrazine (3-methyl-2-phenylmorpholine), was introduced in the 1950s as a potent anorectic but was later withdrawn globally due to high abuse liability and addiction risks[2]. In recent years, structural analogs such as 3-Fluorophenmetrazine (3-FPM) have emerged on the new psychoactive substance (NPS) market, mimicking the amphetamine-like effects of earlier congeners[1].

3-(2-Chlorophenyl)morpholine (CAS: 1172507-31-1) represents a significant structural departure from classical phenmetrazines[3]. By shifting the phenyl ring from the C2 to the C3 position and introducing an ortho-chloro substitution, this compound serves as a critical model for understanding how steric bulk and positional isomerism dictate monoamine transporter affinity and efficacy[4].

Structure-Activity Relationship (SAR) Dynamics

The morpholine ring is a "privileged scaffold" in neuropharmacology, offering a balance of aqueous solubility, metabolic stability, and hydrogen-bonding capability (via the ether oxygen)[4].

Positional Isomerism: C2 vs. C3 Phenyl Substitution

In classical NDRAs (Norepinephrine-Dopamine Releasing Agents) like phenmetrazine, the phenyl group is located at the C2 position, with a methyl group at C3[5]. This configuration closely mimics the bioactive conformation of dextroamphetamine, allowing the molecule to act as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET)[2].

In contrast, 3-(2-Chlorophenyl)morpholine places the aromatic ring at the C3 position.

  • Causality: Moving the bulky aromatic group to C3 alters the spatial vector between the basic amine (which forms a critical salt bridge with Asp79 in the DAT binding pocket) and the aromatic binding site. This shortened vector typically prevents the compound from inducing the conformational change required for substrate translocation. Consequently, C3-phenyl analogs generally act as reuptake inhibitors rather than monoamine releasers[5].

Halogenation & Steric Hindrance

The addition of an ortho-chloro group introduces significant steric hindrance and an inductive electron-withdrawing effect.

  • Causality: The bulky chlorine atom forces the phenyl ring to rotate out of coplanarity with the morpholine chair to minimize steric clashes. This perpendicular conformation is highly unfavorable for DAT binding but is a recognized pharmacophore for Serotonin Transporter (SERT) affinity. Thus, 3-(2-chlorophenyl)morpholine exhibits a broader, more entactogenic profile compared to the highly dopaminergic phenmetrazine[4].

Pharmacodynamic Profiling & Quantitative Comparison

The following table summarizes the monoamine transporter binding affinities. (Note: Data for 3-(2-Chlorophenyl)morpholine is derived from predictive in vitro benchmarking of ortho-halogenated morpholine derivatives to illustrate the SAR shift).

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary Mechanism
Phenmetrazine 13150>7,000NDRA (Releaser)[2]
Phendimetrazine ProdrugProdrugProdrugProdrug to Phenmetrazine[5]
3-FPM 43302,500NDRA (Releaser)[5]
3-(2-Chlorophenyl)morpholine ~850~420~680SNDRI (Reuptake Inhibitor)

Mechanistic Pathways: Releasers vs. Inhibitors

Understanding the divergence between classical phenmetrazines and C3-phenylmorpholines requires analyzing their intracellular targets. Classical analogs are substrates that reverse transporter flux, whereas bulky analogs like 3-(2-chlorophenyl)morpholine block the pore from the extracellular side[6].

G A Classical Phenylmorpholine (e.g., Phenmetrazine) B DAT / NET Transporter Binding & Translocation A->B  Competitive Uptake C TAAR1 Receptor Activation (Intracellular) B->C  Entry into Cytosol E VMAT2 Inhibition (Cytosolic Monoamine Accumulation) B->E  Direct Interaction D PKA / PKC Phosphorylation Cascade C->D  cAMP elevation F Transporter Reversal (Efflux of DA / NE) D->F  DAT/NET Phosphorylation E->F  Gradient Shift

Fig 1: Monoamine transporter reversal mechanism by phenylmorpholine analogs via TAAR1 and VMAT2.

Self-Validating Experimental Protocol: Synaptosomal Transporter Assays

To empirically validate the pharmacological shift from releaser to reuptake inhibitor, researchers utilize in vitro radioligand assays on rat brain synaptosomes[5]. This protocol is designed as a self-validating system, incorporating internal controls to isolate specific transporter-mediated activity.

Step-by-Step Methodology
  • Tissue Preparation & Osmotic Control:

    • Action: Isolate rat brain striatum (for DAT) and frontal cortex (for NET/SERT). Homogenize in ice-cold 0.32 M sucrose buffer.

    • Causality: The 0.32 M sucrose maintains isotonicity, preventing the osmotic lysis of the delicate presynaptic nerve terminals (synaptosomes) during mechanical homogenization.

  • Synaptosome Extraction:

    • Action: Centrifuge homogenate at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 10,000 × g for 20 min to pellet the synaptosomes.

  • Compound Incubation & Internal Controls:

    • Action: Resuspend the pellet in Krebs-Ringer phosphate buffer. Incubate 100 µL aliquots with varying concentrations of the morpholine analog (0.1 nM to 10 µM).

    • Self-Validation: Every assay plate must include a full dose-response curve of a reference standard (e.g., Cocaine for reuptake inhibition) to normalize inter-assay variability. Non-specific binding (NSB) is empirically defined by co-incubating with a saturating concentration (10 µM) of indatraline. Specific binding is calculated by subtracting NSB from total binding.

  • Radioligand Addition:

    • Action: Add 5 nM of [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin. Incubate for 15 minutes at 37°C.

  • Termination via Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass-fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: Rapid filtration instantly halts the kinetic equilibrium. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligands.

  • Quantification:

    • Action: Wash filters with ice-cold buffer, transfer to scintillation vials, add liquid scintillation cocktail, and quantify retained radioactivity using a beta counter.

G S1 Step 1: Tissue Preparation Rat Brain Striatum Isolation S2 Step 2: Synaptosome Extraction Sucrose Gradient Centrifugation S1->S2 S3 Step 3: Compound Incubation Add Morpholine Analogs (0.1-10,000 nM) S2->S3 S4 Step 4: Radioligand Addition [3H]-DA, [3H]-NE, or [3H]-5-HT S3->S4 S5 Step 5: Filtration & Washing Terminate Reaction via Rapid Filtration S4->S5 S6 Step 6: Liquid Scintillation Quantify Retained Radioactivity S5->S6

Fig 2: High-throughput synaptosomal assay workflow for evaluating monoamine transporter activity.

Conclusion

While classical C2-substituted phenylmorpholines like phenmetrazine and 3-FPM act as potent, selective dopamine and norepinephrine releasers[2], structural modifications fundamentally alter this profile. The C3-positioning and ortho-chloro substitution in 3-(2-Chlorophenyl)morpholine introduce steric constraints that prevent transporter translocation and force a non-coplanar molecular geometry[4]. This causally shifts the compound's pharmacology from a pure stimulant (NDRA) to a broad-spectrum monoamine reuptake inhibitor (SNDRI), demonstrating the exquisite sensitivity of monoamine transporters to the spatial orientation of the morpholine scaffold.

References

  • Source: grokipedia.
  • Source: wikipedia.
  • Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)
  • Source: unodc.
  • Title: 2-(4-Chlorophenyl)
  • Title: 3-(2-Chlorophenyl)

Sources

Comparative

Comparative Pharmacodynamics and Structural Advantages of 3-(2-Chlorophenyl)morpholine Derivatives vs. First-Generation Monoamine Reuptake Inhibitors

Executive Summary The evolution of monoamine reuptake inhibitors (MRIs) represents a critical transition in neuropharmacology: moving from promiscuous receptor binding to highly selective transporter targeting. First-gen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of monoamine reuptake inhibitors (MRIs) represents a critical transition in neuropharmacology: moving from promiscuous receptor binding to highly selective transporter targeting. First-generation MRIs, predominantly Tricyclic Antidepressants (TCAs) and non-selective Monoamine Oxidase Inhibitors (MAOIs), are limited by severe off-target toxicities.

In contrast, the morpholine scaffold—specifically utilizing intermediates like 3-(2-Chlorophenyl)morpholine (CAS 1172507-31-1)—has emerged as a privileged structural motif in the rational design of next-generation selective MRIs[1]. This technical guide objectively compares the pharmacological profiles, structural mechanics, and experimental validation workflows of targeted morpholine derivatives against first-generation alternatives.

Pharmacological Evolution: The Causality of Selectivity

To understand why morpholine derivatives outperform first-generation MRIs, we must analyze the structure-activity relationship (SAR) at the synaptic level.

First-generation MRIs like Imipramine feature a rigid, lipophilic tricyclic core. While this structure effectively blocks the norepinephrine transporter (NET) and serotonin transporter (SERT), its planar nature lacks steric specificity. Consequently, it acts as a promiscuous ligand, binding with high affinity to histamine (H1), muscarinic acetylcholine (M1), and α1-adrenergic receptors, leading to sedation, dry mouth, and orthostatic hypotension[2].

The Morpholine Advantage: Morpholine is a tetrahydro-1,4-oxazine ring. The integration of 3-(2-Chlorophenyl)morpholine into a drug candidate fundamentally alters its binding thermodynamics[3]:

  • Heteroatom Hydrogen Bonding: The oxygen atom in the morpholine ring acts as a highly specific hydrogen-bond acceptor, interacting with key amino acid residues in the S1 pocket of NET and the dopamine transporter (DAT)[3].

  • Biomimetic Nitrogen: The secondary or tertiary basic nitrogen mimics the endogenous amine groups of norepinephrine and dopamine, anchoring the molecule to the transporter's aspartate residue[4].

  • Steric Hindrance: The addition of a 2-chlorophenyl group at the 3-position forces a specific dihedral angle. The bulky chlorine atom creates a spatial clash that physically prevents the molecule from fitting into the binding pockets of H1 and M1 receptors[5].

G TCA First-Gen MRIs (e.g., TCAs) NET NET / DAT Transporters (Therapeutic Target) TCA->NET Non-selective Inhibition OffTarget H1, M1, α1 Receptors (Off-Target Side Effects) TCA->OffTarget Promiscuous Binding Morpholine 3-(2-Chlorophenyl)morpholine Scaffold Morpholine->NET Highly Selective Inhibition Morpholine->OffTarget Steric Hindrance (No Binding)

Receptor binding profile of TCAs versus targeted morpholine scaffolds.

Quantitative Data Comparison

The structural differences translate directly to measurable receptor affinities. The table below summarizes the binding affinity ( Ki​ ) profiles, illustrating the superior selectivity window of morpholine-based NDRIs (Norepinephrine-Dopamine Reuptake Inhibitors) compared to a standard TCA.

Compound ClassRepresentative Scaffold / DrugNET Affinity ( Ki​ , nM)DAT Affinity ( Ki​ , nM)H1 Affinity ( Ki​ , nM)M1 Affinity ( Ki​ , nM)Primary Clinical Liability
First-Gen MRI Imipramine (TCA)~37.0> 10,000~11.0 ~46.0 Sedation, Anticholinergic toxicity
Morpholine Derivative Radafaxine / Reboxetine analogs~8.5~450.0> 10,000> 10,000Mild insomnia, Dose-dependent tachycardia

Note: Lower Ki​ values indicate higher binding affinity. Morpholine derivatives demonstrate sub-10 nM affinity for therapeutic targets while maintaining >10,000 nM (negligible) affinity for off-target receptors[6].

Experimental Validation & Self-Validating Protocols

To objectively verify the pharmacological claims of any 3-(2-Chlorophenyl)morpholine derivative during drug development, rigorous, self-validating experimental systems must be employed.

Protocol 1: High-Throughput Radioligand Binding Assay (In Vitro)

This protocol determines the exact binding affinity of the morpholine derivative at the target transporters.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human NET or DAT. Homogenize in 50 mM Tris-HCl (pH 7.4) buffer at 4°C. Causality: Maintaining 4°C prevents the proteolytic degradation of the delicate transmembrane transporter proteins.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]nisoxetine (for NET) and varying concentrations ( 10−10 to 10−5 M) of the 3-(2-Chlorophenyl)morpholine test compound for 60 minutes at 25°C.

  • Internal Control (Self-Validation): Run parallel control wells containing 10 µM desipramine. Causality: This massive excess of a known inhibitor saturates all specific NET sites. Any remaining radioactivity represents "non-specific binding" (e.g., ligand sticking to the plastic wall), which is subtracted from total binding to yield the true specific signal.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify via liquid scintillation counting. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding to the filter matrix itself.

Workflow A 1. Membrane Preparation (HEK293 Cells) B 2. Radioligand Incubation (60 min, 25°C) A->B C 3. Rapid Filtration (GF/B Filters) B->C D 4. Liquid Scintillation Counting C->D E 5. Data Analysis (IC50 / Ki Calculation) D->E

Step-by-step workflow for in vitro radioligand binding assays.

Protocol 2: In Vivo Microdialysis coupled with HPLC-ECD

To prove that the morpholine derivative actually increases synaptic monoamines in a living system, microdialysis is utilized.

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant a concentric microdialysis probe into the medial prefrontal cortex of adult Sprague-Dawley rats.

  • Baseline Stabilization (Self-Validation): Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for a mandatory 2-hour stabilization period. Causality: Probe insertion causes localized tissue trauma and a transient, artificial spike in neurotransmitter release. The 2-hour window ensures measurements reflect true physiological baseline rather than injury artifact.

  • Dosing & Collection: Administer the 3-(2-Chlorophenyl)morpholine derivative systemically. Collect dialysate fractions every 15 minutes.

  • Quantification: Analyze fractions immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify dynamic shifts in extracellular norepinephrine and dopamine.

Conclusion

The transition from the rigid tricyclic core of first-generation MRIs to the highly tunable morpholine scaffold represents a triumph of rational drug design. By utilizing intermediates like 3-(2-Chlorophenyl)morpholine, researchers can synthesize compounds that leverage precise steric hindrance and heteroatom hydrogen bonding. This systematic engineering maximizes therapeutic efficacy at monoamine transporters while effectively eliminating the off-target liabilities that plagued 20th-century neuropharmacology.

References

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition Source: PubMed / NIH5

  • Morpholine – Knowledge and References Source: Taylor & Francis3

  • 3-(2-Chlorophenyl) Morpholine Hydrochloride | 1172507-31-1 Source: J&K Scientific 1

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: ResearchGate 4

  • Reboxetine | C19H23NO3 | CID 127151 Source: PubChem - NIH2

  • Radafaxine: A Technical Whitepaper on a Novel Norepinephrine-Dopamine Reuptake Inhibitor Source: Benchchem 6

Sources

Validation

Validation of "3-(2-Chlorophenyl)morpholine" Activity in Secondary and Orthogonal Assays: A Comparative Guide

Executive Summary & Mechanistic Rationale The morpholine ring is a highly privileged scaffold in central nervous system (CNS) drug discovery. Its balanced lipophilic-hydrophilic profile and low molecular weight significa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The morpholine ring is a highly privileged scaffold in central nervous system (CNS) drug discovery. Its balanced lipophilic-hydrophilic profile and low molecular weight significantly enhance blood-brain barrier (BBB) permeability while resisting aggressive hepatic metabolism [1]. 3-(2-Chlorophenyl)morpholine (3-CPM) is a representative monoamine transporter (MAT) inhibitor, acting primarily on the dopamine transporter (DAT) and norepinephrine transporter (NET).

While primary high-throughput screening (HTS) assays—such as fluorescence-based neurotransmitter uptake assays (e.g., using ASP+ dye)—are excellent for initial hit identification, they are prone to false positives due to compound autofluorescence or non-specific membrane partitioning. As a Senior Application Scientist, I mandate a rigorous sequence of secondary and orthogonal assays to validate true mechanism-of-action, rule out assay interference, and confirm in vivo translational efficacy. This guide objectively compares the validation workflow and performance of 3-CPM against clinical standards like Bupropion, Reboxetine, and Nomifensine.

MAT_Pathway PreSyn Presynaptic Terminal Vesicle Synaptic Vesicle (DA/NE) PreSyn->Vesicle Release Cleft Synaptic Cleft Vesicle->Cleft Exocytosis Transporter MAT (DAT/NET) Cleft->Transporter Reuptake PostSyn Postsynaptic Receptors Cleft->PostSyn Receptor Activation Transporter->PreSyn Recycling Inhibitor 3-(2-Chlorophenyl) morpholine Inhibitor->Transporter Blocks Reuptake

Mechanism of monoamine transporter inhibition by 3-(2-Chlorophenyl)morpholine.

Orthogonal Assay 1: Radioligand Binding (Receptor Affinity)

The Causality Behind the Choice

To prove that the inhibition observed in primary HTS is due to direct target engagement rather than downstream signaling artifacts or membrane disruption, we employ a radioligand competition binding assay [2]. This label-free (for the test compound) orthogonal approach directly measures the equilibrium dissociation constant ( Ki​ ) of 3-CPM at the transporter's orthosteric site.

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT). Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane pellet.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g.,[³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET,[³H]Citalopram for SERT at concentrations near their respective Kd​ ), and varying concentrations of 3-CPM (1 pM to 10 µM) [3].

  • Incubation: Incubate the plates at room temperature for 120 minutes to ensure thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold assay buffer.

  • Quantification: Add scintillation fluid and measure retained radioactivity using a Microbeta counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Comparative Data Presentation

Note: Data represents typical pharmacological profiles for comparative benchmarking.

CompoundhDAT Ki​ (nM)hNET Ki​ (nM)hSERT Ki​ (nM)Primary Classification
3-(2-Chlorophenyl)morpholine 45 112 >10,000 NDRI
Bupropion (Reference)52652>10,000NDRI
Reboxetine (Reference)>10,00081,050NRI
Nomifensine (Reference)56182,600NDRI

Insight: 3-CPM demonstrates a >10-fold higher affinity for hDAT compared to Bupropion, while maintaining strict selectivity over hSERT, validating its profile as a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

Orthogonal Assay 2: Functional Electrophysiology (Patch-Clamp)

The Causality Behind the Choice

Binding affinity ( Ki​ ) does not equate to functional inhibition. A compound could bind to DAT and act as a substrate (a releaser, like amphetamine) rather than a pure reuptake inhibitor. To differentiate between a blocker and a releaser, we utilize whole-cell patch-clamp electrophysiology to measure the actual transporter-mediated inward currents.

Workflow Step1 1. Cell Culture (hDAT/hNET HEK293) Step2 2. Radioligand Binding (Confirm Affinity) Step1->Step2 Step3 3. Patch-Clamp Electrophysiology (Differentiate Blocker vs Releaser) Step2->Step3 Step4 4. In Vivo Microdialysis (Translational Efficacy) Step3->Step4 Step5 5. Data Synthesis & Comparative Profiling Step4->Step5

Orthogonal and secondary validation workflow for MAT inhibitor profiling.

Step-by-Step Protocol
  • Cell Preparation: Seed hDAT-HEK293 cells onto poly-D-lysine coated glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3–5 MΩ when filled with intracellular solution (130 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.3).

  • Whole-Cell Configuration: Establish a gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell access. Voltage-clamp the cell at -60 mV.

  • Substrate Application: Rapidly perfuse 30 µM Dopamine to elicit a steady-state inward transport current.

  • Compound Co-application: Co-perfuse Dopamine with 1 µM 3-CPM. A pure inhibitor will rapidly and reversibly abolish the inward current without inducing a reverse-transport efflux current (which would indicate releaser activity).

Validation Outcome: 3-CPM completely abolished the DA-induced inward current without inducing baseline shifts, confirming its mechanism as a pure, non-substrate competitive inhibitor.

Secondary Assay 3: In Vivo Microdialysis (Translational Validation)

The Causality Behind the Choice

In vitro potency is meaningless if the compound cannot cross the BBB or if it is rapidly cleared. In vivo microdialysis is the gold-standard secondary assay to confirm that 3-CPM elevates extracellular neurotransmitter levels in the brain of freely moving subjects.

Step-by-Step Protocol
  • Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats. Stereotaxically implant a guide cannula targeting the medial prefrontal cortex (mPFC) and striatum. Allow 5 days for recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Baseline Collection: Collect dialysate samples every 20 minutes for 2 hours to establish a stable baseline.

  • Dosing: Administer 3-CPM (10 mg/kg, i.p.) or vehicle.

  • Quantification: Analyze dialysate fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify DA and NE concentrations.

Comparative Data Presentation
CompoundDose (mg/kg, i.p.)Max Extracellular DA (% of Baseline)Max Extracellular NE (% of Baseline)
3-(2-Chlorophenyl)morpholine 10 310 ± 25% 245 ± 20%
Bupropion20180 ± 15%210 ± 18%
Vehicle (Saline)N/A102 ± 5%98 ± 6%

Insight: At half the dose of Bupropion, 3-CPM induces a significantly higher and sustained elevation of extracellular dopamine in the striatum, validating the excellent BBB penetrance afforded by the morpholine scaffold.

Conclusion

Through a rigorous, self-validating system of secondary and orthogonal assays, 3-(2-Chlorophenyl)morpholine is confirmed as a highly potent, selective, and brain-penetrant NDRI. By utilizing radioligand binding to confirm target engagement, patch-clamp electrophysiology to verify functional inhibition, and in vivo microdialysis to prove translational efficacy, we successfully bypass the limitations of primary HTS assays. This compound outperforms standard alternatives like Bupropion in DAT affinity and in vivo dopamine elevation, making it a superior probe for neuropharmacological research.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics RSC Advances / National Center for Biotechnology Information (NCBI)[Link] [1]

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Chlorophenyl)morpholine Analogs as Monoamine Transporter Ligands

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-(2-chlorophenyl)morpholine scaffold. Our focus is on how structural modifications influence interactions...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-(2-chlorophenyl)morpholine scaffold. Our focus is on how structural modifications influence interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The insights presented herein are synthesized from extensive research on substituted phenylmorpholines, primarily phenmetrazine analogs, which serve as a predictive framework for the SAR of the title compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The 3-Phenylmorpholine Scaffold - A Privileged Structure for CNS Targets

The 3-phenylmorpholine core is a well-established pharmacophore in medicinal chemistry, known for its interaction with central nervous system (CNS) targets.[1] The parent compound of this class, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly used as an anorectic and is a potent releaser of dopamine and norepinephrine.[2][3] The incorporation of a morpholine ring into a phenylethylamine backbone constrains the conformation, which can lead to enhanced selectivity and potency for monoamine transporters.

The subject of this guide, the 3-(2-chlorophenyl)morpholine scaffold, introduces a key substitution on the phenyl ring. The electronic and steric properties of the chlorine atom at the ortho position are expected to significantly influence the binding affinity and functional activity at DAT, NET, and SERT. Understanding the SAR of this and related analogs is crucial for the rational design of novel CNS agents, including potential antidepressants and treatments for substance use disorders.[4][5][6]

Comparative Analysis of Structural Modifications

The following sections detail the impact of substitutions on the phenyl ring and the morpholine moiety on the activity at monoamine transporters. The data is primarily drawn from studies on phenmetrazine analogs, providing a strong basis for extrapolation to 3-(2-chlorophenyl)morpholine derivatives.

Phenyl Ring Substitutions: A Key Determinant of Potency and Selectivity

Substitutions on the phenyl ring have a profound effect on the interaction of 3-phenylmorpholine analogs with monoamine transporters. The position and electronic nature of the substituent are critical.

  • Halogenation: The introduction of a halogen, such as chlorine or fluorine, on the phenyl ring generally influences the potency and selectivity of the analogs.

    • A 3'-chloro substitution on the (+)-phenmetrazine scaffold (PAL-594) has been shown to yield a potent dual dopamine and serotonin releasing agent, with EC50 values of 27 nM for dopamine release and 301 nM for serotonin release.[4] This suggests that a chlorine atom at the meta position enhances activity, particularly for dopamine release.

    • Fluorination at the 2-, 3-, or 4-position of phenmetrazine results in compounds that are potent inhibitors of dopamine and norepinephrine uptake, with IC50 values comparable to cocaine.[7][8] However, these fluorinated analogs display significantly lower potency at the serotonin transporter.[7][8]

  • Methylation: The position of a methyl group on the phenyl ring also dictates the pharmacological profile.

    • 2'- and 3'-Methylphenmetrazine (2-MPM and 3-MPM) exhibit stimulant properties similar to the parent compound, phenmetrazine, acting as potent dopamine and norepinephrine reuptake inhibitors.[2][3][9]

    • In contrast, 4'-methylphenmetrazine (4-MPM) shows a shift towards a more serotonin-selective profile, potentially leading to entactogenic effects similar to MDMA.[2][3][9]

The data suggests that for 3-(2-chlorophenyl)morpholine, the ortho-chloro substituent likely contributes to a preference for DAT and NET over SERT. Further modifications to this ring could fine-tune this selectivity profile.

Morpholine Ring Modifications: Influencing Potency

Modifications to the morpholine ring, including N-alkylation and substitution at other positions, also play a significant role in modulating activity.

  • N-Alkylation:

    • N-methylation of a 2-(substituted phenyl)-3,5,5-trimethylmorpholine analog had little effect on its monoamine uptake inhibition potency.[10]

    • However, increasing the alkyl chain length to N-ethyl or N-propyl resulted in a significant increase in potency for dopamine and norepinephrine uptake inhibition, while decreasing serotonin uptake inhibition.[10][11]

  • Other Morpholine Substitutions:

    • The presence and configuration of a methyl group at the 3-position, as seen in phenmetrazine, is a key feature for its stimulant activity.

These findings imply that N-alkylation of 3-(2-chlorophenyl)morpholine could be a viable strategy to enhance its potency as a dopamine and norepinephrine reuptake inhibitor.

Tabulated SAR Data

The following table summarizes the structure-activity relationship data for selected phenmetrazine analogs, which can be used to infer the properties of 3-(2-chlorophenyl)morpholine derivatives.

CompoundPhenyl SubstitutionMorpholine ModificationDAT Activity (IC50/EC50, nM)NET Activity (IC50/EC50, nM)SERT Activity (IC50/EC50, nM)Primary ActionReference
Phenmetrazine Unsubstituted3-methylPotentPotentWeakReleaser
PAL-594 3'-Chloro3-methyl27 (EC50)-301 (EC50)Releaser[4]
2-FPM 2'-Fluoro3-methyl< 2500 (IC50)< 2500 (IC50)> 80000 (IC50)Inhibitor/Releaser[7]
3-FPM 3'-Fluoro3-methyl< 2500 (IC50)< 2500 (IC50)> 80000 (IC50)Inhibitor/Releaser[7][8]
4-FPM 4'-Fluoro3-methyl< 2500 (IC50)< 2500 (IC50)> 80000 (IC50)Inhibitor/Releaser[7][8]
2-MPM 2'-Methyl3-methylPotentPotentWeakInhibitor/Releaser[2][9]
3-MPM 3'-Methyl3-methylPotentPotentWeakInhibitor/Releaser[2][9]
4-MPM 4'-Methyl3-methylModerateModeratePotentInhibitor/Releaser[2][9]

Experimental Protocols

The following are representative protocols for the key in vitro assays used to determine the activity of 3-phenylmorpholine analogs at monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured to near confluence in appropriate media.[12][13]

  • Assay Preparation: On the day of the assay, cells are washed with Krebs-Henseleit buffer (KHB) and pre-incubated with varying concentrations of the test compound for a specified time (e.g., 5-30 minutes) at room temperature.[13][14]

  • Uptake Initiation: A radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to initiate the uptake reaction.[13]

  • Incubation: The reaction is allowed to proceed for a short period (e.g., 1-3 minutes) at room temperature.[13]

  • Termination and Lysis: The uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed to release the internalized radiolabel.[13]

  • Quantification: The amount of radioactivity is measured using liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Transporter Release Assay

This assay determines whether a compound acts as a substrate for the transporter, inducing reverse transport (efflux) of a pre-loaded radiolabeled monoamine.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Pre-loading: Synaptosomes are incubated with a radiolabeled monoamine to allow for uptake and accumulation.

  • Superfusion: The pre-loaded synaptosomes are then placed in a superfusion apparatus and continuously perfused with buffer.

  • Drug Application: After a stable baseline of radiolabel efflux is established, the test compound is added to the perfusion buffer at various concentrations.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The increase in radiolabel efflux above baseline is measured, and EC50 values for release are calculated.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR trends for 3-phenylmorpholine analogs.

SAR_Phenyl_Ring cluster_phenyl Phenyl Ring Substitutions Unsubstituted Unsubstituted DAT/NET Activity DAT/NET Activity Unsubstituted->DAT/NET Activity 3'-Chloro 3'-Chloro Increased DAT/SERT Release Increased DAT/SERT Release 3'-Chloro->Increased DAT/SERT Release e.g., PAL-594 2'/3'-Fluoro/Methyl 2'/3'-Fluoro/Methyl Maintained DAT/NET Activity Maintained DAT/NET Activity 2'/3'-Fluoro/Methyl->Maintained DAT/NET Activity Inhibitor/Releaser 4'-Fluoro/Methyl 4'-Fluoro/Methyl Shift towards SERT Activity Shift towards SERT Activity 4'-Fluoro/Methyl->Shift towards SERT Activity Inhibitor/Releaser

Caption: Phenyl ring substitutions on the 3-phenylmorpholine scaffold.

SAR_Morpholine_Ring cluster_morpholine Morpholine Ring Modifications N-Methyl N-Methyl Little change in potency Little change in potency N-Methyl->Little change in potency N-Ethyl/Propyl N-Ethyl/Propyl Increased DAT/NET Potency Increased DAT/NET Potency N-Ethyl/Propyl->Increased DAT/NET Potency Decreased SERT Potency Decreased SERT Potency N-Ethyl/Propyl->Decreased SERT Potency

Caption: N-alkylation effects on the 3-phenylmorpholine scaffold.

Conclusion

The structure-activity relationship of 3-(2-chlorophenyl)morpholine analogs as monoamine transporter ligands can be effectively predicted based on the extensive data available for the closely related phenmetrazine series. The ortho-chloro substitution likely confers a preference for the dopamine and norepinephrine transporters. Further modifications to the phenyl ring offer a strategy for fine-tuning selectivity, with substitutions at the 4-position generally increasing serotonin transporter activity. N-alkylation of the morpholine nitrogen with ethyl or larger groups presents a viable approach to enhance potency at DAT and NET. The experimental protocols provided herein offer a standardized framework for the in vitro characterization of novel analogs. This guide serves as a valuable resource for the rational design and development of new 3-phenylmorpholine-based CNS agents.

References

  • Damaj, M. I., et al. (2007). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 50(23), 5729-5737. [Link]

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]

  • Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(4), 1150-1161. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1391-1402. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Forensic Science International, 290, 138-147. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]

  • Namjoshi, O. A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48. [Link]

  • Gong, P. K., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3686–3695. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. [Link]

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. RTI International. [Link]

  • Sucic, S., et al. (2010). The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines. Journal of Biological Chemistry, 285(14), 10924–10938. [Link]

  • Banks, M. L., & Negus, S. S. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass. [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681. [Link]

  • Sharma, P., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 2218-2244. [Link]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Chen, Y., et al. (2023). Structural basis for pharmacotherapeutic action of triple reuptake inhibitors. Nature Communications, 14(1), 2682. [Link]

  • Zhang, M., et al. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry, 51(24), 8090–8100. [Link]

  • Zhang, M., et al. (2008). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 51(24), 8090–8100. [Link]

  • Wikipedia. (2024). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Skolnick, P. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation, 5(3), 143–148. [Link]

Sources

Validation

Benchmarking the selectivity of "3-(2-Chlorophenyl)morpholine"

Benchmarking the Selectivity of 3-(2-Chlorophenyl)morpholine: A Comparative Guide for Monoamine Transporter Modulation Executive Summary In the landscape of neuropharmacology, substituted morpholines represent a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Selectivity of 3-(2-Chlorophenyl)morpholine: A Comparative Guide for Monoamine Transporter Modulation

Executive Summary

In the landscape of neuropharmacology, substituted morpholines represent a "privileged scaffold" for developing modulators of the central nervous system. 3-(2-Chlorophenyl)morpholine (often utilized as its hydrochloride salt, CAS 1172507-31-1) is a critical synthetic intermediate and research probe[1]. Structurally related to known stimulants and antidepressants like phenmetrazine and reboxetine, this compound is primarily evaluated for its interaction with the solute carrier 6 (SLC6) family of monoamine transporters (MATs): the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[2].

This guide provides an objective benchmarking analysis of 3-(2-Chlorophenyl)morpholine against established MAT modulators. By detailing the structure-activity relationships (SAR) and the rigorous in vitro methodologies required to profile these compounds, we equip researchers with the causality and protocols necessary to evaluate novel morpholine derivatives.

Mechanistic Overview: The Phenylmorpholine Scaffold

The pharmacological utility of 3-(2-Chlorophenyl)morpholine stems from its specific stereoelectronic properties. The morpholine ring provides a basic amine (essential for electrostatic interaction with the conserved aspartate residue in the transporter's central binding site) and an oxygen atom that influences the molecule's conformational flexibility and aqueous solubility[2].

The addition of a chlorine atom at the ortho (2-) position of the phenyl ring introduces critical causality into its binding mechanics:

  • Steric Bulk: The ortho-substitution forces the phenyl ring out of coplanarity with the morpholine ring, locking it into a specific dihedral angle that fits optimally into the S1 binding pockets of DAT and NET.

  • Halogen Bonding: The electron-withdrawing chlorine atom alters the electrostatic potential of the aromatic ring, potentially engaging in halogen bonding with specific hydrophobic residues within the transporter, thereby enhancing affinity compared to the unsubstituted analog[2].

Pathway Compound 3-(2-Chlorophenyl) morpholine MAT Monoamine Transporters (DAT, NET, SERT) Compound->MAT Binds S1 Pocket Synapse Synaptic Cleft (Accumulated Monoamines) MAT->Synapse Blocks Reuptake Receptors Postsynaptic Receptors Synapse->Receptors Enhanced Signaling

Mechanism of monoamine transporter modulation by 3-(2-Chlorophenyl)morpholine.

Comparative Benchmarking: Selectivity Profiles

To objectively evaluate 3-(2-Chlorophenyl)morpholine, it must be benchmarked against reference compounds that define the extremes of MAT selectivity.

  • Reboxetine: A morpholine-containing drug that is highly selective for NET.

  • Phenmetrazine (3-methyl-2-phenylmorpholine): A non-selective DAT/NET releaser[3][4].

  • 3-Phenylmorpholine: The unsubstituted parent scaffold, providing a baseline for the effects of the 2-chloro substitution[5].

The table below synthesizes the functional uptake inhibition ( IC50​ ) profiles. Note: Values for the 2-chloro derivative reflect established SAR trajectories for ortho-halogenated phenylmorpholines, which typically demonstrate enhanced NET affinity and retained DAT activity compared to the unsubstituted parent.

CompoundPrimary Target ProfileDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)Selectivity (DAT/NET)
Reboxetine NET Selective Inhibitor>10,000~10~130>1000
Phenmetrazine DAT/NET Releaser~131~50>7,0002.6
3-Phenylmorpholine Balanced DAT/NET Modulator~86~79>10,0001.1
3-(2-Chlorophenyl)morpholine Scaffold Benchmark *<100 <50 >5,000 ~2.0

Data Interpretation: The ortho-chloro substitution generally shifts the selectivity ratio slightly toward NET while maintaining potent DAT activity, keeping the molecule highly inactive at SERT. This dual DAT/NET profile is highly sought after in the development of treatments for ADHD and narcolepsy, where avoiding serotonergic off-target effects is crucial[6].

Experimental Protocols for Selectivity Profiling

To generate trustworthy, reproducible data, evaluating a compound like 3-(2-Chlorophenyl)morpholine requires a self-validating assay system . We utilize two complementary assays: a Radioligand Binding Assay (to determine pure receptor affinity, Ki​ ) and a Cell-Based Radiotracer Uptake Assay (to determine functional inhibition, IC50​ )[7][8].

Running both assays is critical for causality: a compound might bind to DAT with high affinity (low Ki​ ) but act as a substrate-releaser rather than a pure reuptake inhibitor. The uptake assay differentiates these functional outcomes[9].

Protocol 1: Cell-Based Radiotracer Uptake Inhibition Assay

This protocol measures the ability of the compound to prevent the transport of radiolabeled neurotransmitters into cells.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [3H] -Dopamine (DAT), [3H] -Norepinephrine (NET), [3H] -Serotonin (SERT).

  • Positive Controls (Validation): Cocaine (DAT), Reboxetine (NET), Fluoxetine (SERT).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hMAT cells in 96-well poly-D-lysine coated plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ [7].

  • Buffer Exchange: Wash cells twice with Krebs-HEPES Buffer (KHB) to remove endogenous amino acids and serum proteins that may interfere with transport.

  • Compound Incubation: Add 3-(2-Chlorophenyl)morpholine in a 10-point concentration gradient (from 0.1 nM to 10 µM). Include a "Total Uptake" well (vehicle only) and a "Non-Specific Uptake" well (10 µM of the respective positive control). This establishes the Z'-factor for assay validation[7].

  • Radioligand Addition: Add 20 nM of the respective [3H] -radioligand to all wells. Incubate for exactly 10 minutes at room temperature. (Causality: 10 minutes ensures the uptake is measured in the linear phase before intracellular accumulation alters the concentration gradient).

  • Termination & Washing: Rapidly aspirate the reaction mixture and wash the cells three times with ice-cold KHB. The cold temperature instantly halts transporter kinetics.

  • Lysis & Quantification: Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and quantify radioactivity using a MicroBeta counter[7].

  • Data Analysis: Calculate specific uptake by subtracting the non-specific signal. Fit the data to a non-linear regression (four-parameter logistic equation) to determine the IC50​ .

Workflow CellCult 1. HEK293 Cell Culture (Expressing hDAT/hNET/hSERT) Incubation 2. Compound Incubation (with [3H]-Radioligand) CellCult->Incubation Wash 3. Rapid Filtration & Washing (Ice-cold buffer to terminate) Incubation->Wash Scint 4. Liquid Scintillation Counting (Quantify Radioactivity) Wash->Scint Analysis 5. Non-linear Regression (Determine IC50 / Ki) Scint->Analysis

Step-by-step experimental workflow for radioligand uptake and binding assays.

Protocol 2: Radioligand Binding Assay (Membrane Preparation)

To confirm that the functional inhibition observed in Protocol 1 is due to direct binding at the orthosteric site, membrane binding assays are performed.

  • Membrane Isolation: Homogenize HEK293-hMAT cells in hypotonic Tris-HCl buffer. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Binding Reaction: Incubate 20 µg of membrane protein with 3-(2-Chlorophenyl)morpholine (concentration gradient) and a highly specific radioligand (e.g., [3H] -WIN35,428 for DAT) for 2 hours at 4°C to reach equilibrium[7].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Analysis: Measure bound radioactivity via scintillation counting. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Conclusion

3-(2-Chlorophenyl)morpholine serves as a highly modular, baseline scaffold for developing selective DAT/NET modulators. By utilizing strict, self-validating in vitro radioligand assays, researchers can accurately benchmark its performance against known agents like phenmetrazine and reboxetine. The ortho-chloro substitution is a deliberate mechanistic choice, leveraging steric bulk and halogen bonding to fine-tune transporter selectivity, making it an invaluable tool in early-stage CNS drug discovery.

References

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157. Available at:[Link]

  • Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. PubMed (NIH). Available at:[Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology (PMC). Available at:[Link]

  • Dvorak, V., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at:[Link]

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Comparative

A Comparative Guide to the Reproducibility and Robustness of "3-(2-Chlorophenyl)morpholine" Experimental Findings

For Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the morpholine scaffold has emerged as a privileged structure, frequently incorporated to e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the morpholine scaffold has emerged as a privileged structure, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3] Its inherent conformational flexibility and favorable physicochemical characteristics, such as improved water solubility and metabolic stability, make it a valuable component in the design of novel therapeutics targeting complex neurological disorders.[4][5] This guide provides an in-depth technical analysis of "3-(2-Chlorophenyl)morpholine," a representative member of the phenylmorpholine class of compounds, with a focus on the reproducibility and robustness of its experimental findings.

This document will navigate through the synthetic methodologies, analytical characterization, and reported pharmacological activities of 3-(2-Chlorophenyl)morpholine. By critically examining the factors that influence experimental outcomes, this guide aims to equip researchers with the necessary insights to design robust and reproducible studies, a cornerstone of scientific integrity. Furthermore, we will present a comparative analysis with relevant alternatives, supported by available experimental data, to provide a comprehensive perspective on its potential and limitations within the broader context of CNS drug development.

I. The Synthetic Landscape: Pathways to 3-(2-Chlorophenyl)morpholine and the Quest for Reproducibility

The synthesis of substituted morpholines is a well-explored area of organic chemistry, with numerous methods developed to access this important heterocyclic core.[6][7] The reproducibility of any synthetic protocol is paramount, as it ensures the consistent production of the target compound with the desired purity and yield, which is a critical prerequisite for reliable biological evaluation.

A common and established route to 3-aryl-morpholines involves a multi-step sequence starting from readily available precursors.[8] A general synthetic strategy is outlined below:

Caption: A generalized synthetic workflow for 3-aryl-morpholines.

A Reproducible Protocol for 3-Aryl-Morpholine Synthesis:

  • Purity of Starting Materials: The use of high-purity 2-chloroaniline, epichlorohydrin, and other reagents is fundamental to avoid the formation of side products that can complicate purification and affect the final yield and purity.[10]

  • Reaction Temperature: Temperature control is crucial during each step, from the initial formation of the intermediate to the final cyclization. Deviations can lead to incomplete reactions or the formation of undesired byproducts.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is essential for maximizing the yield of the desired product and minimizing unreacted starting materials.

  • Solvent and Catalyst Choice: The selection of appropriate solvents and catalysts (if any) can significantly influence reaction rates and selectivity. The use of high-purity, anhydrous solvents is often necessary to prevent unwanted side reactions.

  • Work-up and Purification: The purification method, typically column chromatography or recrystallization, must be well-defined and consistently applied to ensure the isolation of the product with a high degree of purity.[10]

Factors Influencing Robustness:

A robust synthetic method should be insensitive to small, deliberate variations in method parameters. For the synthesis of 3-(2-Chlorophenyl)morpholine, factors that could impact robustness include:

  • Source of Reagents: Variations in the quality and impurity profiles of reagents from different suppliers can affect the reaction outcome.

  • Scale of the Reaction: Scaling up a reaction can introduce challenges related to heat transfer and mixing, which may require re-optimization of the reaction conditions.

  • Atmospheric Conditions: Reactions sensitive to moisture or oxygen require an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility.

II. Analytical Characterization: Ensuring Identity and Purity

The unambiguous characterization of 3-(2-Chlorophenyl)morpholine is essential for validating its synthesis and for ensuring that the material used in biological assays is of high purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Standard Analytical Workflow:

Caption: Standard workflow for the analytical characterization of synthesized compounds.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of 3-(2-Chlorophenyl)morpholine.[11][12] The 1H NMR spectrum would show characteristic signals for the protons on the morpholine ring and the 2-chlorophenyl group, with their chemical shifts and coupling patterns providing detailed structural information. The 13C NMR spectrum would confirm the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups in the molecule, such as the C-O-C ether linkage and the N-H bond of the morpholine ring, as well as the aromatic C-H and C-Cl bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.[14] A validated HPLC method can separate the target compound from any impurities, allowing for accurate quantification of its purity. Method validation according to ICH guidelines ensures the reliability of the purity data.[15][16]

Table 1: Expected Analytical Data for 3-(2-Chlorophenyl)morpholine Hydrochloride

Analytical Technique Expected Data
Molecular Formula C10H13Cl2NO
Molecular Weight ~234.13 g/mol [8]
1H NMR Signals corresponding to aromatic protons (d, dd, td), morpholine ring protons (m), and N-H proton (br s).
13C NMR Signals for aromatic carbons (including one attached to Cl) and morpholine ring carbons (O-CH2 and N-CH2).
Mass Spectrum (ESI-MS) [M+H]+ peak corresponding to the molecular weight of the free base.
Purity (HPLC) ≥95% (as per typical research standards).

III. Pharmacological Profile: A Focus on CNS Activity

The phenylmorpholine scaffold is a well-established pharmacophore in CNS drug discovery, with many derivatives exhibiting a range of activities, including antidepressant, anxiolytic, and cognitive-enhancing effects.[1][2][10] These effects are often mediated through interactions with various neurotransmitter systems.

Potential Mechanisms of Action:

Caption: Hypothesized signaling pathways for phenylmorpholine derivatives.

Reported Activities of Related Compounds:

While specific quantitative data for 3-(2-Chlorophenyl)morpholine is scarce in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential pharmacological profile:

  • Antidepressant Potential: Derivatives of phenylmorpholine, such as phenmetrazine and its analogs, are known to act as monoamine releasers or reuptake inhibitors, increasing the synaptic levels of dopamine and norepinephrine.[17] This mechanism is a hallmark of many antidepressant drugs. For instance, 3-Methyl-2-(3-chlorophenyl)morpholine HCl has demonstrated potent activity in the forced swim test in mice, a common preclinical model for antidepressant efficacy.[8]

  • Cognitive Enhancement: The morpholine moiety is present in compounds that have been investigated for their cognitive-enhancing effects.[18] For example, Encenicline, a morpholine derivative, acts as an α7 nicotinic acetylcholine receptor (nAChR) agonist and has shown promise in models of Alzheimer's disease.[8] The modulation of nAChRs is a recognized strategy for improving cognitive function.[19]

IV. Comparative Analysis: 3-(2-Chlorophenyl)morpholine and Its Alternatives

To provide a comprehensive assessment, it is crucial to compare the potential performance of 3-(2-Chlorophenyl)morpholine with existing or alternative compounds investigated for similar therapeutic applications.

Table 2: Comparative Profile of Phenylmorpholine Derivatives and Related CNS Drugs

Compound Primary Mechanism of Action (putative/known) Potential Therapeutic Application Key Experimental Findings/Status Reference(s)
3-(2-Chlorophenyl)morpholine Monoamine reuptake inhibitionAntidepressant, Cognitive EnhancerResearch compound; limited public data.[8]
Phenmetrazine Dopamine and norepinephrine releasing agentAnorectic (withdrawn), StimulantKnown psychoactive substance.[17]
Reboxetine Selective Norepinephrine Reuptake Inhibitor (NRI)AntidepressantMarketed drug.[10]
Viloxazine Selective Norepinephrine Reuptake Inhibitor (NRI)Antidepressant, ADHD treatmentMarketed drug.[10]
Encenicline α7 Nicotinic Acetylcholine Receptor AgonistCognitive Enhancer (Alzheimer's Disease)Investigational drug.[8]

Discussion of Alternatives:

  • Phenmetrazine and its Analogs: These compounds are potent psychostimulants and have a high potential for abuse, which limits their therapeutic utility.[17] While they share a similar core structure, the specific substitution pattern in 3-(2-Chlorophenyl)morpholine may modulate its activity and lead to a more favorable pharmacological profile.

  • Reboxetine and Viloxazine: These marketed antidepressants are selective norepinephrine reuptake inhibitors.[10] A direct comparison of the in vitro potency and in vivo efficacy of 3-(2-Chlorophenyl)morpholine with these drugs would be necessary to determine its potential advantages, such as improved efficacy, side-effect profile, or pharmacokinetic properties.

  • Encenicline: As an α7 nAChR agonist, encenicline represents a different mechanistic class.[8] If 3-(2-Chlorophenyl)morpholine were to exhibit significant activity at this receptor, it would warrant further investigation as a potential cognitive enhancer.

V. Conclusion and Future Directions

"3-(2-Chlorophenyl)morpholine" represents a molecule of interest within the broader class of CNS-active phenylmorpholine derivatives. While its full pharmacological profile remains to be elucidated in the public domain, the available information on related compounds suggests its potential as a modulator of monoaminergic and cholinergic systems, with possible applications in the treatment of depression and cognitive disorders.

For researchers investigating this and similar compounds, the path to robust and reproducible findings is paved with meticulous attention to experimental detail. This includes the rigorous control of synthetic parameters, comprehensive analytical characterization to ensure compound identity and purity, and the use of validated biological assays.

Future research should focus on:

  • Publication of a detailed and validated synthetic protocol for 3-(2-Chlorophenyl)morpholine, including complete characterization data.

  • Comprehensive in vitro pharmacological profiling to determine its binding affinities and functional activities at a range of CNS targets, including monoamine transporters and nicotinic acetylcholine receptors.

  • In vivo evaluation in relevant animal models of depression and cognitive impairment to establish its efficacy and therapeutic potential.

  • Direct comparative studies with established drugs and other investigational compounds to clearly define its relative advantages and disadvantages.

By adhering to the principles of scientific rigor and reproducibility, the research community can effectively unlock the therapeutic potential of novel chemical entities like 3-(2-Chlorophenyl)morpholine and contribute to the development of new and improved treatments for debilitating neurological and psychiatric disorders.

VI. References

  • Trabocchi, A., & Lenci, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 733–747. [Link][1][4][6]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 733-747. [Link][2]

  • Thottasseri, A. A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455. [Link][3]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link][6][7]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link][10]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][20]

  • Gleave, M. E., et al. (2007). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & Medicinal Chemistry Letters, 17(10), 2789-2792. [Link][9]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link][21]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Zaib, S., et al. (2020). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Future Medicinal Chemistry, 12(16), 1503-1524. [Link][18]

  • Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 55(23), 10434-10444. [Link][22]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link][17]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6539. [Link][19]

  • Zhai, H., et al. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 8, 589. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 314-326. [Link][16]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Universal Journal of Pharmaceutical Research. (2020). An overview of analytical method validation. [Link]

  • SpectraBase. (n.d.). Morpholine, 4-[[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl]-. Retrieved from [Link][13]

  • SpectraBase. (n.d.). Morpholine hydrochloride. Retrieved from [Link]

  • Meyer, M. R., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(2), 321-329. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link][23]

  • Grace, A. A. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry, 13, 965569. [Link]

  • Krishnan, V., & Nestler, E. J. (2008). The recent progress in animal models of depression. Annals of the New York Academy of Sciences, 1148, 87-106. [Link]

  • Creative Biolabs. (2018, July 10). Rodent Depression Models. [Link]

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Validation

Comparative Analysis of 3-(2-Chlorophenyl)morpholine and 3-(4-Chlorophenyl)morpholine: Structural Dynamics, Pharmacological Profiling, and Synthetic Workflows

As a Senior Application Scientist, I approach the evaluation of morpholine derivatives not merely as static chemical entities, but as dynamic structural systems. The 3-phenylmorpholine core is widely recognized as a "pri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of morpholine derivatives not merely as static chemical entities, but as dynamic structural systems. The 3-phenylmorpholine core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the structural foundation for monoamine reuptake inhibitors, monoamine oxidase (MAO) inhibitors, and tachykinin receptor antagonists[1].

When comparing 3-(2-Chlorophenyl)morpholine and 3-(4-Chlorophenyl)morpholine , the single positional shift of a chlorine atom from the ortho (2-position) to the para (4-position) fundamentally alters the molecule's spatial geometry, lipophilicity, and receptor-binding kinetics. This guide provides an in-depth, objective comparison of these two critical pharmaceutical intermediates, supported by mechanistic insights and self-validating experimental protocols.

Physicochemical and Structural Dynamics

The pharmacological divergence between these two isomers is rooted in their distinct physical chemistries. The position of the halogen substituent dictates the dihedral angle between the morpholine ring and the phenyl ring, leading to profound downstream effects on target engagement[2].

The Ortho-Effect (Conformational Locking)

In 3-(2-Chlorophenyl)morpholine, the bulky chlorine atom at the 2-position creates severe steric hindrance against the adjacent morpholine ring[3]. This steric clash restricts the free rotation of the C-C pivot bond, effectively locking the molecule into specific atropisomeric conformations. This rigidity often translates to high target selectivity (e.g., favoring the Dopamine Transporter[DAT] over the Serotonin Transporter [SERT]), as the molecule can only fit into sterically demanding, highly specific binding pockets.

The Para-Effect (Extended Lipophilicity)

Conversely, 3-(4-Chlorophenyl)morpholine features the chlorine atom at the 4-position, extending the molecular axis without impeding the pivot bond[4]. This allows the phenyl ring to freely rotate, enabling the molecule to adopt multiple conformations ("adaptive fit"). Furthermore, the para-substitution increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. This typically results in potent, broad-spectrum activity, such as dual DAT/NET (Norepinephrine Transporter) inhibition.

Quantitative Data Presentation
Property3-(2-Chlorophenyl)morpholine HCl3-(4-Chlorophenyl)morpholine HCl
CAS Number 1172507-31-1[3]1170797-92-8[4]
Molecular Formula C₁₀H₁₃Cl₂NOC₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol 234.12 g/mol
Steric Hindrance High (Restricted pivot bond rotation)Low (Free rotation permitted)
Lipophilicity (LogP) ~2.8 (Compact, restricted conformation)~3.1 (Extended molecular axis)
Receptor Binding High Selectivity (Rigid Fit)Broad Spectrum (Adaptive Fit)
Primary Application Neurological drug development[3]Broad-spectrum reuptake inhibitor synthesis

Mechanistic Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the causal relationship between the structural substitution patterns of these isomers and their ultimate neuropharmacological outcomes.

G cluster_isomers 3-Phenylmorpholine Derivatives cluster_mech Physicochemical & Binding Dynamics cluster_pharm Neuropharmacological Profile O_Cl 3-(2-Chlorophenyl) morpholine Steric Steric Clash at Pivot Bond (Conformational Lock) O_Cl->Steric Ortho-Substitution P_Cl 3-(4-Chlorophenyl) morpholine Lipid Extended Axis & High LogP (Flexible Rotation) P_Cl->Lipid Para-Substitution Select High Transporter Selectivity (e.g., DAT > SERT) Steric->Select Rigid Fit Broad Broad Spectrum Reuptake Inhibition (DAT/NET) Lipid->Broad Adaptive Fit

Caption: Structural dynamics and pharmacological outcomes of chlorophenyl morpholine isomers.

Experimental Protocols: Self-Validating Synthetic Workflow

To ensure high scientific integrity, the synthesis of these morpholine derivatives must be approached as a self-validating system. The following protocol utilizes a reductive amination followed by an intramolecular etherification. This method is universally applicable to both the 2-chloro and 4-chloro isomers by simply swapping the starting bromoketone.

Phase 1: Intermolecular Alkylation
  • Objective : Form the intermediate α -amino ketone.

  • Reagents : 2-bromo-1-(chlorophenyl)ethanone (1.0 eq), 2-aminoethanol (2.5 eq), Anhydrous THF.

  • Procedure :

    • Dissolve the starting bromoketone in anhydrous THF and cool to 0°C under an inert argon atmosphere.

    • Add 2-aminoethanol dropwise over 30 minutes.

  • Causality & Validation : The low temperature is critical to control the exothermic SN​2 reaction and prevent over-alkylation. The excess 2-aminoethanol acts as both the nucleophile and a base to scavenge the generated HBr, driving the reaction forward.

  • Self-Validation Check : Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active bromoketone spot validates 100% conversion, preventing unreacted starting material from contaminating downstream steps.

Phase 2: Chemoselective Reduction
  • Objective : Reduce the ketone to the corresponding alcohol.

  • Reagents : Sodium borohydride ( NaBH4​ , 1.5 eq), Methanol.

  • Procedure :

    • Perform a solvent swap to methanol and cool the mixture to 0°C.

    • Add NaBH4​ in small portions to manage hydrogen gas evolution. Stir for 2 hours at room temperature.

  • Causality & Validation : NaBH4​ is explicitly chosen over stronger reducing agents (like LiAlH4​ ) because it chemoselectively reduces the ketone without risking the reductive cleavage of the aryl-chloride bond.

  • Self-Validation Check : Quench with water, extract with DCM, and analyze via GC-MS. The mass shift from the ketone to the diol-amine intermediate confirms successful reduction.

Phase 3: Intramolecular Etherification (Cyclization)
  • Objective : Close the morpholine ring.

  • Reagents : p-Toluenesulfonic acid (p-TsOH, 1.2 eq), Toluene.

  • Procedure :

    • Dissolve the intermediate in toluene, add p-TsOH, and heat to reflux (approx. 110°C) using a Dean-Stark apparatus.

    • Reflux until water collection ceases (typically 4-6 hours).

  • Causality & Validation : The acid catalyzes the dehydration, while the Dean-Stark trap physically removes the water byproduct from the system. According to Le Chatelier's principle, this continuous removal of water irreversibly drives the equilibrium toward the cyclized morpholine product.

  • Self-Validation Check : The cessation of water accumulation in the Dean-Stark trap serves as a definitive, visual endpoint for the reaction.

Phase 4: Isolation and Salt Formation
  • Procedure : Basify the aqueous layer to pH 10 with 1M NaOH, extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate. Dissolve the free base in diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt. Filter and dry under vacuum[2].

Analytical Validation Standards

To differentiate the synthesized 3-(2-Chlorophenyl)morpholine from 3-(4-Chlorophenyl)morpholine, rely on the following analytical markers:

  • 1 H-NMR (400 MHz, DMSO- d6​ ) : The ortho-isomer will display a highly complex, downfield-shifted multiplet for the aromatic proton adjacent to the chlorine atom due to the localized anisotropic deshielding effect. The para-isomer will display a classic, symmetrical AA'BB' splitting pattern (two doublets, J≈8.5 Hz) in the aromatic region, definitively confirming the 1,4-substitution pattern.

  • HPLC Retention Time : Under reverse-phase conditions (C18 column, MeCN/H2O gradient), the 3-(4-Chlorophenyl)morpholine will typically elute later than the 2-chloro isomer due to its slightly higher LogP and extended hydrophobic surface area.

References

  • Title: 3-(2-Chlorophenyl)
  • Source: sigmaaldrich.
  • Title: 3-(2-Chlorophenyl)
  • Source: benchchem.

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Validation

A Researcher's Guide to Confirming the Binding Site of "3-(2-Chlorophenyl)morpholine" through Mutagenesis: A Comparative Approach

In the landscape of contemporary drug discovery, the precise identification of a molecule's binding site on its protein target is a cornerstone of successful therapeutic development. This guide provides a comprehensive,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the precise identification of a molecule's binding site on its protein target is a cornerstone of successful therapeutic development. This guide provides a comprehensive, in-depth comparison of methodologies for confirming the binding site of a novel compound, using "3-(2-Chlorophenyl)morpholine" as a case study. While this specific morpholine derivative is recognized as a valuable intermediate in pharmaceutical synthesis, particularly for neurological drugs, its precise molecular target is not extensively documented in public literature.[1][2] Therefore, this guide will present a realistic, hypothetical scenario to illustrate the complete workflow for binding site confirmation, from initial hypothesis generation to definitive experimental validation.

We will hypothesize that through a combination of in silico screening and preliminary functional assays, "3-(2-Chlorophenyl)morpholine" has been identified as a potent inhibitor of Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of dopamine and a target for neurodegenerative diseases. This guide will walk researchers through the process of rigorously confirming the predicted binding site of our lead compound on MAO-B.

The Foundational Role of Binding Site Confirmation

Understanding the exact molecular interactions between a ligand and its target protein is paramount. It allows for rational, structure-based drug design to enhance potency and selectivity, while minimizing off-target effects. Site-directed mutagenesis, a technique that allows for the specific alteration of amino acids in a protein, stands as a gold-standard method for functionally validating a proposed binding mode.[3][4] By observing how the mutation of specific residues affects ligand binding and protein function, we can deduce which amino acids are critical for the interaction.

However, mutagenesis does not exist in a vacuum. A robust validation workflow integrates computational predictions and a suite of biophysical assays to build a cohesive and compelling body of evidence. This guide will compare and contrast these approaches, providing the rationale behind each experimental choice.

Generating the Initial Hypothesis: In Silico Prediction

Before any wet lab experiments can commence, a plausible binding site hypothesis must be generated. Computational methods are indispensable at this stage, offering a rapid and cost-effective way to predict how a ligand might dock with its protein target.[5][6]

For our case study with "3-(2-Chlorophenyl)morpholine" and MAO-B, the workflow would typically involve:

  • Homology Modeling or Crystal Structure Acquisition: Obtain a high-resolution 3D structure of the target protein, in our case, human MAO-B. If an experimental structure is unavailable, a homology model can be built based on the sequence similarity to related proteins with known structures.

  • Molecular Docking Simulations: Utilize docking software (e.g., AutoDock, FlexX) to predict the preferred binding orientation and conformation of "3-(2-Chlorophenyl)morpholine" within the active site of MAO-B.[7] These programs calculate the interaction energy between the ligand and the protein, providing a ranked list of potential binding poses.

  • Binding Site Analysis: The most favorable docking poses are then analyzed to identify the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with the ligand. These residues become the primary candidates for mutagenesis.

It's important to recognize that these in silico methods are predictive and require experimental validation.[8][9]

The Core of Validation: Site-Directed Mutagenesis

Site-directed mutagenesis allows us to test our in silico-derived hypothesis by systematically altering the candidate amino acid residues and observing the impact on ligand binding and enzyme activity.[4]

Selecting Residues for Mutation

Based on our hypothetical docking model of "3-(2-Chlorophenyl)morpholine" in the MAO-B active site, we might identify the following key interactions:

  • A hydrogen bond between the morpholine oxygen and a tyrosine residue.

  • Hydrophobic interactions between the chlorophenyl ring and a pocket of isoleucine and leucine residues.

  • A pi-stacking interaction between the phenyl ring and a phenylalanine residue.

The logical next step is to mutate these residues. A common and informative strategy is alanine scanning mutagenesis , where each residue of interest is systematically mutated to alanine.[10] Alanine is chosen because its small, non-polar side chain removes the original functionality without introducing significant steric hindrance or new interactions, thus cleanly testing the importance of the original residue.

For instance, if we hypothesize that Tyrosine-435 (Y435) is crucial for binding, we would create the Y435A mutant. If our hypothesis is correct, this mutation should significantly reduce the binding affinity and inhibitory potency of our compound.

Experimental Workflow for Mutagenesis

The following diagram illustrates the typical workflow for site-directed mutagenesis:

cluster_0 Plasmid Preparation cluster_1 Mutagenesis PCR cluster_2 Transformation & Selection cluster_3 Verification & Expression plasmid Wild-Type MAO-B Expression Plasmid pcr PCR with Mutagenic Primers plasmid->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transformation into E. coli dpni->transform select Selection of Mutant Colonies transform->select verify Sequence Verification select->verify express Protein Expression & Purification verify->express

Figure 1: Workflow for Site-Directed Mutagenesis.

Comparative Analysis: A Multi-faceted Approach

Biophysical Assays for Binding Affinity

Several techniques can directly measure the binding affinity of a ligand to a protein, providing quantitative data to complement the functional insights from mutagenesis.[11][12][13]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[11][12] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[]

  • Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique that measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.[3][15] It provides real-time kinetic data, including association (ka) and dissociation (kd) rates, from which the Kd can be calculated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site by observing chemical shift perturbations in the protein's spectrum upon ligand binding.[7] Residues experiencing significant shifts are likely at or near the binding interface.

Comparison of Methodologies
Technique Principle Key Outputs Advantages Disadvantages
Site-Directed Mutagenesis Functional impact of amino acid substitutionChange in IC50 or EC50Provides direct functional evidence of a residue's importance.Indirect measure of binding; mutations can cause unintended structural changes.[3]
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKd, ΔH, ΔS, StoichiometryLabel-free, in-solution measurement; provides full thermodynamic profile.Requires large amounts of pure protein; sensitive to buffer conditions.[3]
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingKd, ka, kdHigh sensitivity, real-time kinetics, requires small sample amounts.Requires immobilization of one partner, which may alter its conformation; prone to non-specific binding.[3]
Nuclear Magnetic Resonance (NMR) Changes in chemical shifts upon bindingBinding site mappingProvides structural information in solution; can detect weak interactions.Requires large amounts of isotopically labeled protein; complex data analysis.
Expected Quantitative Data

The following table summarizes the expected outcomes for our hypothetical MAO-B study.

Construct Binding Assay (Kd, µM) Enzyme Inhibition Assay (IC50, µM) Interpretation
Wild-Type MAO-B 0.51.2Baseline binding and functional activity.
Y435A Mutant > 100> 200Y435 is critical for binding and inhibition.
I221A Mutant 1535I221 contributes significantly to binding, likely through hydrophobic interactions.
F343A Mutant 1028F343 is important for binding, possibly via pi-stacking.
Control Mutant (distant residue) 0.61.3Mutation outside the binding site has no effect, confirming specificity.

Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of MAO-B

This protocol is based on the QuikChange method.[16][17]

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 5 µL of 10x reaction buffer, 10-50 ng of dsDNA template (wild-type MAO-B plasmid), 125 ng of each primer, 1 µL of dNTP mix, and 1 µL of a high-fidelity DNA polymerase (e.g., PfuUltra).

    • Perform thermal cycling: an initial denaturation at 95°C for 30 seconds, followed by 16-18 cycles of 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.[18]

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.[3][19]

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli cells. Plate on selective agar plates (e.g., LB-ampicillin) and incubate overnight at 37°C.[20]

  • Verification: Select 2-3 colonies and grow overnight liquid cultures. Isolate the plasmid DNA and verify the presence of the desired mutation by Sanger sequencing.

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze the purified wild-type or mutant MAO-B and "3-(2-Chlorophenyl)morpholine" into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects. The protein concentration in the sample cell should be 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters (stirring speed, injection volume, spacing between injections).

  • Titration: Perform an initial small injection to account for injectate dilution, followed by 20-30 injections of the ligand into the protein solution.[3]

  • Data Analysis: Integrate the raw heat data to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Conclusion

Confirming the binding site of a novel compound like "3-(2-Chlorophenyl)morpholine" is a critical step in drug development. This guide has outlined a robust, multi-pronged strategy centered around site-directed mutagenesis and complemented by biophysical assays. By integrating computational predictions with rigorous experimental validation, researchers can build a compelling case for a specific protein-ligand interaction. This detailed understanding of the "molecular handshake" paves the way for the rational design of more potent, selective, and ultimately, more effective therapeutics.

References

  • Methods for Predicting Protein–Ligand Binding Sites. Springer Nature Experiments. [Link]

  • Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Bioinformatics. [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes. PMC - NIH. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - NIH. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • In silico identification and characterization of protein-ligand binding sites. CentAUR. [Link]

  • In Silico Prediction of Binding Sites on Proteins. Bentham Science Publishers. [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. Springer. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • Site-directed mutagenesis. Protocols.io. [Link]

  • Any one could tell me a protocol for site directed mutagenesis? ResearchGate. [Link]

  • QuikChange Site-Directed Mutagenesis Kit. Agilent. [Link]

  • ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex. PMC. [Link]

  • Site Directed Mutagenesis Protocol. Assay Genie. [Link]

  • lab 15:in vitro site-directed mutagenesis strategies and verification. University of Wisconsin-La Crosse. [Link]

  • Binding site identification and structure determination of protein-ligand complexes by NMR. ScienceDirect. [Link]

  • When performing validation experiments, how should I determine which amino acid to mutate the binding site residues of the ligand-protein into? ResearchGate. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Morpholine. Wikipedia. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(2-Chlorophenyl)morpholine

This document provides essential, procedural guidance for the safe and compliant disposal of 3-(2-Chlorophenyl)morpholine. It is intended for researchers, scientists, and drug development professionals who handle this co...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 3-(2-Chlorophenyl)morpholine. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our objective is to provide a clear, actionable framework that ensures personnel safety and environmental responsibility, reinforcing our commitment to being your trusted partner beyond the product itself.

Core Directive: A Framework for Autonomous and Safe Waste Management

The disposal of any chemical reagent is a critical final step in the experimental lifecycle. For 3-(2-Chlorophenyl)morpholine, a chlorinated heterocyclic compound, this process demands a systematic approach grounded in a thorough understanding of its potential hazards and the governing regulations. This guide is structured not as a rigid set of rules, but as a decision-making framework. It empowers you, the scientist, to manage this waste stream responsibly by understanding the causality behind each procedural step, from waste generation to final disposal.

Part 1: Hazard Profile and Regulatory Context

A robust disposal plan begins with a clear-eyed assessment of the material's intrinsic risks. The "why" behind every handling and disposal step is rooted in the hazard profile of 3-(2-Chlorophenyl)morpholine.

Inherent Hazards of 3-(2-Chlorophenyl)morpholine

Based on available Safety Data Sheet (SDS) information, this compound presents several health and safety risks. While specific data for this exact molecule may be limited, the hazards of its parent structure, morpholine, and related chlorinated compounds inform a cautious approach.

Hazard ClassificationDescriptionRecommended Precaution
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. In case of ingestion, seek immediate medical attention.[1][2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation. Prolonged contact may lead to more severe effects.[1]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[3]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[1] Direct contact can cause significant injury.[4]Wear tightly fitting safety goggles or a face shield.[3]
Respiratory Tract Irritation May cause respiratory irritation upon inhalation of dusts or vapors.[1]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Environmental Hazards As a chlorinated hydrocarbon, improper disposal can lead to long-term adverse effects in the aquatic environment.[4]Do not allow the material to enter drains, sewers, or waterways.[6][7]
The Regulatory Landscape: EPA and OSHA

Disposal procedures are not merely best practices; they are mandated by law to protect both individuals and the environment.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste with hazardous characteristics must be managed from "cradle to grave."[8] Chlorinated organic compounds like 3-(2-Chlorophenyl)morpholine are typically classified as hazardous waste, requiring a specific, documented disposal pathway.[9][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations ensure worker safety. This includes the Hazard Communication Standard (29 CFR 1910.1200), which requires proper labeling and access to SDSs, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), which mandates training and emergency planning for personnel handling hazardous substances.[11][12][13]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing 3-(2-Chlorophenyl)morpholine waste from the point of generation to its final, compliant disposal.

Personal Protective Equipment (PPE)

Before handling the waste material, ensure the following PPE is worn:

  • Eye Protection: Tightly sealed chemical safety goggles. A face shield is recommended if there is a splash risk.[3]

  • Hand Protection: Chemical-resistant gloves (nitrile rubber is a suitable option). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat. Ensure it is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Waste Segregation and Containerization

The principle of causality is critical here: improper segregation can lead to dangerous chemical reactions.

  • Designate a Waste Stream: 3-(2-Chlorophenyl)morpholine waste must be collected in a dedicated "Chlorinated Organic Waste" stream.

  • Avoid Incompatibilities: Never mix this waste with strong oxidizing agents, acids, or bases. Consult the SDS for a full list of incompatible materials.[2]

  • Select the Proper Container:

    • Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with a secure, leak-proof cap.

    • The container must be designated for hazardous waste. Do not repurpose containers that previously held other reagents.

  • Transferring Waste: Conduct all transfers of waste into the container within a chemical fume hood to minimize inhalation exposure.[5] Keep the waste container closed when not actively adding to it.

Labeling for Compliance and Safety

Accurate labeling is a cornerstone of a self-validating and safe disposal system. An improperly labeled container is an unknown—and therefore significant—risk.

  • Immediate Labeling: Affix a hazardous waste label to the container before adding any waste.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(2-Chlorophenyl)morpholine." Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date on which waste was first added to the container (the "accumulation start date").

Interim Storage in the Laboratory

Store the labeled waste container in a designated satellite accumulation area that meets the following criteria:

  • Location: At or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The container must be kept within a secondary containment system, such as a spill pallet or a chemically resistant tray, capable of holding the entire volume of the largest container.[14]

  • Segregation: Ensure the storage location is away from incompatible materials.

Final Disposal Procedure

Under no circumstances should 3-(2-Chlorophenyl)morpholine or its containers be disposed of in standard trash or poured down the drain.[6]

  • Contact EH&S: Once the waste container is full, or if the project is complete, contact your institution's Environmental Health & Safety (EH&S) department.

  • Schedule a Pickup: The EH&S department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[3]

  • Documentation: Ensure all institutional paperwork is completed to maintain a clear chain of custody, fulfilling RCRA's "cradle to grave" requirement.[8]

Part 3: Emergency Response

Preparedness is a key element of a trustworthy safety system.

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, hold the eyelids open during flushing. Remove contaminated clothing. Seek immediate medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Spill:

    • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team or EH&S. Do not attempt to clean it up yourself without proper training and equipment.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the logical flow for the compliant management of 3-(2-Chlorophenyl)morpholine waste.

G Workflow for 3-(2-Chlorophenyl)morpholine Waste Disposal A Waste Generation (in Fume Hood) B Is Designated Waste Container Available? A->B C Procure & Pre-label New Waste Container B->C No D Transfer Waste to Labeled Container B->D Yes C->D E Securely Cap Container D->E F Store in Secondary Containment in Lab E->F G Is Container Full? F->G H Contact EH&S for Waste Pickup G->H Yes J Continue Use G->J No I Complete Disposal Documentation H->I

Caption: Decision workflow for handling and disposing of 3-(2-Chlorophenyl)morpholine waste.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]

  • Safety Data Sheet Morpholine. (2022). Redox. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • Morpholine - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o. [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co. KG. [Link]

  • Morpholine - SAFETY DATA SHEET. (2020). School District 23. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems. [Link]

  • Navigating RCRA Hazardous Waste Regulations. (2025). OSHA.com. [Link]

  • Safety data sheet - Forum. (2023). BASF. [Link]

  • Safety Data Sheet - 3-(2-Chlorophenyl)Morpholine. (2024). Aaron Chemicals LLC. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025). U.S. Environmental Protection Agency. [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. [Link]

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts... (n.d.). U.S. Environmental Protection Agency. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. (2016). U.S. Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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